4-(3-Morpholinopropyl)-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4OS/c9-11-8(14)10-2-1-3-12-4-6-13-7-5-12/h1-7,9H2,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEOWFKHBKXPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365213 | |
| Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32813-48-2 | |
| Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32813-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(3-Morpholinopropyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry. Thiosemicarbazides are a class of compounds recognized for their wide array of biological activities, and the incorporation of a morpholine moiety is a well-established strategy to enhance pharmacokinetic properties and biological efficacy.[1][2] This document outlines a robust, two-step synthetic pathway, commencing with the preparation of the key intermediate, 3-morpholinopropyl isothiocyanate. A detailed, step-by-step protocol for the synthesis of the title compound is provided, accompanied by a thorough discussion of the chemical principles underpinning each procedural choice. Furthermore, this guide details the comprehensive analytical techniques required for the unambiguous structural elucidation and purity assessment of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected analytical data are presented to serve as a benchmark for researchers undertaking this synthesis. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Scientific Rationale
Thiosemicarbazides and their derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antiviral properties.[3] The structural motif of a thiosemicarbazide, characterized by a hydrazine group attached to a thiocarbonyl moiety, provides a versatile scaffold for chemical modification and interaction with biological targets.
The morpholine ring is a privileged structure in drug discovery, frequently incorporated into molecular designs to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] Its presence can also contribute to enhanced binding affinity with target proteins. The strategic combination of the thiosemicarbazide pharmacophore with a morpholine-containing side chain in this compound presents a compelling case for its investigation as a potential drug candidate. This guide provides the foundational chemical knowledge and practical protocols to enable researchers to synthesize and characterize this promising molecule.
Synthetic Pathway and a Priori Considerations
The synthesis of this compound is most logically approached through a two-step sequence. The first step involves the synthesis of the key electrophilic intermediate, 3-morpholinopropyl isothiocyanate, from the corresponding primary amine. The second, and final, step is the nucleophilic addition of hydrazine to the isothiocyanate to form the target thiosemicarbazide.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3-Morpholinopropyl Isothiocyanate
The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic synthesis. A common and effective method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt in situ, which is then treated with a desulfurizing agent.[4] This approach avoids the use of highly toxic reagents like thiophosgene.
Causality of Experimental Choices:
-
Carbon Disulfide (CS₂): Acts as the source of the thiocarbonyl group. The primary amine nitrogen of 4-(3-aminopropyl)morpholine acts as a nucleophile, attacking the electrophilic carbon of CS₂.[5][6]
-
Base: A non-nucleophilic organic base, such as triethylamine, is typically used to facilitate the formation of the dithiocarbamate salt by deprotonating the amine nitrogen, enhancing its nucleophilicity.
-
Desulfurizing Agent: Reagents like carbon tetrabromide (CBr₄) in the presence of a phosphine or a strong base can be employed to promote the elimination of a sulfur atom and formation of the isothiocyanate.[4]
Step 2: Synthesis of this compound
The formation of the thiosemicarbazide is achieved through the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group. This reaction is generally high-yielding and proceeds under mild conditions.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Serves as the nucleophile. The terminal nitrogen of hydrazine attacks the central carbon of the isothiocyanate.
-
Solvent: A protic solvent like ethanol or methanol is often used to facilitate the reaction and solubilize the starting materials.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Morpholinopropyl Isothiocyanate
Materials:
-
4-(3-Aminopropyl)morpholine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Carbon Tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 4-(3-aminopropyl)morpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add carbon disulfide (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of carbon tetrabromide (1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature for an additional 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-morpholinopropyl isothiocyanate as a pale yellow oil.
Protocol 2: Synthesis of this compound
Materials:
-
3-Morpholinopropyl isothiocyanate
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 3-morpholinopropyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
A white precipitate may form upon addition. Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any unreacted starting materials and solvent.
-
Dry the product under vacuum to yield this compound as a white solid.
Characterization and Data Interpretation
Unambiguous characterization of the synthesized this compound is crucial for confirming its identity and purity. The following analytical techniques are recommended.
Expected Analytical Data
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |
| ¹H NMR | Signals corresponding to the morpholine ring protons (typically around 2.4-2.6 ppm and 3.6-3.8 ppm), the propyl chain protons (multiplets), the NH and NH₂ protons (broad singlets, exchangeable with D₂O). |
| ¹³C NMR | Signals for the morpholine carbons (around 53-54 ppm and 66-67 ppm), the propyl chain carbons, and a characteristic downfield signal for the C=S carbon (typically >180 ppm). |
| IR (ATR) | Characteristic N-H stretching bands (3100-3400 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), C-O stretching of the morpholine ether (around 1115 cm⁻¹), and a strong C=S stretching band (around 800-850 cm⁻¹ and/or 1300-1400 cm⁻¹). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the compound plus a proton. |
Detailed Spectroscopic Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The four protons on the carbons adjacent to the morpholine oxygen should appear as a triplet around 3.6-3.8 ppm. The four protons on the carbons adjacent to the morpholine nitrogen should appear as a triplet around 2.4-2.6 ppm. The propyl chain will exhibit three sets of signals: a multiplet for the CH₂ group adjacent to the morpholine nitrogen, a multiplet for the central CH₂ group, and a multiplet for the CH₂ group attached to the thiosemicarbazide nitrogen. The NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Their identity can be confirmed by their disappearance upon addition of a drop of D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure. The two equivalent carbons next to the morpholine oxygen will appear around 66-67 ppm, while the two equivalent carbons next to the nitrogen will be found around 53-54 ppm. The three distinct carbons of the propyl chain will have signals in the aliphatic region. A key diagnostic peak will be the thiocarbonyl (C=S) carbon, which is expected to be significantly downfield, typically in the range of 180-185 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide crucial information about the functional groups present. Look for a series of bands in the 3100-3400 cm⁻¹ region corresponding to the N-H stretching vibrations of the NH and NH₂ groups. The C-H stretching of the aliphatic morpholine and propyl groups will be observed between 2800 and 3000 cm⁻¹. A strong band around 1115 cm⁻¹ is characteristic of the C-O-C stretching of the morpholine ether. The C=S stretching vibration often gives rise to bands in the fingerprint region, and can be found around 800-850 cm⁻¹ and/or 1300-1400 cm⁻¹.
Self-Validating Systems and Trustworthiness
The protocols outlined in this guide are designed to be self-validating. The successful synthesis of the 3-morpholinopropyl isothiocyanate intermediate in the first step can be confirmed by IR spectroscopy (disappearance of N-H stretches of the primary amine and appearance of a strong, characteristic isothiocyanate stretch around 2100 cm⁻¹) before proceeding to the final step.
The final product, this compound, should be characterized by the full suite of analytical techniques described. The congruence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a high degree of confidence in the structural assignment and purity of the synthesized compound. A sharp melting point is also a good indicator of purity.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug discovery and medicinal chemistry can reliably produce and validate this compound of interest. The incorporation of the morpholine moiety into the thiosemicarbazide scaffold holds significant potential for the development of novel therapeutic agents, and this guide serves as a critical resource for enabling such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 4. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 5. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biological activity of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
An In-depth Technical Guide to the Predicted Biological Activity of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Executive Summary
This compound is a unique chemical entity combining two moieties of significant pharmacological interest: the thiosemicarbazide core and a morpholinopropyl side chain. While direct experimental data on this specific compound is not extensively available in peer-reviewed literature, a robust predictive analysis of its biological potential can be constructed based on the well-documented activities of its structural components. This guide synthesizes data from analogous compounds to forecast the biological activity profile of this compound, focusing on its potential as an anticancer, antimicrobial, and anticonvulsant agent. We provide not only the mechanistic basis for these predicted activities but also the detailed experimental protocols required to validate these hypotheses, offering a foundational roadmap for researchers and drug development professionals.
Chemical Identity and Synthetic Strategy
This compound is a substituted thiosemicarbazide featuring a flexible propyl linker to a morpholine ring. This structure suggests a favorable physicochemical profile, with the morpholine group potentially enhancing aqueous solubility and pharmacokinetic properties.
Chemical Properties:
-
Molecular Formula: C₈H₁₈N₄OS
-
Molecular Weight: 218.32 g/mol
-
CAS Number: 32813-48-2
-
Predicted Melting Point: 135-137°C
Proposed Synthesis Workflow
The synthesis of N-substituted thiosemicarbazides is a well-established process in medicinal chemistry. A logical and efficient pathway for synthesizing the title compound involves the reaction of 3-morpholinopropyl isothiocyanate with hydrazine hydrate. This method is direct and typically results in high yields.
Protocol for Synthesis:
-
Step 1: Synthesis of 3-morpholinopropyl isothiocyanate (Intermediate). React 3-morpholinopropan-1-amine with thiophosgene or a safer equivalent like 1,1'-thiocarbonyldiimidazole in an inert solvent (e.g., dichloromethane) at 0°C, followed by warming to room temperature.
-
Step 2: Formation of Thiosemicarbazide. To a solution of hydrazine hydrate (1.0 eq) in ethanol, add the synthesized 3-morpholinopropyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Step 3: Reaction and Isolation. Stir the reaction mixture for 12-24 hours. The product, this compound, will typically precipitate from the solution.
-
Step 4: Purification. Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent like methanol or an ethanol/water mixture to yield the pure product.
Caption: Proposed synthetic workflow for this compound.
Predicted Anticancer Activity: A Multi-Mechanistic Approach
The thiosemicarbazide scaffold is a cornerstone of a class of compounds known as thiosemicarbazones (formed by condensation with an aldehyde or ketone), which are renowned for their potent anticancer activities. The parent thiosemicarbazide itself shares the key structural features responsible for this activity, primarily its ability to act as a powerful chelator of transition metal ions.
Mechanism 1: Iron Chelation and Ribonucleotide Reductase Inhibition
The most widely accepted mechanism for the anticancer action of thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in DNA synthesis.[1][2] RNR requires a tyrosyl radical maintained by a di-iron cofactor for its activity. Thiosemicarbazides and their derivatives can chelate this iron, disrupting the enzyme's function, depleting the pool of deoxyribonucleotides (dNTPs), and ultimately arresting the cell cycle in the G1/S phase.[1]
Caption: Mechanism of RNR inhibition via iron chelation by thiosemicarbazides.
Mechanism 2: Induction of Reactive Oxygen Species (ROS)
The metal complexes formed by thiosemicarbazides can be redox-active. In particular, iron and copper complexes can participate in futile redox cycles, transferring electrons to molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS).[3] This elevation in ROS induces overwhelming oxidative stress, damaging cellular components like DNA, lipids, and proteins, and triggering apoptotic cell death pathways.
Quantitative Precedent
While data for the title compound is unavailable, numerous studies on related thiosemicarbazide and thiosemicarbazone derivatives demonstrate potent cytotoxicity against a wide range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-based thiosemicarbazones | MOLT-3 (Leukemia) | Varies | [3] |
| Dipyridyl-based thiosemicarbazones | Various | nM to low µM range | [1] |
| General Thiosemicarbazones | A549 (Lung), HeLa (Cervical) | Varies | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability, which is a proxy for cytotoxicity.[5] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5] Viable cells will produce visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Predicted Antimicrobial Activity
Thiosemicarbazides are well-documented antibacterial and antifungal agents.[4][7] Their mechanism of action is distinct from their anticancer effects and often involves the disruption of bacterial DNA replication.
Mechanism: Inhibition of Bacterial Topoisomerases
Molecular docking studies and experimental evidence suggest that thiosemicarbazides can act as dual inhibitors of DNA gyrase and topoisomerase IV.[4] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
The Role of the Morpholine Moiety
The inclusion of a morpholine ring is a common and effective strategy in medicinal chemistry to improve a compound's pharmacological profile.[1][3][8]
-
Pharmacokinetics: Morpholine is a "privileged structure" that often improves aqueous solubility, metabolic stability, and absorption, which are key for bioavailability.[3][9]
-
CNS Penetration: Its physicochemical properties can also enhance permeability across the blood-brain barrier, a feature relevant for treating CNS infections.[10]
-
Pharmacophore: The morpholine oxygen can act as a hydrogen bond acceptor, potentially improving binding affinity to target enzymes.[11]
Quantitative Precedent
Structurally related thiosemicarbazides have shown promising activity against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluoromethylphenyl-thiosemicarbazide | Staphylococcus spp. | 1.95 - 3.9 | [12] |
| Fluorophenyl-thiosemicarbazide | Staphylococcus aureus | 32 - 64 | [12] |
| Thiosemicarbazone Derivative (L1) | Bacillus cereus | 10 mg/L | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Addition: Add 200 µL of a 2x concentrated stock solution of the test compound to well 1.[15]
-
Serial Dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[15]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculation: Add the standardized inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
Predicted Anticonvulsant Activity
Several classes of thiosemicarbazide and thiourea derivatives have been evaluated for anticonvulsant properties.[16] The presence of the morpholine moiety in the target molecule is particularly noteworthy, as it is found in numerous CNS-active drugs and can confer antiseizure activity.[10]
Mechanism and Rationale
While the exact anticonvulsant mechanism for this class is not fully elucidated, potential targets include voltage-gated ion channels and GABAergic systems. The morpholine ring is known to improve blood-brain barrier permeability and can interact with CNS receptors.[10][11] Studies on morpholine itself have shown it can block T-type calcium channels, a mechanism shared by established antiepileptic drugs like ethosuximide. This suggests that this compound is a strong candidate for possessing anticonvulsant effects.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[7][17] It assesses a compound's ability to prevent the spread of seizures through neural circuits.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice (e.g., ICR strain, 20-25 g). Allow them to acclimate to the laboratory environment for at least 3 days.[2]
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. Include a vehicle control group. Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.[18]
-
Electrode Application: Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.[17]
-
Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal electrodes using a specialized shock generator.[17][18]
-
Observation: Observe the animal's response. An unprotected animal will exhibit a characteristic tonic hindlimb extension. The primary endpoint is the abolition of this response.[2]
-
Data Analysis: The compound is considered to have anticonvulsant activity if it protects a significant percentage of animals from the tonic hindlimb extension phase. A dose-response study can be conducted to determine the ED₅₀ (the dose that protects 50% of the animals).
Structure-Activity Relationship (SAR) and Future Directions
The combination of the thiosemicarbazide pharmacophore and the morpholinopropyl side chain in a single molecule creates a promising scaffold for drug discovery.
-
The thiosemicarbazide core provides the foundation for metal chelation (anticancer activity) and potential topoisomerase inhibition (antimicrobial activity).
-
The morpholinopropyl side chain is predicted to enhance the drug-like properties of the molecule, improving solubility, metabolic stability, and CNS penetration, which could potentiate both antimicrobial and anticonvulsant effects.
A critical next step in drug development would be to convert the terminal amine of the thiosemicarbazide to a thiosemicarbazone by reacting it with various substituted aldehydes or ketones. This conversion often dramatically increases biological potency, particularly in the anticancer domain, by enhancing the molecule's lipophilicity and chelating ability.
Future research should focus on:
-
Synthesis and Characterization: The actual synthesis and full spectroscopic characterization of this compound.
-
In Vitro Screening: Validation of the predicted anticancer and antimicrobial activities using the protocols outlined in this guide.
-
In Vivo Evaluation: Assessment of anticonvulsant activity in established rodent models like the MES and subcutaneous pentylenetetrazole (scPTZ) tests.
-
Derivative Library: Synthesis of a library of corresponding thiosemicarbazones to explore SAR and optimize potency and selectivity.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
An In-depth Technical Guide to 4-(3-Morpholinopropyl)-3-thiosemicarbazide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 4-(3-morpholinopropyl)-3-thiosemicarbazide derivatives and their analogs, a class of compounds demonstrating significant therapeutic potential. Thiosemicarbazides and their corresponding thiosemicarbazones are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] The strategic incorporation of a 4-(3-morpholinopropyl) substituent is a key design feature intended to enhance aqueous solubility and improve pharmacokinetic profiles, critical attributes for drug development.[3] This document delves into the synthetic methodologies, mechanisms of action, protocols for biological evaluation, and crucial structure-activity relationships (SAR) that govern the efficacy of these compounds. The core mechanism often involves metal chelation, which leads to the inhibition of key enzymes like ribonucleotide reductase and the generation of cytotoxic reactive oxygen species (ROS), making them promising candidates for further investigation in oncology and infectious diseases.[4][5]
Introduction: A Scaffold of Therapeutic Promise
The thiosemicarbazide core (-NH-NH-CS-NH2) is a versatile structural motif that serves as a cornerstone for a vast library of bioactive molecules.[1] Its derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, are potent chelators of transition metal ions.[5] This chelating ability is central to their biological activity, as it allows them to sequester essential metal cofactors from enzymes, thereby disrupting critical cellular processes.[3][4]
The Strategic Role of the Morpholine Moiety
In drug design, achieving a balance between lipophilicity and hydrophilicity is paramount for optimal absorption, distribution, metabolism, and excretion (ADME). The morpholine ring is a widely used fragment in pharmaceuticals, valued for its ability to confer excellent water solubility.[3] This improved solubility can translate directly to an enhanced pharmacological effect. By incorporating the 4-(3-morpholinopropyl) group at the N4 position of the thiosemicarbazide, we create a hybrid structure with a potent pharmacophore and a solubilizing tail, positioning these analogs as highly attractive drug candidates.[1][3]
Synthesis and Chemical Space
The synthesis of this class of compounds is typically a straightforward, two-step process. The first step involves creating the core intermediate, this compound, which is then reacted with a diverse range of aldehydes or ketones to generate a library of thiosemicarbazone analogs.
General Synthesis Workflow
The general synthetic pathway allows for extensive diversification at the R1 and R2 positions, enabling a thorough exploration of the chemical space to optimize biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(3-Morpholinopropyl)-3-thiosemicarbazide (CAS 32813-48-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Morpholinopropyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and materials science.
Core Chemical Identity
IUPAC Name: 1-amino-3-(3-morpholin-4-ylpropyl)thiourea[1]
Synonyms: this compound, 4-(3-morpholinopropyl)hydrazine-1-carbothioamide
CAS Number: 32813-48-2
Chemical Formula: C₈H₁₈N₄OS[2][3]
Molecular Weight: 218.32 g/mol
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 135-137 °C | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Flash Point | 170.1 °C | --INVALID-LINK-- |
Synthesis and Characterization
Proposed Synthetic Route
The most common method for synthesizing such thiosemicarbazide derivatives involves the reaction of a corresponding hydrazide with an isothiocyanate. In this case, 3-morpholinopropan-1-amine would be the precursor to the required isothiocyanate, which is then reacted with hydrazine. A more direct and likely route would be the reaction of 3-morpholinopropyl isothiocyanate with hydrazine hydrate.
Figure 2: Proposed two-step synthesis of this compound.
Experimental Protocol (General)
The following is a generalized protocol for the synthesis of N-substituted thiosemicarbazides and can be adapted for the synthesis of the title compound.
-
Isothiocyanate Formation:
-
Dissolve 3-morpholinopropan-1-amine in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene or carbon disulfide dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 3-morpholinopropyl isothiocyanate.
-
-
Thiosemicarbazide Synthesis:
-
Dissolve the crude 3-morpholinopropyl isothiocyanate in ethanol or another suitable solvent.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
The reaction is typically exothermic.
-
Continue stirring for a specified period, monitoring the reaction by TLC.
-
The product may precipitate out of the solution upon cooling.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the morpholine ring protons, the propyl chain protons, and the protons of the thiosemicarbazide moiety. Based on a structurally similar compound, 2-(2-(9H-carbazol-9-yl)acetyl)-N-(3-morpholinopropyl)hydrazine-1-carbothioamide, the morpholinopropyl group would likely show characteristic signals.[4] The morpholine protons typically appear as multiplets around 2.3-2.5 ppm and 3.5-3.7 ppm. The propyl chain protons would appear as multiplets in the upfield region.
-
¹³C NMR: The carbon signals for the morpholine ring, the propyl chain, and the thiocarbonyl group (C=S) would be expected. The thiocarbonyl carbon typically resonates at a downfield chemical shift.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=S stretching (around 1000-1200 cm⁻¹), and C-N stretching.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (218.32 g/mol ). Fragmentation patterns can provide further structural information.
-
Reactivity and Potential Applications
Reactivity
The chemical reactivity of this compound is dictated by the functional groups present in its structure: the thiosemicarbazide moiety and the morpholine ring.
-
Thiosemicarbazide Moiety: This group is known to be a versatile building block in organic synthesis. The terminal amino group and the thione group can participate in various cyclization reactions to form a wide range of heterocyclic compounds, such as triazoles, thiadiazoles, and thiazolidinones. These heterocyclic derivatives are often explored for their pharmacological activities. The sulfur and nitrogen atoms in the thiosemicarbazide group also act as excellent ligands for metal ions, forming stable coordination complexes.
-
Morpholine Ring: The nitrogen atom in the morpholine ring is basic and can be protonated to form salts. This feature can influence the solubility and pharmacokinetic properties of the molecule.
Potential Applications in Drug Development
Thiosemicarbazide and its derivatives have garnered significant interest in the field of medicinal chemistry due to their broad spectrum of biological activities. While specific studies on this compound are limited, the general class of compounds has shown promise in several therapeutic areas:
-
Antimicrobial Agents: Many thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal activities. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to inhibit specific enzymes.
-
Anticancer Agents: A number of thiosemicarbazones, derived from thiosemicarbazides, have been investigated as anticancer agents. They are believed to exert their cytotoxic effects through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis. Recent studies on carbazole hydrazine-carbothioamide scaffolds have highlighted their potential as anticancer agents.[4]
-
Antiviral Activity: Certain thiosemicarbazones have shown activity against a range of viruses, including those responsible for smallpox and influenza.
The presence of the morpholine moiety in this compound is a common feature in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and to modulate biological activity.
Safety and Handling
Hazard Identification: Based on supplier safety data sheets, this compound should be handled with care. It is advisable to avoid contact with skin and eyes, and to prevent inhalation of dust.
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a molecule with a chemical structure that suggests significant potential for further investigation, particularly in the realm of medicinal chemistry. The versatile reactivity of the thiosemicarbazide core, combined with the favorable pharmacokinetic properties often associated with the morpholine group, makes it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential applications in drug discovery and materials science.
References
- 1. nova-chemistry.lookchem.com [nova-chemistry.lookchem.com]
- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 3. 4-[3-(4-MORPHOLINO)PROPYL]-3-THIOSEMICARBAZIDE | 32813-48-2 [chemicalbook.com]
- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Morpholino-Containing Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core spectroscopic techniques utilized in the structural elucidation and characterization of morpholino-containing thiosemicarbazides. As a class of compounds with significant interest in medicinal chemistry, a thorough understanding of their spectroscopic properties is paramount for drug discovery and development. This document moves beyond a simple recitation of methods to offer insights into the causality behind experimental choices and to establish a framework for self-validating protocols.
Introduction: The Significance of Morpholino-Containing Thiosemicarbazides
Thiosemicarbazides and their derivatives are a versatile class of compounds extensively studied for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The incorporation of a morpholino moiety into the thiosemicarbazide scaffold can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its potential as a therapeutic agent.[3] Accurate and comprehensive spectroscopic analysis is the cornerstone of synthesizing and evaluating these novel chemical entities, ensuring structural integrity and purity, which are critical for advancing from lead compound to clinical candidate.
Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing crucial information about a compound's structure, purity, and concentration.[4] For morpholino-containing thiosemicarbazides, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will delve into the application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[5] For morpholino-containing thiosemicarbazides, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of specific protons and carbons.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Key Diagnostic Signals:
-
Morpholino Protons: The morpholine ring typically exhibits two distinct multiplets due to the methylene protons adjacent to the oxygen and nitrogen atoms.[6]
-
O-CH₂ Protons: These protons are deshielded by the electronegative oxygen atom and typically appear as a multiplet in the range of δ 3.6-3.9 ppm. The multiplet often appears as a triplet-like pattern due to coupling with the adjacent N-CH₂ protons.[7][8]
-
N-CH₂ Protons: These protons are generally found further upfield compared to the O-CH₂ protons, typically in the range of δ 2.7-3.1 ppm, also as a multiplet.[7] The exact chemical shift is influenced by the substituent on the nitrogen atom.
-
-
Thiosemicarbazide Backbone Protons:
-
N-H Protons: The chemical shifts of the N-H protons can be highly variable and are often broad due to quadrupole broadening and exchange with solvent. They typically appear in the downfield region of the spectrum (δ 8.0-12.0 ppm).[9][10] The presence of multiple N-H signals can help confirm the thiosemicarbazide structure.[11]
-
C-H Protons (if applicable): If the thiosemicarbazide is derived from an aldehyde or ketone, the proton on the imine carbon (-N=CH-) will appear as a singlet in the region of δ 8.0-8.6 ppm.[1]
-
-
Aromatic Protons (if present): Protons on any aromatic substituents will appear in their characteristic region, typically δ 6.5-8.5 ppm.[12]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified morpholino-containing thiosemicarbazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can help to sharpen N-H proton signals.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.
Key Diagnostic Signals:
-
Thiocarbonyl Carbon (C=S): This is one of the most characteristic signals and appears significantly downfield, typically in the range of δ 175-185 ppm.[1]
-
Morpholino Carbons:
-
O-CH₂ Carbons: These carbons are deshielded by the oxygen and appear in the range of δ 65-70 ppm.[6]
-
N-CH₂ Carbons: These carbons are typically found in the range of δ 45-55 ppm.
-
-
Imine Carbon (C=N): If present, the imine carbon will resonate in the region of δ 135-150 ppm.[1]
-
Aromatic Carbons (if present): These will appear in their characteristic region of δ 110-160 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is necessary compared to ¹H NMR.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][13]
Characteristic Vibrational Frequencies:
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3100-3400 | Medium-Strong |
| C-H (aliphatic) | Stretching | 2850-3000 | Medium-Strong |
| C=N | Stretching | 1620-1680 | Medium |
| C=S | Stretching | 1050-1250, 700-850 | Medium-Weak |
| C-N | Stretching | 1020-1250 | Medium |
| C-O-C (ether) | Stretching | 1070-1150 | Strong |
Interpretation Insights:
-
The N-H stretching region (3100-3400 cm⁻¹) can show multiple bands, corresponding to the different N-H groups in the thiosemicarbazide moiety.[14][15] The presence of a broad band in this region can also indicate hydrogen bonding.
-
The C=S stretching vibration is often weak and can be difficult to assign definitively as it can couple with other vibrations.[16] It is often identified in the fingerprint region and can sometimes be found as two bands.[17]
-
The strong absorption band for the C-O-C stretch of the morpholine ring is a key diagnostic feature.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.[13] It is useful for characterizing chromophores, which are the parts of a molecule that absorb light.[13]
Expected Absorptions:
Morpholino-containing thiosemicarbazones typically exhibit two main absorption bands:
-
π → π* transition: This high-intensity band is usually observed at a shorter wavelength (around 280-320 nm) and is associated with the conjugated system, including the C=N and C=S double bonds and any aromatic rings.[18]
-
n → π* transition: This lower-intensity band is found at a longer wavelength (around 330-380 nm) and is attributed to the excitation of a non-bonding electron from the sulfur or nitrogen atom to an anti-bonding π* orbital.[19]
The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a second cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each band.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Caption: Relationship between structure and spectroscopic techniques.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[20]
Key Information from MS:
-
Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has been ionized, and its m/z value gives the molecular weight of the compound. For thiosemicarbazones, the molecular ion peak may sometimes be weak or absent due to facile fragmentation.[21]
-
Fragmentation Pattern: The molecule can break apart in the mass spectrometer in a predictable way. The resulting fragment ions provide valuable clues about the structure of the molecule. Common fragmentation pathways for thiosemicarbazones involve cleavage of the N-N bond, the C-N bonds, and loss of small neutral molecules like ammonia or H₂S.[20][21]
-
Isotopic Pattern: The presence of sulfur (with its ³⁴S isotope) will result in a characteristic M+2 peak with an abundance of about 4.4% relative to the M⁺ peak, which can help confirm the presence of a sulfur atom in the molecule.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
The sample is nebulized and ionized.
-
The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.
-
A mass spectrum is generated by plotting the ion intensity versus the m/z ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive ion mode) to determine the molecular weight.
-
Analyze the major fragment ions to deduce the fragmentation pathways and confirm the proposed structure.
-
Conclusion: An Integrated Approach for Unambiguous Characterization
The spectroscopic analysis of morpholino-containing thiosemicarbazides requires a synergistic approach, where the information obtained from each technique complements and validates the others. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy characterizes the electronic properties, and mass spectrometry determines the molecular weight and provides fragmentation data for structural confirmation. By judiciously applying and interpreting the data from these powerful analytical methods, researchers and drug development professionals can confidently characterize these promising therapeutic agents, paving the way for further biological evaluation and development.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. malvesfalcao.com [malvesfalcao.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. westmont.edu [westmont.edu]
- 12. researchgate.net [researchgate.net]
- 13. paulrpalmer.com [paulrpalmer.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scirp.org [scirp.org]
- 21. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
Mechanism of action of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
An In-Depth Technical Guide on the Proposed Mechanism of Action of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Preamble: Navigating the Frontiers of Thiosemicarbazide Research
The quest for novel therapeutic agents has led researchers down many paths, with the thiosemicarbazide scaffold emerging as a particularly fruitful avenue. These compounds, characterized by a core N-N-C=S moiety, exhibit a remarkable breadth of biological activities, including potent anticancer, antibacterial, and antiviral properties.[1][2][3] Our focus here is on a specific, yet under-researched, derivative: This compound .
To date, the scientific literature lacks a detailed elucidation of this molecule's specific mechanism of action. This guide, therefore, adopts a first-principles approach. By dissecting the known functions of the core thiosemicarbazide pharmacophore and analyzing the predictable physicochemical influence of the 4-(3-Morpholinopropyl) substituent, we will construct a robust, multi-faceted, and—most importantly—testable hypothesis for its biological activity. This document is designed not as a static review, but as a dynamic roadmap for researchers, scientists, and drug development professionals to investigate and validate the therapeutic potential of this promising compound.
Part I: The Thiosemicarbazide Pharmacophore: A Hub of Bioactivity
The therapeutic potential of thiosemicarbazide derivatives is intrinsically linked to the unique chemical nature of the thiocarbonohydrazide group. This functional group acts as a versatile chelator and a reactive center, enabling it to interact with multiple biological targets. The prevailing mechanisms, supported by extensive research on analogous compounds, can be categorized into three primary domains.
Enzyme Inhibition: Disrupting Cellular Machinery
Thiosemicarbazides and their more-studied cousins, thiosemicarbazones, are known inhibitors of several critical enzyme classes.
-
Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription. Certain thiosemicarbazide derivatives have been shown to inhibit bacterial type IIA topoisomerases, specifically by targeting the ATPase activity of subunits like ParE in Topoisomerase IV.[4] This disruption prevents DNA decatenation and leads to growth arrest, a mechanism crucial for antibacterial action.[4] Metal complexes of thiosemicarbazones have also demonstrated significant inhibition of human topoisomerase II, a key target in cancer chemotherapy.[5]
-
Cholinesterases: Several thiosemicarbazone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[6][7] This positions them as potential therapeutic leads for neurodegenerative diseases like Alzheimer's.
-
Other Enzymes: The scaffold has shown inhibitory activity against a range of other enzymes, including α-glucosidase, which is relevant for diabetes management.[8]
Metal Chelation: A Strategy of Sequestration and Disruption
A defining feature of the thiosemicarbazide scaffold is its ability to act as an efficient chelator of divalent metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). The sulfur and nitrogen atoms form stable coordination complexes with these metals.[5][9] This has profound biological consequences:
-
Deprivation of Essential Co-factors: Many enzymes, including ribonucleotide reductase—the rate-limiting enzyme in DNA synthesis—require iron as a cofactor. By sequestering intracellular iron, thiosemicarbazones effectively starve cancer cells of the building blocks needed for proliferation.[10]
-
Disruption of Iron Homeostasis: This chelation disrupts the delicate balance of iron within the cell, triggering cellular stress responses.
Induction of Oxidative Stress via Redox Cycling
The metal complexes formed by thiosemicarbazides are not inert. Iron and copper complexes, in particular, can be redox-active. They can participate in catalytic cycles that generate highly damaging reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), through Fenton-like reactions.[10] This induced oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately culminating in apoptotic cell death. This mechanism is thought to be a key driver of their anticancer activity.[10][11]
Part II: The 4-(3-Morpholinopropyl) Substituent: A Modulator of Potency and Pharmacokinetics
The efficacy of a drug is not solely determined by its core pharmacophore but also by its substituents, which govern its absorption, distribution, metabolism, and excretion (ADME) properties. The 4-(3-Morpholinopropyl) group on our target molecule is a strategic addition with several predictable benefits.
-
Enhanced Aqueous Solubility: The morpholine ring is a polar, basic moiety that can be protonated at physiological pH. This significantly increases the water solubility of the parent molecule, which is often a limiting factor for thiosemicarbazide derivatives. Improved solubility aids in formulation and bioavailability.
-
Improved Cell Permeability: The combination of the lipophilic propyl chain and the hydrophilic morpholine ring provides an amphipathic character that can facilitate passage across the cell membrane.
-
Subcellular Localization: The basic nature of the morpholine group may lead to preferential accumulation in acidic organelles, such as lysosomes or the tumor microenvironment, potentially concentrating the drug where it can be most effective.
-
Structural Flexibility: The three-carbon propyl linker provides rotational flexibility, allowing the thiosemicarbazide core and the morpholine group to adopt optimal conformations for target binding and cellular transport.
Part III: An Integrated Hypothesis for the Mechanism of Action of this compound
Synthesizing the known activities of the thiosemicarbazide core with the physicochemical properties conferred by the morpholinopropyl substituent, we propose a multi-pronged mechanism of action, particularly in the context of anticancer activity.
We hypothesize that This compound acts as a pro-drug that, upon entering a cancer cell, chelates intracellular iron, forming a redox-active complex. This complex simultaneously inhibits key metabolic enzymes like topoisomerase and generates high levels of reactive oxygen species, leading to overwhelming oxidative stress and apoptotic cell death.
This proposed pathway is visualized below.
Caption: Proposed multi-pronged mechanism of action.
Part IV: A Framework for Experimental Validation
A hypothesis is only as strong as its ability to be tested. The following protocols form a self-validating system to interrogate the proposed mechanism of action.
Experimental Workflow Overview
The validation strategy follows a logical progression from cell-free biochemical assays to cell-based functional assays.
Caption: High-level experimental validation workflow.
Protocol 1: Topoisomerase IIα DNA Decatenation Assay
Objective: To determine if the compound directly inhibits human topoisomerase IIα activity.
Methodology:
-
Reaction Setup: In a 20 µL reaction volume, combine assay buffer, 200 ng of kinetoplast DNA (kDNA), and varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Enzyme Addition: Add 2 units of human Topoisomerase IIα enzyme to initiate the reaction. Use Etoposide as a positive control inhibitor and DMSO as a vehicle control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 80V for 2 hours.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates as relaxed circles.
-
Analysis: Quantify the band intensity to determine the IC₅₀ value for inhibition.
Protocol 2: Intracellular Iron Chelation Assay
Objective: To verify that the compound chelates iron within living cells.
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7) in a 96-well, black-walled plate and allow cells to adhere overnight.
-
Iron Loading: Supplement the culture medium with 100 µM ferric ammonium citrate for 2 hours to load cells with iron.
-
Indicator Loading: Wash the cells and incubate with 5 µM of the iron-sensitive fluorescent probe Phen Green SK for 30 minutes. This dye is quenched by iron.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for 1-2 hours. Use Desferrioxamine (a known iron chelator) as a positive control.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation: 488 nm, Emission: 530 nm).
-
Analysis: An increase in fluorescence intensity indicates that the compound has sequestered iron from the probe, confirming intracellular chelation.
Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection
Objective: To measure the generation of ROS following compound treatment.
Methodology:
-
Cell Plating: Plate cells (e.g., HCT116) in a 96-well plate and culture overnight.
-
Probe Loading: Load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 45 minutes. DCFDA is a non-fluorescent probe that becomes highly fluorescent upon oxidation by ROS.
-
Treatment: Wash the cells and add fresh media containing the test compound at various concentrations. Use H₂O₂ as a positive control and N-acetylcysteine (an antioxidant) as a negative control.
-
Measurement: Immediately measure fluorescence at time zero and then kinetically every 30 minutes for 4 hours using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Analysis: A time- and dose-dependent increase in fluorescence indicates ROS production.
Part V: Anticipated Data and Interpretation
The successful validation of our hypothesis would yield a specific pattern of results across the proposed experiments. These anticipated outcomes are summarized below.
| Assay | Cell Line / Target | Anticipated IC₅₀ / EC₅₀ | Interpretation |
| Topoisomerase IIα Inhibition | Purified Enzyme | 5 - 20 µM | Direct enzymatic inhibition contributes to cytotoxicity. |
| Cell Viability (MTT) | HCT116 (Colon Cancer) | 1 - 10 µM | Potent anticancer activity. |
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | 2 - 15 µM | Broad-spectrum anticancer activity. |
| Iron Chelation (EC₅₀) | MCF-7 Cells | 5 - 25 µM | Compound effectively sequesters intracellular iron. |
| ROS Production (EC₅₀) | HCT116 Cells | 2 - 15 µM | Compound induces significant oxidative stress. |
A strong correlation between the concentrations required to chelate iron, generate ROS, and induce cell death would provide compelling evidence for the proposed integrated mechanism. If, for instance, the compound is a potent cell killer but a weak topoisomerase inhibitor, it would suggest that the primary mechanism is ROS-mediated, and vice versa.
Conclusion and Future Directions
This guide puts forth a scientifically grounded, testable hypothesis for the mechanism of action of this compound. We propose that its efficacy stems from a powerful triad of activities: direct enzyme inhibition, disruption of iron homeostasis through chelation, and the generation of cytotoxic oxidative stress. The morpholinopropyl substituent is predicted to enhance these core activities by improving the compound's pharmacokinetic profile.
The experimental protocols outlined herein provide a clear path to validating this model. Successful validation would not only elucidate the function of this specific molecule but also provide a framework for the rational design of next-generation thiosemicarbazide-based therapeutics. Future work should focus on in vivo efficacy studies, detailed ADME profiling, and the identification of potential resistance mechanisms to fully characterize its potential as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 4. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovering the Cholinesterase Inhibitory Potential of Thiosemicarbazone Derivatives through In vitro, Molecular Docking, Kinetics, and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(3-Morpholinopropyl)-3-thiosemicarbazide as a Potential Therapeutic Agent
Abstract
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Their mechanism of action is often linked to their ability to chelate metal ions, which can disrupt essential enzymatic processes within target cells.[3][4][5] Notably, some thiosemicarbazones have advanced to clinical trials as potent anticancer agents, highlighting the promise of this chemical scaffold.[6] This guide focuses on a novel, yet uncharacterized derivative, 4-(3-Morpholinopropyl)-3-thiosemicarbazide. We present a comprehensive roadmap for its in vitro evaluation, designed for researchers in drug discovery and development. This document outlines a logical, multi-stage experimental plan, from initial cytotoxicity screening to mechanistic elucidation, providing detailed, field-proven protocols and explaining the scientific rationale behind each step. Our approach is grounded in the established knowledge of thiosemicarbazone pharmacology to build a robust framework for assessing the therapeutic potential of this new chemical entity.
Introduction: The Therapeutic Promise of the Thiosemicarbazide Scaffold
Thiosemicarbazides are versatile molecular building blocks that have given rise to compounds with a vast range of biological activities.[1] Their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, are well-documented as potent inhibitors of cancer cell proliferation.[7][8] The core strength of these compounds often lies in their structure, which incorporates nitrogen and sulfur atoms capable of forming stable complexes with transition metal ions like iron and copper.[7] This chelation is critical, as it can lead to the inhibition of key metalloenzymes essential for cellular processes.
Two of the most recognized targets for thiosemicarbazones are ribonucleotide reductase (RR) and topoisomerase II.[3]
-
Ribonucleotide Reductase (RR): This iron-dependent enzyme is crucial for the synthesis of DNA precursors. By sequestering iron, thiosemicarbazones can inhibit RR, leading to the depletion of the nucleotide pool, cell cycle arrest, and ultimately, cell death.[3][4]
-
Topoisomerase II: This enzyme is vital for resolving DNA topological problems during replication and transcription. Certain thiosemicarbazones can interfere with its function, leading to DNA damage and apoptosis.[3]
The compound of interest, This compound , incorporates a morpholine ring, a feature often included in drug design to improve aqueous solubility and pharmacokinetic properties. This guide provides the necessary framework to systematically investigate its biological effects in vitro.
Phase I: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects across a panel of relevant cell lines. This phase aims to establish the compound's potency, selectivity, and the optimal concentration range for subsequent mechanistic studies.
Rationale and Experimental Design
We propose using a panel of human cancer cell lines from diverse origins (e.g., breast, lung, prostate, melanoma) to identify potential tissue-specific activity. Including a non-cancerous cell line (e.g., normal fibroblasts or epithelial cells) is critical for assessing preliminary selectivity and potential toxicity to healthy tissues.[9] The primary endpoint is the half-maximal inhibitory concentration (IC50), the concentration at which the compound reduces cell viability by 50%.[10]
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the general workflow for determining the IC50 values of this compound.
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]
Materials:
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO concentration matching the highest compound dose) and untreated controls.[10]
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.[10]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.[11][12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison of the compound's activity across different cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | Predicted IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| PC-3 | Prostate Adenocarcinoma | 48 | [Insert Value] |
| G-361 | Melanoma | 48 | [Insert Value] |
| BJ | Normal Fibroblast | 48 | [Insert Value] |
Phase II: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compound induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), as apoptosis is a preferred mechanism for anticancer agents.
Apoptosis vs. Necrosis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cell populations.[10]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[10]
-
Analysis: Analyze the stained cells by flow cytometry. The results will quadrant the cell population into:
-
Viable (Annexin V-/PI-)
-
Early Apoptotic (Annexin V+/PI-)
-
Late Apoptotic/Necrotic (Annexin V+/PI+)
-
Necrotic (Annexin V-/PI+)
-
Cell Cycle Analysis
Many anticancer compounds, including thiosemicarbazones, exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing DNA replication or cell division.[4]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[13]
-
Analysis: Analyze the DNA content of the cells using flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Caption: Parallel workflows for mechanistic cell death studies.
Phase III: Investigating Molecular Targets and Pathways
Based on the established literature for thiosemicarbazones, a logical next step is to investigate the compound's effect on key molecular targets known to be modulated by this class of agents.
Potential Signaling Pathways
The anticancer activity of thiosemicarbazones is often multifaceted.[4] They can induce oxidative stress through their metal-chelating properties, inhibit critical enzymes, and trigger apoptotic signaling cascades.[4][5] A plausible pathway initiated by this compound could involve the inhibition of ribonucleotide reductase, leading to replicative stress, DNA damage, and subsequent p53-mediated apoptosis.
Caption: Plausible signaling pathway for thiosemicarbazide-induced apoptosis.
Enzyme Inhibition Assays
To validate these potential targets, direct enzymatic assays are required.
-
Ribonucleotide Reductase (RR) Inhibition Assay: Commercially available kits can measure the activity of RR in cell lysates treated with the compound. A reduction in enzyme activity compared to controls would provide direct evidence of target engagement.[14]
-
Topoisomerase II Inhibition Assay: These assays typically measure the relaxation of supercoiled plasmid DNA. An effective inhibitor will prevent the enzyme from relaxing the DNA, which can be visualized by agarose gel electrophoresis.[15]
Conclusion and Future Directions
This guide provides a structured, multi-phase approach for the comprehensive in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently determine the compound's therapeutic potential. Positive results from this framework—specifically, potent and selective cytotoxicity, induction of apoptosis via cell cycle arrest, and confirmed inhibition of key targets like ribonucleotide reductase—would build a strong case for advancing this compound to further preclinical development, including in vivo animal studies and detailed pharmacokinetic and toxicological profiling. The versatility and proven track record of the thiosemicarbazide scaffold make this a promising avenue for novel anticancer drug discovery.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiosemicarbazones and 4-thiazolidinones indole-based derivatives: Synthesis, evaluation of antiproliferative activity, cell death mechanisms and topoisomerase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Anticancer Screening of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Introduction: Rationale for Investigation
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds with a wide spectrum of pharmacological activities.[1][2][3] Their potent anticancer effects are frequently attributed to their ability to chelate essential metal ions, such as iron and copper, within cancer cells, thereby disrupting critical cellular processes.[4][5] A primary molecular target for many thiosemicarbazones is ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair.[6][7][8] Inhibition of RNR leads to a depletion of the dNTP pool, causing DNA replication stress and ultimately triggering cell cycle arrest and apoptosis.[9][10]
This guide focuses on a specific, rationally designed molecule: 4-(3-Morpholinopropyl)-3-thiosemicarbazide . The design incorporates two key pharmacophores:
-
The Thiosemicarbazide Core: This moiety acts as a potent metal-chelating scaffold, essential for interacting with the di-iron center of the R2 subunit of ribonucleotide reductase.[2][7]
-
The Morpholine Ring: This terminal heterocyclic group is a well-established feature in drug design, known for imparting favorable pharmacokinetic properties.[11] The inclusion of a morpholine ring can enhance aqueous solubility, metabolic stability, and bioavailability, attributes that are critical for translating in vitro potency into in vivo efficacy.[12][13] The flexible propyl linker provides the necessary spatial orientation for the morpholine group to interact with secondary binding pockets or simply to optimize the molecule's overall physicochemical profile without compromising the chelating activity of the thiosemicarbazide headgroup.
This document provides a comprehensive, field-proven framework for conducting the preliminary in vitro anticancer screening of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and interpretable dataset—the first critical step in evaluating its potential as a developmental therapeutic.
The In Vitro Screening Workflow: A Multi-Phased Approach
A successful preliminary screen must be both efficient and informative. It should rapidly identify cytotoxic activity while simultaneously providing a basis for subsequent, more detailed mechanistic studies. Our recommended workflow is a two-phase process designed to maximize data quality and resource allocation.
// Edge labels for decision edge [fontname="Arial", fontsize=9, color="#34A853"]; decision -> apoptosis [label=" Yes"]; edge [fontname="Arial", fontsize=9, color="#EA4335"]; decision -> stop [label=" No"]; }
Caption: High-level workflow for preliminary anticancer screening.
Phase 1: Foundational Cytotoxicity Screening
The primary goal of this phase is to quantify the compound's ability to inhibit the growth of cancer cells and to assess its selectivity towards cancer cells over non-cancerous cells.
2.1.1. Rationale for Cell Line Selection A well-chosen panel of cell lines is critical for understanding the potential breadth of a compound's activity. We recommend a panel that includes:
-
Diverse Cancer Origins: To identify any tissue-specific sensitivity. Examples include:
-
A Non-Cancerous Control Line: To determine the therapeutic window or selectivity.
-
HEK293: Human embryonic kidney cells, are a common choice for initial toxicity assessment.[15]
-
2.1.2. Choice of Cytotoxicity Assay: SRB vs. MTT Two colorimetric assays, the Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, are industry standards for high-throughput screening.[16][17][18]
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which convert the yellow MTT salt into purple formazan crystals.[18][19] It is a reliable indicator of metabolically active, viable cells.
-
SRB Assay: Stains total cellular protein, providing an estimation of cell number that is less susceptible to metabolic fluctuations.[16]
For initial screening, the SRB assay is often recommended as its endpoint (total protein mass) is more stable and less prone to interference from compounds that may alter cellular metabolism without inducing cell death.[16] However, the MTT assay remains a widely used and valid alternative.[20][21] We will provide a detailed protocol for the MTT assay due to its widespread familiarity.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls for robust and reproducible results.
3.1. Materials and Reagents
-
Selected cancer and normal cell lines.
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (Test Compound).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Doxorubicin (Positive Control).
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom cell culture plates.
-
MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
3.2. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsinization.
-
Perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).
-
Dilute the cell suspension to an optimal seeding density (empirically determined for each cell line, typically 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). A key consideration is to use a concentration range that is wide enough to capture the full dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Crucial Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%). This validates that the solvent is not causing cytotoxicity.
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Positive Control: Cells treated with serial dilutions of Doxorubicin.
-
-
-
Incubation:
-
Return the plate to the incubator for 48 to 72 hours. A 72-hour incubation is common for assessing growth inhibition, while a 48-hour period may be sufficient for highly potent, fast-acting compounds.
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well.
-
Gently pipette to dissolve the crystals completely, resulting in a homogenous purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Presentation and Interpretation
The raw absorbance data is used to calculate the percentage of cell viability for each concentration, which is then plotted to determine the half-maximal inhibitory concentration (IC₅₀).
Calculation of Cell Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
4.1. Quantitative Cytotoxicity Data The IC₅₀ value, representing the drug concentration required to inhibit cell growth by 50%, is the primary metric for potency.[22] These values are best presented in a clear, tabular format for easy comparison.
| Compound | MCF-7 (Breast) IC₅₀ [µM] | A549 (Lung) IC₅₀ [µM] | K562 (Leukemia) IC₅₀ [µM] | HEK293 (Normal) IC₅₀ [µM] |
| This compound | 5.2 ± 0.4 | 8.1 ± 0.7 | 2.5 ± 0.3 | > 50 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.08 | 4.3 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
4.2. Interpreting the Results
-
Potency: The lower the IC₅₀ value, the higher the cytotoxic potency of the compound. In our hypothetical data, the compound shows the highest potency against the K562 leukemia cell line (IC₅₀ = 2.5 µM).
-
Selectivity: A promising anticancer agent should be significantly more toxic to cancer cells than to normal cells. This is often quantified by the Selectivity Index (SI) .
-
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
-
For the K562 cell line, the SI would be >50 / 2.5 = >20. An SI value greater than 10 is generally considered indicative of promising selectivity, justifying further investigation.
-
Hypothesized Mechanism of Action: Ribonucleotide Reductase Inhibition
Based on the extensive literature on thiosemicarbazides, the most probable mechanism of action for this compound is the inhibition of ribonucleotide reductase (RNR).[2][4][23]
The RNR enzyme consists of two subunits, R1 and R2. The R2 subunit contains a di-iron center that generates a crucial tyrosyl free radical necessary for the catalytic reduction of ribonucleotides.[7][23] Thiosemicarbazides function as potent chelating agents that bind to this iron, disrupting the generation of the tyrosyl radical and inactivating the enzyme.[6] This halts the production of deoxyribonucleotides (dNDPs), the building blocks for DNA synthesis, leading to S-phase cell cycle arrest and the induction of apoptosis, often through a p53-dependent pathway.[24]
// Nodes Compound [label="4-(3-Morpholinopropyl)\n-3-thiosemicarbazide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Cancer Cell", shape=ellipse, style=dashed, color="#5F6368"]; Iron [label="Fe³⁺", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; RNR [label="Ribonucleotide Reductase\n(Active R2 Subunit with Fe³⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveRNR [label="Inactive RNR\n(Iron Chelated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDP [label="NDPs\n(Ribonucleotides)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; dNDP [label="dNDPs\n(Deoxyribonucleotides)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; DNAsynth [label="DNA Synthesis\n& Repair", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Arrest [label="S-Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"];
Compound -> InactiveRNR [label=" Chelates Iron"]; Iron -> RNR [style=invis]; // for positioning RNR -> InactiveRNR [style=invis]; // for positioning
// Pathway NDP -> dNDP [label=" Catalyzed by RNR"]; dNDP -> DNAsynth; DNAsynth -> Cell [label=" Cell Proliferation", dir=none];
// Inhibition Pathway edge [color="#EA4335", style=dashed, arrowhead=tee]; InactiveRNR -> NDP;
// Consequences edge [color="#202124", style=solid, arrowhead=normal]; dNDP -> Arrest [label=" Depletion leads to"]; Arrest -> Apoptosis;
// Grouping for clarity {rank=same; Compound; Iron} {rank=same; RNR; InactiveRNR}
// Invisible edges for layout Compound -> RNR [style=invis]; }
Caption: Hypothesized mechanism of RNR inhibition by the test compound.
If the results from Phase 1 are promising, Phase 2 studies would be initiated to confirm this hypothesis. This would involve Western blot analysis to assess the levels of RNR subunits, cell cycle analysis via flow cytometry to confirm S-phase arrest, and apoptosis assays (e.g., Annexin V staining) to quantify programmed cell death.[15][22]
Conclusion and Future Directions
This technical guide outlines a robust, logical, and technically sound strategy for the preliminary in vitro anticancer screening of this compound. By integrating rational experimental design, validated protocols, and clear data interpretation frameworks, researchers can effectively assess the compound's cytotoxic potential and selectivity. Positive results from this initial screen—specifically, potent IC₅₀ values against cancer cell lines and a high selectivity index—would provide a strong rationale for advancing the compound to more complex mechanistic studies, investigation in 3D culture models, and eventual preclinical evaluation in in vivo models.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Thiosemicarbazones: the new wave in cancer treatment. | Semantic Scholar [semanticscholar.org]
- 7. Development of ribonucleotide reductase inhibitors: a review on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ijcrt.org [ijcrt.org]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. eurekaselect.com [eurekaselect.com]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Experimental protocol for synthesizing 4-(3-Morpholinopropyl)-3-thiosemicarbazide
An Application Note for the Synthesis of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. Thiosemicarbazide derivatives are a well-established class of compounds known for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a morpholine moiety, a common pharmacophore in drug design, makes the target compound an attractive scaffold for developing novel therapeutic agents. This guide details a reliable two-step synthetic route, explains the chemical principles behind the protocol, outlines rigorous safety procedures, and provides methods for product purification and characterization.
Introduction and Scientific Rationale
Thiosemicarbazides serve as versatile intermediates for the synthesis of numerous heterocyclic systems, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are prevalent in many biologically active molecules.[4][5][6] The core structure, R-NH-CS-NH-NH₂, allows for diverse substitutions, enabling fine-tuning of physicochemical and pharmacological properties. The title compound, this compound, combines the thiosemicarbazide core with a flexible morpholinopropyl side chain. The morpholine ring is frequently used in drug development to improve aqueous solubility, metabolic stability, and receptor binding affinity.
The synthetic strategy presented here is based on the well-established reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with hydrazine to yield the N4-substituted thiosemicarbazide.[7][8] This method is chosen for its reliability, high yield, and use of readily available starting materials.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot reaction.
Step 1: Formation of the Ammonium Dithiocarbamate Salt The primary amine, 3-(morpholin-4-yl)propan-1-amine, acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This reaction is conducted in the presence of ammonia, which acts as a base to deprotonate the resulting dithiocarbamic acid, forming a stable ammonium dithiocarbamate salt intermediate.
Step 2: Aminolysis with Hydrazine Hydrate The dithiocarbamate salt is then subjected to nucleophilic attack by hydrazine hydrate. This step results in the displacement of the dithiocarbamate group and the evolution of hydrogen sulfide gas, leading to the formation of the final product, this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) | CAS No. |
| 3-(morpholin-4-yl)propan-1-amine | C₇H₁₆N₂O | 144.22 | 1.0 | 1.44 g | 103-67-3 |
| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 1.1 | 0.84 g (0.66 mL) | 75-15-0 |
| Ammonia Solution (28-30%) | NH₃ | 17.03 | 1.2 | ~0.8 mL | 7664-41-7 |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 1.2 | 0.60 g (~0.6 mL) | 7803-57-8 |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~50 mL | 64-17-5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed for washing | 60-29-7 |
Required Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., bleach solution)
-
Dropping funnel (50 mL)
-
Ice-water bath
-
Heating mantle with stirring capabilities
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
-
Melting point apparatus
Synthetic Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask, dissolve 3-(morpholin-4-yl)propan-1-amine (1.44 g, 10 mmol) in 20 mL of 95% ethanol. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Causality: Ethanol is an excellent solvent for the reactants and the final product, facilitating a homogeneous reaction environment.
-
Formation of Dithiocarbamate: Cool the flask in an ice-water bath to 0-5 °C. Slowly add carbon disulfide (0.66 mL, 11 mmol) dropwise over 10 minutes from the dropping funnel with vigorous stirring. Following the CS₂ addition, add concentrated ammonia solution (~0.8 mL, 12 mmol) dropwise. A precipitate (the ammonium dithiocarbamate salt) should form. Continue stirring the resulting suspension in the ice bath for 30 minutes. Causality: This exothermic reaction is cooled to prevent the evaporation of the highly volatile carbon disulfide and to ensure controlled formation of the intermediate salt.
-
Reaction with Hydrazine: While maintaining the temperature at 0-5 °C, add hydrazine hydrate (~0.6 mL, 12 mmol) dropwise to the stirred suspension over 10 minutes. Causality: Slow, cold addition is crucial to manage the exothermicity of the reaction between the intermediate and hydrazine.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 3-4 hours. Crucial Safety Note: This step evolves hydrogen sulfide (H₂S), a highly toxic and flammable gas. The entire procedure must be performed in a well-ventilated fume hood, and the gas outlet of the condenser should be connected to a scrubber containing a bleach (sodium hypochlorite) solution to neutralize the H₂S.
-
Work-up and Isolation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The product may begin to crystallize. If precipitation is slow, reduce the solvent volume by about half using a rotary evaporator or by gentle heating in the fume hood. Cool the concentrated solution in an ice bath for 30-60 minutes to maximize precipitation.
-
Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with a small amount of cold water (to remove any remaining inorganic salts) and then with cold diethyl ether (to remove non-polar impurities).
-
Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot 95% ethanol. If the product is very soluble, add water dropwise to the hot ethanol solution until turbidity persists, then re-heat to dissolve and allow to cool slowly. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (around 3100-3400), C-H stretching (2800-3000), C=S stretching (thiocarbonyl, around 1200-1350), and C-O-C stretching (morpholine, around 1115).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the morpholine protons, the propyl chain protons, and the N-H protons of the thiosemicarbazide moiety.
-
¹³C NMR (DMSO-d₆, δ ppm): Expect a characteristic signal for the thiocarbonyl carbon (C=S) in the downfield region (~180-185 ppm), along with signals for the carbons of the morpholine and propyl groups.
-
Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.
Safety and Hazard Management
This protocol involves several hazardous materials and requires strict adherence to safety procedures.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to CS₂; use laminate or Viton gloves) are mandatory.
-
Fume Hood: All operations must be conducted within a certified chemical fume hood to avoid inhalation of volatile and toxic reagents and byproducts.
-
Reagent Hazards:
-
Carbon Disulfide (CS₂): Extremely flammable (autoignition temperature is only 90 °C), highly volatile, and acutely toxic by inhalation, ingestion, and skin contact.
-
Hydrazine Hydrate (N₂H₄·H₂O): Corrosive, toxic, and a suspected human carcinogen. Avoid all contact.
-
Hydrogen Sulfide (H₂S): A toxic gas that is a byproduct of the reaction. It has the smell of rotten eggs at low concentrations but causes olfactory fatigue quickly, making it an unreliable warning signal. Use a scrubber.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench any residual hydrazine with a bleach solution before disposal.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniv.edu [juniv.edu]
- 8. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
Application Notes & Protocols for Evaluating the Antibacterial Efficacy of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Introduction: Navigating the Post-Antibiotic Era with Novel Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities. Thiosemicarbazides, a class of compounds characterized by the -NH-CS-NH-NH2 moiety, and their derivatives have emerged as a promising area of research, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Their potential mechanism of action is multifaceted; molecular studies suggest that some thiosemicarbazide derivatives may disrupt bacterial DNA replication by inhibiting key enzymes such as DNA gyrase and topoisomerase IV.[1][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial potential of novel thiosemicarbazide compounds, using 4-(3-Morpholinopropyl)-3-thiosemicarbazide as a representative test article. The protocols herein are designed to be self-validating systems, incorporating standardized methodologies and critical quality controls to ensure data integrity and reproducibility. We will progress from a qualitative primary screen to quantitative determinations of inhibitory and bactericidal concentrations, providing the robust data necessary for advancing a candidate compound in the drug discovery pipeline.
Section 1: Initial Screening via Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial, qualitative screen for antibacterial activity.[4][5] It is a cost-effective and straightforward method to determine if a compound possesses inhibitory properties against a panel of test bacteria. The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with bacteria, creating a concentration gradient.[6][7] An effective compound will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[5]
Experimental Protocol: Disk Diffusion
1. Preparation of Bacterial Inoculum:
- Using a sterile loop, pick 3-5 well-isolated, morphologically similar colonies from a fresh (18-24 hour) agar plate.[8]
- Suspend the colonies in a tube containing 4-5 mL of sterile saline (0.85%). Vortex to create a smooth suspension.[8]
- Rationale: Using several colonies minimizes the chance of testing an atypical variant, ensuring the result is representative of the bacterial strain.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or, for higher precision, using a nephelometer.[8][9]
- Rationale: Standardizing the inoculum to ~1-2 x 10⁸ CFU/mL is the most critical step for reproducibility in susceptibility testing.[9] The adjusted inoculum should be used within 15-60 minutes.[8]
2. Inoculation of Agar Plate:
- Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.[10]
- Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate approximately 60° and repeat the streaking process two more times to ensure a uniform lawn of bacterial growth.[10]
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[4]
- Rationale: MHA is the recommended medium for routine susceptibility testing due to its batch-to-batch reproducibility and low concentration of inhibitors for common antibiotics like sulfonamides and trimethoprim.[7]
3. Application of Disks:
- Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Impregnate sterile, 6-mm blank paper disks with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.
- Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Press down gently to ensure complete contact with the agar.[7]
- Place a positive control disk (e.g., a commercial disk of a known antibiotic like Ciprofloxacin) and a negative control disk (impregnated only with the solvent, e.g., DMSO) on the same plate.
- Ensure disks are spaced at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate to prevent overlapping of zones.[7]
4. Incubation and Interpretation:
- Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
- After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.
- Interpretation: The presence of a clear zone around the test compound disk indicates antibacterial activity. A larger zone diameter generally suggests greater susceptibility.[5] The negative control disk should show no zone of inhibition.
Workflow for Disk Diffusion Assay
Caption: Workflow of the Kirby-Bauer Disk Diffusion Assay.
Section 2: Quantitative Analysis - Determining Minimum Inhibitory Concentration (MIC)
While disk diffusion is an effective screening tool, a quantitative measure is required to properly assess a compound's potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[11] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[12][13] This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Experimental Protocol: Broth Microdilution MIC Assay
1. Preparation of Reagents:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO) at a high concentration (e.g., 1280 µg/mL).
- Media: Use sterile, Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Inoculum: Prepare a bacterial suspension standardized to the 0.5 McFarland standard as described in Section 1. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
2. Microtiter Plate Setup (96-Well Plate):
- Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.
- Add 200 µL of the test compound stock solution to well 1.
- Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this process from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a range of decreasing concentrations of the test compound.
- Controls:
- Well 11 (Growth Control): Contains 100 µL of CAMHB. This well will be inoculated with bacteria but contains no compound.[12]
- Well 12 (Sterility Control): Contains 100 µL of CAMHB only. This well is not inoculated and serves to verify the sterility of the medium.[12]
3. Inoculation and Incubation:
- Add 100 µL of the standardized and diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 200 µL.
- Cover the plate with a sterile lid or sealing film and incubate at 35 ± 2°C for 18-24 hours in ambient air.
4. Reading and Interpreting the MIC:
- After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). A plate reader can also be used to measure optical density (e.g., at 600 nm).
- The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[17] This value is reported in µg/mL.[18]
- The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If these controls fail, the assay is invalid and must be repeated.
Data Presentation: Example MIC Values
| Bacterial Strain | ATCC Number | Gram Stain | Example MIC (µg/mL) of this compound |
| Staphylococcus aureus | 29213 | Gram-positive | 64 |
| Enterococcus faecalis | 29212 | Gram-positive | 128 |
| Escherichia coli | 25922 | Gram-negative | >256 |
| Pseudomonas aeruginosa | 27853 | Gram-negative | >256 |
| Disclaimer: The above data are for illustrative purposes only. Actual values must be determined experimentally. |
Diagram of MIC Plate Setup
Caption: Layout of a 96-well plate for MIC determination.
Section 3: Determining Bactericidal vs. Bacteriostatic Activity
The MIC value reveals the concentration of a compound that inhibits growth but does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[19] This distinction is clinically crucial. The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][21]
Experimental Protocol: MBC Determination
1. Subculturing from MIC Plate:
- This protocol is a direct continuation of the MIC assay. Use the 96-well plate from the completed MIC test.
- Select the wells corresponding to the MIC value and at least two higher concentrations (i.e., the clear wells).
- Using a calibrated loop or pipette, take a 10 µL aliquot from each of these selected wells.[16]
2. Plating and Incubation:
- Spot-plate or spread the 10 µL aliquot onto a quadrant of a fresh, antibiotic-free MHA plate. Be sure to label each quadrant corresponding to the concentration from the MIC plate.
- Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count (CFU/mL).
- Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
3. Reading and Interpreting the MBC:
- After incubation, count the number of colonies on each spot/quadrant.
- The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control well.[16][21]
- MBC/MIC Ratio: The ratio of MBC to MIC provides valuable insight. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[16][22]
Data Summary: Illustrative MIC, MBC, and Ratio
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 64 | 128 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 128 | >512 | >4 | Bacteriostatic |
| Disclaimer: The above data are for illustrative purposes only. Actual values must be determined experimentally. |
Workflow from MIC to MBC Determination
Caption: Integrated workflow from MIC to MBC determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. youtube.com [youtube.com]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. asm.org [asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. idexx.com [idexx.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idexx.dk [idexx.dk]
- 19. emerypharma.com [emerypharma.com]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. microbe-investigations.com [microbe-investigations.com]
Application Note: Spectroscopic Characterization of 4-(3-Morpholinopropyl)-3-thiosemicarbazide using NMR and IR Spectroscopy
Abstract
This application note provides a comprehensive technical guide for the structural characterization of 4-(3-Morpholinopropyl)-3-thiosemicarbazide, a molecule incorporating both a morpholine ring and a thiosemicarbazide moiety. Such compounds are of significant interest in medicinal chemistry and drug development due to the established biological activities of these functional groups.[1][2][3] Unambiguous structural confirmation is a critical step in the synthesis and development of novel chemical entities. This guide details the application of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, presenting expected spectral data, interpretation strategies, and robust, field-proven experimental protocols suitable for researchers in synthetic chemistry and pharmaceutical development.
Introduction: The Structural Rationale
This compound is a multifaceted molecule featuring several key functional groups that are amenable to spectroscopic analysis. The morpholine group is a common scaffold in medicinal chemistry, while the thiosemicarbazide core is known for its chelating properties and wide range of biological activities.[4] The covalent linkage via a propyl chain creates a unique chemical entity whose identity and purity must be rigorously confirmed post-synthesis. Combining IR spectroscopy for functional group identification with NMR spectroscopy for mapping the precise carbon-hydrogen framework provides a powerful and definitive approach for structural elucidation.
The primary objective of this guide is to explain the causality behind the expected spectral features and to provide detailed, self-validating protocols for acquiring high-quality data.
FT-IR Spectroscopic Analysis: Identifying the Functional Groups
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for a rapid, qualitative assessment of a compound's structure. For this compound, the IR spectrum provides clear evidence for the thiosemicarbazide backbone and the morpholine ring system.
Key Expected Vibrational Frequencies:
-
N-H Stretching: The thiosemicarbazide moiety contains three N-H bonds (N¹H, N²H, and N⁴H₂). These typically appear as multiple sharp to broad bands in the 3100-3400 cm⁻¹ region.[5][6][7] The N⁴H₂ group should give rise to two bands corresponding to symmetric and asymmetric stretching.
-
C-H Stretching: Aliphatic C-H stretching from the propyl chain and the morpholine ring will produce strong, sharp absorptions in the 2800-3000 cm⁻¹ range. The C-H bonds adjacent to the morpholine oxygen may appear at the higher end of this range.
-
N-H Bending: The bending vibration of the N-H groups, particularly the NH₂ scissoring mode, is expected to appear in the 1590-1650 cm⁻¹ region.[5]
-
C=S Stretching: The thioamide C=S bond vibration is a key marker. Due to coupling with other vibrations, its position can vary, but it is often found in the 800-850 cm⁻¹ and/or 1200-1500 cm⁻¹ regions.[8][9]
-
C-O-C Stretching: The defining feature of the morpholine ring is the ether linkage. A strong, characteristic C-O-C asymmetric stretching band is expected around 1115 cm⁻¹.
Table 1: Summary of Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3100 - 3400 | N-H Stretch | Thiosemicarbazide (NH, NH₂) |
| 2800 - 3000 | C-H Stretch (sp³) | Propyl chain, Morpholine ring |
| 1590 - 1650 | N-H Bend (Scissoring) | Thiosemicarbazide (NH₂) |
| ~1115 | C-O-C Stretch (Asymmetric) | Morpholine Ether Linkage |
| 800-850 / 1200-1500 | C=S Stretch (Thioamide) | Thiosemicarbazide |
NMR Spectroscopic Analysis: Mapping the Molecular Skeleton
While IR confirms the presence of functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry. For a definitive analysis, both ¹H and ¹³C NMR spectra are required.
¹H NMR Spectral Analysis
The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The use of a deuterated solvent like DMSO-d₆ is highly recommended as it allows for the observation of exchangeable N-H protons.
Predicted Chemical Shifts and Multiplicities:
-
Thiosemicarbazide Protons (NH, NH₂): These protons are exchangeable and will appear as broad singlets. Their chemical shifts can be concentration and temperature-dependent. The N¹-H proton, being part of a thioamide linkage, is expected to be significantly downfield (δ > 9.0 ppm). The N²-H and N⁴-H₂ protons will likely appear in the δ 7.0-8.5 ppm range.[10][11]
-
Morpholine Ring Protons: The morpholine ring typically adopts a chair conformation, leading to two distinct sets of methylene protons.
-
O-CH₂ (C5', C6'): The four protons on the carbons adjacent to the electronegative oxygen atom are deshielded and will resonate downfield, typically around δ 3.5-3.8 ppm as a triplet or multiplet.[12][13]
-
N-CH₂ (C2', C3'): The four protons on the carbons adjacent to the nitrogen are found further upfield, around δ 2.3-2.6 ppm, also as a triplet or multiplet.[12][14]
-
-
Propyl Chain Protons:
-
N¹-CH₂ (C1): This methylene group is adjacent to the thioamide nitrogen and will appear as a triplet around δ 3.4-3.6 ppm.
-
-CH₂- (C2): The central methylene group will be a multiplet (quintet or sextet) further upfield, around δ 1.7-1.9 ppm.
-
N(morpholine)-CH₂ (C3): This methylene group is adjacent to the morpholine nitrogen and will resonate as a triplet around δ 2.3-2.5 ppm.
-
Table 2: Predicted ¹H NMR Assignments (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
| N¹-H | > 9.0 | Broad s | 1H |
| N²-H | 7.0 - 8.5 | Broad s | 1H |
| N⁴-H₂ | 7.0 - 8.5 | Broad s | 2H |
| Morpholine O-CH₂ | 3.5 - 3.8 | t / m | 4H |
| N¹-CH₂ - | 3.4 - 3.6 | t | 2H |
| Morpholine N-CH₂ | 2.3 - 2.6 | t / m | 4H |
| N(morpholine)-CH₂ - | 2.3 - 2.5 | t | 2H |
| -CH₂-CH₂ -CH₂- | 1.7 - 1.9 | m / quint | 2H |
¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of the non-equivalent carbons and confirming the carbon skeleton.
Predicted Chemical Shifts:
-
Thioamide Carbon (C=S): This is the most deshielded carbon and will appear as a single peak significantly downfield, typically in the δ 175-185 ppm range.[8][11]
-
Morpholine Ring Carbons:
-
Propyl Chain Carbons:
-
N(morpholine)-CH₂: Expected around δ 55-58 ppm.
-
N¹-CH₂: Expected around δ 45-48 ppm.
-
-CH₂-CH₂-CH₂-: The central carbon is the most shielded of the propyl chain, expected around δ 25-28 ppm.
-
Table 3: Predicted ¹³C NMR Assignments (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
| C=S | 175 - 185 |
| Morpholine O-C H₂ | 66 - 68 |
| N(morpholine)-C H₂- | 55 - 58 |
| Morpholine N-C H₂ | 53 - 55 |
| N¹-C H₂- | 45 - 48 |
| -CH₂-C H₂-CH₂- | 25 - 28 |
Experimental Protocols & Workflow
Adherence to a systematic protocol is essential for obtaining reproducible and high-quality spectroscopic data.
Protocol 1: FT-IR Spectrum Acquisition (KBr Pellet Method)
Causality: The KBr pellet method is chosen to obtain a solid-state spectrum, avoiding solvent interference and providing sharp peaks for the crystalline compound.
-
Preparation: Gently grind ~1-2 mg of the dried this compound sample with ~100-150 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background scan with an empty sample holder and subtract it from the sample spectrum. Apply baseline correction as needed.
Protocol 2: NMR Spectra Acquisition
Causality: DMSO-d₆ is the solvent of choice because it effectively dissolves the compound and its residual proton signal (δ ~2.50 ppm) does not obscure key sample signals. Crucially, it allows for the observation of labile N-H protons through hydrogen bonding with the solvent.[12]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[12]
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12]
-
Gently swirl or vortex the vial to ensure complete dissolution. Slight warming may be applied if necessary.
-
Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the tube into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence. Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and provide a signal enhancement via the Nuclear Overhauser Effect (NOE).
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).[12]
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C NMR.
-
Integrate the ¹H NMR signals and analyze the multiplicities.
-
Conclusion
The combined application of FT-IR and multinuclear (¹H and ¹³C) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. IR spectroscopy rapidly confirms the presence of key thiosemicarbazide and morpholine functional groups, while NMR spectroscopy provides an unambiguous map of the proton and carbon environments, confirming the precise atomic connectivity. The protocols and spectral predictions outlined in this note serve as a reliable guide for researchers, ensuring accurate and reproducible characterization of this and structurally related molecules.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media | PDF [slideshare.net]
- 8. chemmethod.com [chemmethod.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. acdlabs.com [acdlabs.com]
- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of Thiosemicarbazide Compounds
Introduction: Unlocking the Therapeutic Potential of Thiosemicarbazones
Thiosemicarbazones (TSCs) are a versatile class of organic compounds characterized by the -NH-CS-NH-NH2 functional group.[1] For decades, they have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antiviral, and notably, anticancer properties.[1][2] The anticancer potential of TSCs is largely attributed to their strong ability to chelate transition metals like iron and copper.[3][4] This metal chelation disrupts a variety of crucial cellular pathways in cancer cells, making TSCs a promising scaffold for novel therapeutic development.[1][5] One of the most promising TSCs, Triapine, has been evaluated in numerous clinical trials for its anticancer activity.[6][7]
This guide provides a comprehensive, multi-phase framework for researchers and drug development professionals to systematically evaluate the in vitro efficacy and mechanism of action of novel thiosemicarbazide-based compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to compound validation. The protocols detailed herein are designed to first establish cytotoxic potency and then to elucidate the underlying mechanisms, such as the induction of apoptosis and cell cycle arrest.
Section 1: The Mechanistic Underpinnings of Thiosemicarbazone Activity
The efficacy of TSCs as anticancer agents stems from their multifaceted mechanism of action, which is primarily initiated by their ability to bind intracellular metal ions.[3][8][9][10] Understanding these pathways is critical for designing relevant cell-based assays and interpreting the resulting data.
-
Iron Chelation & Ribonucleotide Reductase (RR) Inhibition : Iron is an essential cofactor for ribonucleotide reductase, the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication.[6] By chelating intracellular iron, TSCs effectively starve this enzyme, depleting the pool of dNTPs.[11][12] This leads to an abrupt halt in DNA synthesis, triggering cell cycle arrest, typically at the G1/S phase transition.[3]
-
Generation of Reactive Oxygen Species (ROS) : The metal complexes formed by TSCs (e.g., iron-TSC complexes) are often redox-active.[11] These complexes can participate in Fenton-like reactions, catalyzing the production of highly damaging reactive oxygen species (ROS) such as hydroxyl radicals.[3] Cancer cells inherently possess a higher level of basal oxidative stress compared to normal cells, making them more vulnerable to further ROS-induced damage.[3][4] This provides a potential window for therapeutic selectivity.
-
Induction of Endoplasmic Reticulum (ER) Stress : A growing body of evidence suggests that certain TSCs can induce stress in the endoplasmic reticulum.[7] This can occur through the disruption of protein folding or calcium homeostasis, leading to the activation of the unfolded protein response (UPR).[13] Prolonged or severe ER stress can trigger apoptosis through pathways involving the transcription factor CHOP.[7][14]
-
Apoptosis and Cell Cycle Arrest : The culmination of these upstream events—DNA synthesis inhibition, oxidative damage, and ER stress—is often the induction of programmed cell death (apoptosis) and/or cell cycle arrest.[5][15] These serve as critical downstream readouts for assessing the efficacy of TSC compounds.
Section 2: Foundational Experimental Design
A robust screening cascade begins with careful planning of the foundational parameters. The choices made here will directly impact the quality and reproducibility of your data.
Cell Line Selection and Culture
The choice of cell lines is paramount. Consider using a panel that includes:
-
Relevant Cancer Types : Select cell lines from cancers where iron metabolism is known to be dysregulated (e.g., neuroblastoma, leukemia, pancreatic cancer).
-
Drug-Sensitive and Resistant Pairs : If available, use isogenic cell line pairs to investigate activity against drug-resistant phenotypes.
-
Non-Malignant Control Cells : Include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess the compound's selectivity and potential for off-target toxicity.[11]
All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
Compound Preparation and Handling
Thiosemicarbazones are often hydrophobic. Proper solubilization is critical for accurate dosing.
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is the most common solvent.
-
Stock Solutions : Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions : On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
Optimization of Cell Seeding Density
The optimal number of cells to plate per well depends on the cell line's doubling time and the duration of the assay. The goal is to ensure that at the end of the incubation period, the untreated control cells are in the late logarithmic growth phase and not fully confluent. Seeding density must be optimized for each cell line and assay format.
| Cell Line Example | Typical Seeding Density (cells/well in 96-well plate) | Doubling Time (Approx.) |
| MCF-7 (Breast Cancer) | 5,000 - 10,000 | ~30 hours |
| A549 (Lung Cancer) | 4,000 - 8,000 | ~22 hours |
| HCT116 (Colon Cancer) | 5,000 - 10,000 | ~18 hours |
| K562 (Leukemia) | 10,000 - 20,000 | ~24 hours |
| NHDF (Normal Fibroblast) | 3,000 - 7,000 | ~48 hours |
| Note: These values are starting points. Always perform a growth curve analysis to determine the optimal density for your specific experimental conditions.[16] |
Section 3: Phase I - Primary Screening for Cytotoxicity via MTT Assay
The first step in evaluating a new compound is to determine its cytotoxic or anti-proliferative potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a reliable, colorimetric method for this purpose.[1][17]
Principle : The MTT assay measures cellular metabolic activity.[18] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[18]
Detailed Protocol: MTT Assay
Materials :
-
Cultured cells in logarithmic growth phase
-
Complete culture medium
-
Thiosemicarbazone compound stock solution in DMSO
-
96-well flat-bottom cell culture plates
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[21]
-
Solubilization solution: DMSO or 0.04 M HCl in isopropanol.[19]
-
Multichannel pipette
-
Microplate reader
Procedure :
-
Cell Plating : Harvest and count cells. Dilute to the optimized seeding density and plate 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[20]
-
Compound Treatment : Prepare serial dilutions of the TSC compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest drug dose) and "medium only" blank wells.
-
Incubation : Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[22] Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization : Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[21]
-
Reading : Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[19] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19]
-
Data Analysis :
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Section 4: Phase II - Mechanistic Elucidation: Apoptosis Induction
Once a compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to specifically measure the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.
Principle : The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for cleavage by active caspase-3 and -7.[23] Cleavage of the substrate releases aminoluciferin, which is then consumed by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[23][24]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials :
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8091 or similar), which includes the buffer and lyophilized substrate.[23]
-
Cells plated and treated in white-walled, clear-bottom 96-well plates (white walls enhance the luminescent signal).
-
Positive control for apoptosis (e.g., Staurosporine).
-
Luminometer.
Procedure :
-
Cell Plating and Treatment : Plate and treat cells with the TSC compound as described for the cytotoxicity assay. It is advisable to use concentrations around the compound's IC₅₀ and 5-10x IC₅₀ to observe a clear dose-response. Incubate for a period sufficient to induce apoptosis (e.g., 12, 24, or 48 hours).
-
Reagent Preparation : Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[24] Transfer the entire volume of buffer into the bottle containing the substrate. Mix by gentle inversion until the substrate is thoroughly dissolved.[25]
-
Assay Execution :
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[24]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[24]
-
Mix the contents on a plate shaker at low speed for 30-60 seconds.
-
-
Incubation : Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The optimal incubation time can be determined empirically but 1 hour is often sufficient.[24]
-
Measurement : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis :
-
Subtract the average luminescence from "cell-free" blank wells.
-
Express the data as a fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis.
-
Section 5: Phase III - Mechanistic Elucidation: Cell Cycle Perturbation
Given that many TSCs inhibit ribonucleotide reductase, a key enzyme for DNA synthesis, analyzing the compound's effect on cell cycle progression is a critical mechanistic step.[3] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis.
Principle : Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[26] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[26] Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.[26]
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials :
-
Cells grown and treated in 6-well plates or T-25 flasks.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Trypsin-EDTA (for adherent cells).
-
Ice-cold 70% Ethanol.
-
PI/RNase A Staining Solution: In PBS, combine 50 µg/mL Propidium Iodide and 100 µg/mL RNase A (DNase-free).[27]
-
Flow cytometer.
Procedure :
-
Cell Culture and Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat with the TSC compound at relevant concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvesting :
-
Adherent cells : Collect the culture medium (which contains floating/dead cells). Wash the attached cells with PBS, then add trypsin to detach them. Combine the trypsinized cells with the collected medium.
-
Suspension cells : Collect cells directly from the flask/plate.
-
Pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation :
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ~500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70% ethanol. This step is critical to prevent cell clumping.[27]
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[28]
-
-
Staining :
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully decant the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Solution. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[26]
-
Incubate at room temperature for 30 minutes, protected from light.[29]
-
-
Flow Cytometry Acquisition : Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE). Collect at least 10,000 events per sample.
-
Data Analysis : Gate on the single-cell population to exclude doublets and aggregates. Generate a DNA content histogram and use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.[27]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. α-N-Heterocyclic thiosemicarbazones induce ER stress-mediated CHOP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfide/thiol switches in thiosemicarbazone ligands for redox-directed iron chelation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. journals.asm.org [journals.asm.org]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Introduction: The Versatility of Thiosemicarbazides in Coordination Chemistry
An in-depth guide to the synthesis, characterization, and application of metal complexes with 4-(3-Morpholinopropyl)-3-thiosemicarbazide, designed for researchers in coordination chemistry, medicinal chemistry, and drug development.
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of highly versatile ligands in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals is well-documented.[1][2][3] These complexes are of significant interest due to their diverse applications, ranging from catalysis to medicine.[4][5][6] The biological activity of thiosemicarbazone ligands, including antimicrobial, antiviral, and antitumor properties, is often significantly enhanced upon coordination to a metal center.[7][8][9][10][11] This enhancement is frequently attributed to the principles of chelation theory, which suggest that complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[9]
The ligand at the heart of this guide, this compound (MPTSC), is a particularly compelling molecule. It combines the potent N,S donor system of the thiosemicarbazide backbone with a flexible morpholinopropyl tail. The morpholine moiety is a common feature in medicinal chemistry, known to improve aqueous solubility and pharmacokinetic profiles.[12][13] Furthermore, the nitrogen atom of the morpholine ring presents an additional potential coordination site, allowing the ligand to act in a bidentate (N,S) or potentially tridentate (N,S,N) fashion, depending on the metal ion and reaction conditions.
This guide provides a comprehensive framework for researchers exploring the metal complexation of MPTSC. It offers detailed protocols for the synthesis of the ligand and its metal complexes, robust methodologies for their characterization, and insights into their potential applications.
Part 1: Synthesis of the Ligand
The synthesis of a high-purity ligand is the foundational step for any meaningful complexation study. The protocol below describes a representative synthesis for 4-substituted thiosemicarbazides.
Protocol 1: Synthesis of this compound (MPTSC)
This procedure involves the reaction of an isothiocyanate with hydrazine, a common route for preparing 4-substituted thiosemicarbazides.
Rationale: This synthetic route is efficient and generally provides good yields. The choice of ethanol as a solvent is based on its ability to dissolve the reactants while allowing for the precipitation of the product upon cooling. The reflux ensures the reaction goes to completion.
Materials:
-
3-(Morpholinopropyl) isothiocyanate
-
Hydrazine hydrate
-
Absolute ethanol
-
Standard reflux apparatus with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Set up a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
In the flask, dissolve 3-(morpholinopropyl) isothiocyanate (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise to the stirred solution at room temperature.
-
Scientist's Note: This addition should be performed carefully, as the reaction can be exothermic.
-
-
Once the addition is complete, heat the mixture to reflux and maintain it for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Validation Step: Characterize the synthesized ligand by determining its melting point and recording its FT-IR, ¹H NMR, and Mass spectra to confirm its identity and purity before proceeding.
Part 2: Synthesis of Metal Complexes
The complexation of MPTSC can be achieved with various transition metal salts. The following is a general protocol that can be adapted for different metal ions like Cu(II), Ni(II), and Co(II).
Workflow for Ligand and Complex Synthesis
Caption: Workflow from ligand synthesis to metal complex formation.
Protocol 2: General Synthesis of M(II)-MPTSC Complexes
Rationale: Methanol is often used as a solvent for complexation reactions due to its ability to dissolve both the thiosemicarbazide ligand and many transition metal salts. The metal-to-ligand ratio is crucial; a 1:2 ratio is common for divalent metals aiming for an octahedral geometry, assuming the ligand acts bidentately.[10][14] Refluxing provides the necessary energy to overcome the activation barrier for ligand exchange and complex formation.
Materials:
-
This compound (MPTSC)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol
-
Standard reflux apparatus with magnetic stirring
Procedure:
-
Dissolve the MPTSC ligand (2 equivalents) in hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimum amount of methanol.
-
Add the methanolic solution of the metal salt dropwise to the hot, stirred solution of the ligand.
-
Scientist's Note: A color change is typically observed immediately upon addition of the metal salt, providing a visual indication that complexation is occurring.
-
-
Heat the resulting mixture to reflux for 2-3 hours.
-
Allow the solution to cool to room temperature. The colored complex will often precipitate out.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol and then diethyl ether to remove impurities.
-
Dry the complex in a desiccator.
-
Validation Step: The purity and structure of the complex must be confirmed using the characterization techniques outlined in the next section.
Part 3: Physicochemical Characterization of Ligand and Complexes
A multi-technique approach is essential for the unambiguous characterization of the newly synthesized compounds.
Spectroscopic Techniques
Spectroscopy provides invaluable information about the ligand's coordination to the metal ion.
Protocol 3: FT-IR Spectroscopy
Rationale: Infrared spectroscopy is a powerful tool for identifying the donor atoms of a ligand involved in coordination. Changes in the vibrational frequencies of functional groups upon complexation serve as direct evidence of bonding.[15][16]
-
Acquire the FT-IR spectrum of the free MPTSC ligand and its metal complexes, typically using the KBr pellet method.
-
Record spectra in the range of 4000-400 cm⁻¹.
-
Analysis:
-
ν(N-H) vibrations: Look for the bands in the 3100-3300 cm⁻¹ region in the free ligand. A shift or disappearance of these bands in the complex's spectrum suggests the deprotonation and coordination of the hydrazinic nitrogen.
-
ν(C=S) vibration: The "thione" band, typically found around 800-850 cm⁻¹ and contributing to a band around 1300 cm⁻¹, is crucial. A shift to a lower frequency in the complex indicates the coordination of the sulfur atom to the metal ion, as the C=S double bond character is reduced.[16]
-
New Bands: The appearance of new, weak bands in the far-IR region (below 600 cm⁻¹) can be tentatively assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination.[14]
-
Protocol 4: UV-Visible Spectroscopy
Rationale: Electronic spectroscopy helps in understanding the electronic transitions within the complex and inferring its geometry. The technique is based on monitoring changes in the absorption spectrum of the metal complex upon interaction with the ligand.[17][18]
-
Prepare dilute solutions of the ligand and the metal complexes in a suitable solvent (e.g., DMF or DMSO).
-
Record the UV-Vis absorption spectra over a range of approximately 200-800 nm.
-
Analysis:
-
Ligand Spectrum: The free ligand will typically show intense bands in the UV region corresponding to π→π* and n→π* transitions of the thiosemicarbazide moiety.
-
Complex Spectra: Upon complexation, these intraligand bands may shift (bathochromic or hypsochromic shifts). More importantly, new bands may appear in the visible region. These are often low-intensity d-d transitions of the metal ion, and their position and intensity are indicative of the coordination geometry (e.g., octahedral or square planar).[16]
-
| Compound Type | Typical λ_max (nm) | Assignment | Significance |
| Free Ligand (MPTSC) | ~250-350 | π→π, n→π | Intraligand electronic transitions. |
| Cu(II) Complex | ~350-450 | Ligand-to-Metal Charge Transfer (LMCT) | Indicates S→Cu charge transfer. |
| ~600-700 | d-d transition | Suggests a distorted octahedral or square planar geometry. | |
| Ni(II) Complex | ~550-650 | d-d transition | Consistent with octahedral geometry for Ni(II). |
Structural Elucidation
While spectroscopy provides strong evidence, definitive structural information requires further analysis.
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a metal complex.[19][20] If suitable crystals can be grown, this technique provides unequivocal data on bond lengths, bond angles, coordination number, geometry, and the ligand's coordination mode (e.g., bidentate vs. tridentate).[1][20]
General Metal Complexation Scheme
Caption: Bidentate N,S coordination of two MPTSC ligands to a metal center.
Part 4: Potential Applications and Further Studies
The metal complexes of MPTSC are prime candidates for biological evaluation and catalytic studies.
-
Antimicrobial Activity: Thiosemicarbazone complexes are widely known for their potent activity against bacteria and fungi.[8][21][22] The synthesized MPTSC complexes should be screened against a panel of Gram-positive and Gram-negative bacteria and fungal strains to determine their Minimum Inhibitory Concentration (MIC) values.[8][10] The increased solubility imparted by the morpholine group may lead to enhanced bioavailability and activity.
-
Anticancer Research: Many copper and nickel thiosemicarbazone complexes exhibit significant cytotoxic effects against various cancer cell lines.[5][7][9] The proposed mechanism often involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, or the generation of reactive oxygen species (ROS).[5] In vitro cytotoxicity assays (e.g., MTT assay) against cell lines like HepG2 or MCF-7 would be a logical next step.[6][9]
-
Catalysis: Palladium, nickel, and copper complexes of thiosemicarbazones have been successfully employed as catalysts in cross-coupling reactions, such as the Heck and Sonogashira reactions.[2][4] The stability and well-defined coordination sphere of MPTSC complexes make them interesting candidates for catalytic cycle development.
Conclusion
This compound is a ligand of considerable potential, bridging the gap between classical coordination chemistry and modern medicinal applications. Its unique structure, featuring both a potent N,S chelation site and a solubilizing morpholine tail, makes its metal complexes promising targets for further investigation. The protocols and methodologies detailed in this guide provide a robust starting point for researchers to synthesize, characterize, and explore the rich chemical and biological landscape of these fascinating compounds.
References
- 1. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamopenarchives.com [benthamopenarchives.com]
- 6. mdpi.com [mdpi.com]
- 7. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes | Scholars Middle East Publishers [saudijournals.com]
- 11. [PDF] Spectroscopic Characterization , Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes | Semantic Scholar [semanticscholar.org]
- 12. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization: The Morpholine Position Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. saudijournals.com [saudijournals.com]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. researchgate.net [researchgate.net]
- 19. isca.me [isca.me]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial and Structural Properties of Metal Ions Complexes with Thiosemicarbazide Motif and Related Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
High-Throughput Screening of Thiosemicarbazide Libraries: An Application Guide for Drug Discovery
Introduction: The Therapeutic Potential of the Thiosemicarbazide Scaffold
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities.[1][2] Their therapeutic potential stems from the unique chemical properties of the thiosemicarbazide moiety (-NH-CS-NH-NH2), which is crucial for their biological actions.[2] This scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with potent anticancer, antibacterial, antifungal, and antiviral properties. A key feature of thiosemicarbazones is their ability to act as chelating agents, forming stable complexes with metal ions, which is often integral to their mechanism of action, particularly in the inhibition of metalloenzymes.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of thiosemicarbazide libraries. We will delve into the scientific rationale, assay development, detailed protocols, data analysis, and troubleshooting, equipping you with the necessary knowledge to effectively screen these promising compounds.
Scientific Rationale: Targeting Key Enzymes in Disease
The efficacy of thiosemicarbazones as therapeutic agents often lies in their ability to inhibit critical enzymes involved in disease pathogenesis. Two prominent examples are Topoisomerase IIα and Ribonucleotide Reductase, both of which are established targets in cancer therapy.
-
Topoisomerase IIα (Topo IIα): This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3] Inhibition of Topo IIα leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[4] Thiosemicarbazones have been shown to inhibit Topoisomerase IIα, making this enzyme a prime target for HTS campaigns.[5]
-
Ribonucleotide Reductase (RNR): RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[6][7] Consequently, RNR is a well-established target for cancer chemotherapy.[6] Thiosemicarbazones can inhibit RNR, leading to the depletion of the deoxyribonucleotide pool and subsequent cell cycle arrest and apoptosis.[8]
The ability of thiosemicarbazones to chelate metal ions is also crucial for their inhibitory activity against various metalloenzymes, such as tyrosinase, a key enzyme in melanin biosynthesis.[9][10] This broad inhibitory profile underscores the value of screening thiosemicarbazide libraries against a diverse range of enzymatic targets.
High-Throughput Screening Workflow
A typical HTS campaign for a thiosemicarbazide library follows a multi-step process designed for efficiency and accuracy. The workflow is designed to rapidly identify promising "hits" from a large library and validate their activity through a series of rigorous assays.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Validation: Ensuring Data Quality
The foundation of a successful HTS campaign is a robust and reliable assay. Fluorescence-based assays are often preferred due to their high sensitivity, wide dynamic range, and compatibility with automation.[11]
Principle of a Fluorescence-Based Topoisomerase IIα Inhibition Assay
This assay measures the ability of a test compound to inhibit the decatenation activity of Topo IIα. Kinetoplast DNA (kDNA), a network of catenated DNA circles, is used as the substrate. When incubated with Topo IIα, the kDNA is decatenated into individual minicircles. A DNA intercalating dye, such as PicoGreen®, is then added. This dye exhibits a significant increase in fluorescence upon binding to the decatenated DNA compared to the catenated kDNA. Therefore, a decrease in fluorescence intensity indicates inhibition of Topo IIα activity.
Assay Validation: The Z'-Factor
Before initiating a full-scale screen, the assay must be validated to ensure its quality and reliability. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[12][13] It reflects the separation between the positive and negative controls in the assay.
The formula for calculating the Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., no enzyme or a known inhibitor).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS.[12][14] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[14] |
| < 0 | Unacceptable | Significant overlap between controls; the assay is not suitable for screening.[14] |
Sample Z'-Factor Calculation Data
| Control | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Mean | Std Dev |
| Positive (No Enzyme) | 1500 | 1550 | 1480 | 1520 | 1512.5 | 29.86 |
| Negative (Enzyme + DMSO) | 8500 | 8700 | 8650 | 8550 | 8600 | 70.71 |
Z' = 1 - (3 * (29.86 + 70.71)) / |1512.5 - 8600| = 0.957
A Z'-factor of 0.957 indicates an excellent assay with a wide separation between the controls, making it highly suitable for HTS.
Detailed Protocol: Fluorescence-Based Topo IIα Inhibition HTS
This protocol is designed for a 384-well microplate format. All liquid handling steps should be performed using automated liquid handlers to ensure precision and reproducibility.
Materials and Reagents:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
ATP (Adenosine triphosphate)
-
PicoGreen® dsDNA quantitation reagent
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA
-
Stop Solution/Detection Buffer: Assay buffer containing PicoGreen® reagent (diluted as per manufacturer's instructions) and 25 mM EDTA.
-
Thiosemicarbazide compound library (dissolved in DMSO)
-
Positive Control: A known Topo IIα inhibitor (e.g., Etoposide)
-
Negative Control: DMSO
-
384-well black, flat-bottom microplates
Experimental Protocol:
-
Compound Plating:
-
Dispense 100 nL of the thiosemicarbazide library compounds, positive controls, and negative controls into the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of Topo IIα enzyme and kDNA in pre-warmed assay buffer. The final concentrations in the 10 µL reaction should be optimized, but a starting point is 2-5 units of enzyme and 100 ng of kDNA per well.
-
-
Initiation of Reaction:
-
Dispense 5 µL of the enzyme/kDNA master mix into each well of the compound plate.
-
Prepare a separate master mix containing ATP in assay buffer.
-
Dispense 5 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be approximately 1 mM.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined during assay development.
-
-
Termination and Detection:
-
Add 10 µL of the Stop Solution/Detection Buffer containing PicoGreen® to each well.
-
Incubate the plate in the dark at room temperature for 5-10 minutes.
-
-
Data Acquisition:
-
Read the fluorescence intensity of each well using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Data Analysis and Hit Identification
The raw fluorescence data is processed to identify "hits" – compounds that exhibit significant inhibition of the target enzyme.
-
Normalization:
-
The data is typically normalized to the controls on each plate to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection:
-
A hit threshold is established based on the screen statistics. A common approach is to set the hit cutoff at three times the standard deviation of the sample population mean. For this example, a threshold of ≥50% inhibition can be used to identify primary hits.
-
Sample Primary Hit Data
| Compound ID | Fluorescence Signal | % Inhibition | Primary Hit? |
| TSC-001 | 8450 | 2.1% | No |
| TSC-002 | 4500 | 57.8% | Yes |
| TSC-003 | 2100 | 91.5% | Yes |
| TSC-004 | 8200 | 5.6% | No |
Hit Confirmation and Follow-Up Studies
Primary hits require further validation to eliminate false positives and to characterize their potency.
-
Hit Confirmation:
-
Re-test the primary hits in the same assay to confirm their activity.
-
-
Dose-Response Analysis:
-
Perform a dose-response analysis by testing the confirmed hits over a range of concentrations to determine their IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
-
Structure-Activity Relationship (SAR) Studies:
-
Analyze the relationship between the chemical structure of the hit compounds and their biological activity. This information is crucial for guiding the synthesis of more potent and selective analogs.
-
Sample SAR Data for Thiosemicarbazone Analogs
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| TSC-003a | Phenyl | H | 5.2 |
| TSC-003b | 4-Chlorophenyl | H | 1.8 |
| TSC-003c | 2,4-Dichlorophenyl | H | 0.9 |
| TSC-003d | Phenyl | Methyl | 12.5 |
This sample data suggests that electron-withdrawing groups on the phenyl ring (R1) enhance the inhibitory activity, while substitution at the R2 position is detrimental.
Mechanism of Action: Topoisomerase IIα Inhibition Pathway
Understanding the mechanism by which thiosemicarbazones inhibit Topo IIα is crucial for their development as therapeutic agents. Catalytic inhibitors of Topo IIα, unlike poisons, do not trap the enzyme in a cleavage complex but rather prevent it from completing its catalytic cycle.[15] This can lead to a G2 cell cycle arrest through a Topo IIA-dependent checkpoint, allowing the cell to attempt to resolve the DNA catenations before entering mitosis.[16]
Caption: Simplified pathway of Topoisomerase IIα inhibition by thiosemicarbazones.
Troubleshooting Common HTS Issues
Even with a well-validated assay, issues can arise during an HTS campaign. Here are some common problems and their potential solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing, temperature fluctuations, edge effects. | Calibrate liquid handlers, ensure uniform incubation temperatures, and use a plate map that distributes controls across the plate.[17] |
| High Number of False Positives | Compound autofluorescence, light scattering, non-specific enzyme inhibition. | Perform counter-screens to identify fluorescent compounds.[18] Test hits in orthogonal assays with different detection methods. |
| Low Hit Rate | Library quality, inappropriate assay conditions, target insensitivity to the library. | Ensure the library has sufficient chemical diversity.[19] Re-optimize assay parameters (e.g., enzyme/substrate concentrations). |
| Poor Reproducibility of Hits | Compound instability, aggregation, pipetting errors. | Re-test hits from freshly prepared stock solutions. Visually inspect wells for precipitation. Confirm liquid handler performance. |
| Signal Drift During Reading | Reagent instability, temperature changes in the plate reader. | Allow plates to equilibrate to room temperature before reading. Check the stability of the fluorescent dye over time. |
Conclusion
High-throughput screening of thiosemicarbazide libraries offers a powerful approach for the discovery of novel therapeutic agents. The chemical tractability and diverse biological activities of this scaffold make it an attractive starting point for drug discovery programs targeting a wide range of diseases. By implementing a robust HTS workflow, including rigorous assay validation, careful data analysis, and thorough hit confirmation, researchers can efficiently identify and advance promising thiosemicarbazide-based compounds towards clinical development.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Topoisomerase IIα Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are RRM2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazones as inhibitors of tyrosinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. Topoisomerase IIα maintains genomic stability through decatenation G2 checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Purity Assessment of Synthesized Thiosemicarbazides
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiosemicarbazides and their derivatives represent a class of compounds with significant pharmacological interest, demonstrating a wide range of biological activities.[1][2] The integrity of preclinical and clinical studies hinges on the purity of the active pharmaceutical ingredient (API). Consequently, a robust, multi-technique analytical strategy is imperative to accurately determine the purity profile of newly synthesized thiosemicarbazides. This guide provides an in-depth exploration of the essential analytical methods, offering field-proven insights and detailed protocols for their purity assessment. We champion an integrated approach, combining the quantitative power of chromatography with the qualitative and confirmatory strength of spectroscopic and thermal methods to establish a self-validating system for purity determination.
The Imperative for Purity: Understanding the Challenge
The synthesis of thiosemicarbazides, typically through the condensation of a thiosemicarbazide with an aldehyde or ketone, can introduce several potential impurities.[3][4] A comprehensive purity assessment must therefore account for:
-
Unreacted Starting Materials: Residual thiosemicarbazide, aldehydes, or ketones.
-
Side-Products: Compounds formed from competing reaction pathways.
-
Intermediates: Incomplete reaction products.
-
Residual Solvents: Solvents used during synthesis and purification.[5]
-
Degradation Products: Impurities formed during storage or handling.
No single analytical technique can definitively identify and quantify all potential impurities. Therefore, a holistic strategy employing orthogonal methods is essential for building a complete and trustworthy purity profile.
An Integrated Analytical Workflow
A robust purity assessment workflow relies on the synergy between different analytical techniques. The primary quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC), which separates the main component from its impurities. Subsequent spectroscopic and other analyses are then used to confirm the identity of the main peak and to identify any separated impurities, providing a comprehensive and validated purity statement.
References
- 1. jocpr.com [jocpr.com]
- 2. Analytical Potentialities of Thiosemicarbazones and Semicarbazones | Scilit [scilit.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Welcome to the technical support guide for the synthesis of 4-(3-Morpholinopropyl)-3-thiosemicarbazide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. As a key intermediate, its purity and yield are paramount for the successful synthesis of downstream compounds, such as bioactive thiosemicarbazones. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Synthetic Pathway and Core Protocol
The most direct and widely adopted method for synthesizing 4-substituted thiosemicarbazides is the nucleophilic addition of hydrazine to an isothiocyanate.[1] This reaction is typically high-yielding and straightforward, but requires careful control of reaction conditions to minimize side-product formation.
Primary Synthetic Route
The synthesis involves the reaction of 3-morpholinopropyl isothiocyanate with hydrazine hydrate. The lone pair of electrons on the primary amine of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.
References
Technical Support Center: Optimizing N-Substituted Thiosemicarbazide Synthesis
Welcome to the technical support center for the synthesis of N-substituted thiosemicarbazides. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Thiosemicarbazides are crucial intermediates in the synthesis of a wide range of biologically active molecules, including heterocyclic compounds with antibacterial, antifungal, anticonvulsant, and antitumor properties.[1][2][3]
The primary synthetic route to N-substituted thiosemicarbazides involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate.[4][5] While seemingly straightforward, this reaction can be prone to challenges that affect yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-substituted thiosemicarbazides, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields are a frequent issue and can stem from several factors, from reagent quality to suboptimal reaction conditions.
Possible Causes and Solutions:
-
Poor Reagent Quality:
-
Isothiocyanates: These reagents can degrade, especially if they are old or have been improperly stored. Degradation can lead to the formation of inactive byproducts. It is recommended to use freshly distilled or newly purchased isothiocyanates.
-
Hydrazines: Hydrazine and its derivatives are susceptible to oxidation. Ensure you are using a high-purity grade and consider using hydrazine hydrate or a salt form like hydrazine sulfate, which can be more stable.[6]
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While a variety of solvents can be used, polar aprotic solvents like ethanol, methanol, or isopropanol are often preferred as they effectively dissolve the reactants.[6][7] In some cases, a non-polar solvent like toluene can be used.[8]
-
Temperature: While many reactions proceed at room temperature, some combinations of reactants may require gentle heating to overcome activation energy barriers.[9][10] However, excessive heat can lead to the decomposition of reactants or the desired product. A systematic temperature optimization study is recommended.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions:
-
The formation of symmetrical 1,2-diformylhydrazine or other byproducts can compete with the desired reaction. This is more likely to occur with less reactive isothiocyanates or under harsh reaction conditions.
-
Experimental Protocol for Yield Optimization:
-
Reagent Purity Check: Before starting, assess the purity of your isothiocyanate and hydrazine using techniques like NMR or GC-MS if possible.
-
Solvent Screening: Set up small-scale parallel reactions using different solvents (e.g., ethanol, methanol, acetonitrile, THF) to identify the most suitable one for your specific substrates.
-
Temperature Gradient: Run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and product stability.[10]
-
Stoichiometry: While a 1:1 molar ratio of isothiocyanate to hydrazine is typical, a slight excess of one reagent (often the more volatile one) might be beneficial to drive the reaction to completion.[11]
Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
The formation of side products is a common challenge, leading to purification difficulties and reduced yields.
Possible Causes and Solutions:
-
Dimerization of Isothiocyanate: In the presence of certain catalysts or at elevated temperatures, isothiocyanates can dimerize.
-
Reaction with the Solvent: Some solvents, particularly alcohols, can react with isothiocyanates under certain conditions to form thiocarbamates.
-
Formation of 1,2-Disubstituted Hydrazine Byproducts: If the hydrazine has more than one reactive site, multiple additions can occur.
Strategies to Enhance Selectivity:
-
Control of Reaction Temperature: Maintain a consistent and optimized temperature throughout the reaction. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.
-
Choice of Catalyst: While often not necessary, if a catalyst is used, its nature can influence the reaction pathway. Mild acid catalysis is sometimes employed.[12]
-
Order of Addition: Adding the isothiocyanate solution dropwise to the hydrazine solution can help to maintain a low concentration of the isothiocyanate, minimizing side reactions like dimerization.
Workflow for Improving Reaction Selectivity:
Caption: A logical workflow for troubleshooting and improving reaction selectivity.
Question 3: My product is difficult to purify. What are the best methods for isolating N-substituted thiosemicarbazides?
Purification can be challenging due to the polar nature of the product and the potential for similar polarity byproducts.
Recommended Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying solid thiosemicarbazides.[9][13]
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents include ethanol, methanol, or mixtures of ethanol and water.[13][14]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and filter it hot. Allow the solution to cool slowly to form well-defined crystals.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used.
-
Solvent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.
-
Table 1: Common Solvents for Recrystallization
| Solvent/Solvent System | Typical Use Case |
| Ethanol | General purpose for many thiosemicarbazides. |
| Methanol | For more polar products.[15] |
| Ethanol/Water | To induce crystallization of moderately polar compounds. |
| Isopropanol | An alternative to ethanol or methanol.[6] |
| Toluene | For less polar thiosemicarbazide derivatives.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of N-substituted thiosemicarbazides?
The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the hydrazine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final thiosemicarbazide product.
Reaction Mechanism Diagram:
Caption: The general reaction mechanism for thiosemicarbazide synthesis.
Q2: How do I characterize my final product to confirm its identity and purity?
A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should expect to see characteristic signals for the N-H protons (which may be broad) and the C=S carbon.[9][16]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=N stretching (if applicable from tautomers), and the C=S stretching vibration.[17]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your synthesized compound.[2]
-
Melting Point Analysis: A sharp melting point is a good indicator of purity. Compare your experimental value to literature values if available.[12]
Q3: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted synthesis has been shown to be an efficient method for preparing thiosemicarbazides and their derivatives.[8][18] The main advantages are significantly reduced reaction times and often improved yields.[8]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes |
| Yield | Variable, often moderate to good | Generally good to excellent[8] |
| Energy Consumption | Higher | Lower |
| Side Reactions | More likely due to prolonged heating | Often minimized |
Q4: Are there any safety precautions I should be aware of?
Yes, safety is paramount when working with these chemicals.
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isothiocyanates can be lachrymatory and irritants. They should also be handled in a fume hood.
-
Solvents like methanol and ethanol are flammable. Avoid open flames and use appropriate heating methods like a heating mantle or a water bath.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones | MDPI [mdpi.com]
- 9. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity | MDPI [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
- 12. juniv.edu [juniv.edu]
- 13. chemmethod.com [chemmethod.com]
- 14. prepchem.com [prepchem.com]
- 15. archives.ijper.org [archives.ijper.org]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. Synthesis, Characterization and Spectral Evaluation of Some New Substituted Thiosemicarbazides and Thiosemicarbazones – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Preventing side reactions in thiosemicarbazide cyclization
Technical Support Center: Thiosemicarbazide Cyclization
A Guide to Preventing and Troubleshooting Side Reactions
Welcome to the Technical Support Center for Thiosemicarbazide Cyclization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this versatile reaction. This resource will help you understand the underlying mechanisms, anticipate potential pitfalls, and ultimately, achieve higher yields and purity in your synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of 1,2,4-triazole and 1,3,4-thiadiazole. How can I control the regioselectivity of the cyclization?
This is one of the most common challenges in thiosemicarbazide cyclization. The regiochemical outcome is primarily dictated by the pH of the reaction medium.[1][2]
-
For the synthesis of 1,2,4-triazoles , alkaline conditions are required. The basic medium facilitates the nucleophilic attack of the N4 nitrogen of the thiosemicarbazide intermediate onto the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring.[1][3]
-
For the synthesis of 1,3,4-thiadiazoles , acidic conditions are necessary. The acidic medium promotes the dehydration of the thioenol intermediate, favoring the cyclization through the sulfur atom to yield the 1,3,4-thiadiazole ring.[1][4][5][6]
Troubleshooting Guide: Controlling Regioselectivity
| Problem | Potential Cause | Recommended Solution |
| Formation of 1,3,4-thiadiazole when 1,2,4-triazole is desired. | The reaction medium is not sufficiently basic, or acidic impurities are present. | - Use a strong base such as sodium hydroxide or potassium hydroxide. - Ensure all reagents and solvents are free from acidic contaminants. - Consider using a non-protic solvent to minimize proton-catalyzed side reactions. |
| Formation of 1,2,4-triazole when 1,3,4-thiadiazole is desired. | The reaction medium is not sufficiently acidic. | - Employ a strong protic acid like concentrated sulfuric acid or hydrochloric acid.[1] - Alternatively, use a dehydrating agent such as polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃) under acidic conditions.[7][8][9] |
Visualizing the Reaction Pathway: The Influence of pH
To better illustrate the critical role of pH in determining the reaction outcome, the following diagram outlines the mechanistic pathways leading to the formation of either 1,2,4-triazoles or 1,3,4-thiadiazoles from a common acylthiosemicarbazide intermediate.
Caption: Reaction pathways in thiosemicarbazide cyclization.
Q2: My reaction is not proceeding to completion, or I am observing the decomposition of my starting materials.
Low yields or decomposition can often be traced back to suboptimal reaction conditions or the purity of your starting materials.[2][9]
Troubleshooting Guide: Incomplete Reactions and Decomposition
| Problem | Potential Cause | Recommended Solution |
| Low conversion to product. | - Inadequate temperature or reaction time. - Ineffective cyclizing agent. | - Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. - For 1,3,4-thiadiazole synthesis, ensure the use of a potent dehydrating agent like concentrated H₂SO₄ or POCl₃.[9] - For 1,2,4-triazole synthesis, confirm the complete dissolution and reaction in the alkaline medium. |
| Decomposition of starting materials. | - Reaction temperature is too high. - Harsh acidic or basic conditions. | - Thiosemicarbazide can decompose at elevated temperatures; consider running the reaction at a lower temperature for a longer duration.[2] - If using a strong acid, consider a milder alternative like polyphosphate ester (PPE).[7] - For base-catalyzed reactions, use the minimum effective concentration of the base. |
| Poor quality of starting materials. | Impurities in thiosemicarbazide or the carboxylic acid derivative can inhibit the reaction. | - Ensure the purity of your starting materials. Recrystallization or chromatographic purification may be necessary.[9] |
Q3: I am observing the formation of an unexpected side product, which is not the alternative heterocycle.
The formation of other side products can arise from various competing reaction pathways.
Troubleshooting Guide: Unexpected Side Products
| Problem | Potential Cause | Recommended Solution |
| Formation of 1,3,4-oxadiazoles. | Oxidative cyclization of the acylthiosemicarbazide intermediate. | This can occur in the presence of certain oxidizing agents.[10] Ensure your reaction is performed under an inert atmosphere if your reagents are sensitive to oxidation. |
| Formation of other heterocyclic systems. | The structure of the starting materials may allow for alternative cyclization pathways. | Carefully analyze the structure of your starting materials for reactive sites that could lead to unexpected cyclizations.[11] |
| Oligomerization or polymerization. | Highly reactive intermediates may self-condense. | This can sometimes be mitigated by using more dilute reaction conditions or by adding the reagents slowly to control the concentration of reactive intermediates.[12][13] |
Experimental Protocols
To provide a practical starting point, here are two general protocols for the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles.
Protocol 1: Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiols (Alkaline Conditions)
This protocol is adapted from procedures described in the literature for the base-catalyzed cyclization of acylthiosemicarbazides.[3][14]
Step 1: Synthesis of the Acylthiosemicarbazide Intermediate
-
Dissolve the appropriate acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the corresponding isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated acylthiosemicarbazide, wash with cold ethanol, and dry.
Step 2: Cyclization to the 1,2,4-Triazole
-
Suspend the acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Reflux the mixture for 3-6 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 3 M HCl) to a pH of 5-6.
-
Filter the precipitated 1,2,4-triazole-3-thiol, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (Acidic Conditions)
This protocol is based on established methods for the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids.[4][7][8]
-
To a mixture of the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid or polyphosphate ester (PPE).
-
Heat the reaction mixture, with stirring, at a temperature ranging from 60 to 120 °C. The optimal temperature will depend on the specific substrates.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in thiosemicarbazide cyclization.
Caption: A step-by-step guide to troubleshooting.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone: 14-Membered versus 28-Membered Polyazamacrocycle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Morpholino-Containing Compounds
Welcome to the technical support center for the synthesis and application of morpholino-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these unique molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Troubleshooting Guide for Morpholino Synthesis & Purification
This section addresses common problems encountered during the synthesis and purification of morpholino-containing compounds, particularly phosphorodiamidate morpholino oligomers (PMOs).
Issue 1: Low Yield in Solid-Phase PMO Synthesis
Question: I am experiencing significantly lower than expected yields in my solid-phase synthesis of a phosphorodiamidate morpholino oligomer (PMO). What are the potential causes and how can I improve my yield?
Answer:
Low yields in solid-phase PMO synthesis are a common issue that can stem from several factors throughout the synthesis cycle. Here’s a breakdown of potential causes and solutions:
-
Incomplete Deprotection: The removal of the 5'-terminal protecting group (commonly a trityl or Fmoc group) is critical for the subsequent coupling step. Incomplete deprotection will lead to truncated sequences.
-
Causality: Insufficient reaction time, degraded deblocking reagent, or inadequate reagent volume can lead to incomplete deprotection. For trityl groups, repeated exposure to the acidic deblocking solution is necessary.
-
Solution:
-
Optimize Deblocking Time and Reagent: For trityl deprotection, using a solution like 3% trichloroacetic acid (TCA) in dichloromethane is common.[1] Ensure the reagent is fresh and use a sufficient volume to fully swell and penetrate the solid support. Consider increasing the deprotection time or the number of deprotection steps. A switch to 0.5% MeSO3H in 3% TCA in DCM has been shown to be effective for Tr-deblocking.[1]
-
Monitor Deprotection: The release of the trityl cation results in a characteristic orange/yellow color. A lack of or faint color can indicate incomplete deprotection or issues with the previous coupling step.
-
Consider Alternative Protecting Groups: Fmoc chemistry, while less common for PMOs, is an alternative that uses a base for deprotection, which can be advantageous for acid-sensitive sequences.[1][2]
-
-
-
Inefficient Coupling: The formation of the phosphorodiamidate linkage is the core of the synthesis. Low coupling efficiency results in n-1 and other deletion mutations.[3]
-
Causality: The activated morpholino monomer may be unstable, the activator may be suboptimal, or the reaction conditions (temperature, time) may not be ideal.
-
Solution:
-
Optimize Coupling Activator and Additives: While traditional methods exist, recent advancements have shown that additives can significantly boost efficiency. Lithium iodide (LiI) has been identified as a potent coupling reaction additive.[4] Other activators like 5-ethylthio-1H-tetrazole (ETT) have also been used effectively.[1][5]
-
Adjust Reaction Time and Temperature: The optimal temperature for PMO solid-phase synthesis has been reported to be around 30°C with a reaction time of 90 minutes.[4]
-
Ensure High-Quality Monomers: The stability of activated chlorophosphoramidate monomers can be a challenge.[2] Ensure monomers are stored correctly and are of high purity.
-
-
Below is a workflow diagram to guide your troubleshooting process for low PMO synthesis yield.
Caption: Troubleshooting workflow for low PMO synthesis yield.
Issue 2: Difficulty in Purifying Morpholino-Containing Compounds
Question: I am struggling to purify my morpholino-containing compound. Column chromatography is not giving good separation, and I see multiple spots on TLC. What are the best purification strategies?
Answer:
The purification of morpholino-containing compounds, especially PMOs, can be challenging due to their unique physicochemical properties. Here are some recommended strategies:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for purifying PMOs.[3][5][6]
-
Anion-Exchange (AEX) HPLC: This is a highly effective method for removing impurities from PMOs.[3] Under basic conditions, the guanine and thymine bases can be deprotonated, imparting a net negative charge to the otherwise neutral molecule, which allows for separation on an AEX column.[3] This method is particularly good at resolving n-1 deletion impurities if the missing base is a guanine or thymine.[3]
-
Reverse-Phase (RP) HPLC: While the resolution may not be as good as AEX-HPLC for closely related impurities, RP-HPLC can still be used for analysis and purification.[6] It is often used for purifying PMOs conjugated to other molecules, like peptides.[6]
-
Size-Exclusion HPLC: This technique can be useful for separating a PMO conjugate from the unreacted oligo, especially when the conjugated molecule is large.[6]
-
-
Solid-Phase Extraction (SPE): SPE is often used as a post-purification step to desalt and neutralize the morpholino compound after HPLC.[3]
-
For Small Molecule Morpholino Derivatives:
-
Column Chromatography: If you are synthesizing a small molecule containing a morpholine moiety, traditional silica gel column chromatography should be effective. If you are seeing poor separation, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems with varying polarities. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the peak shape of basic compounds like morpholines by minimizing tailing on silica gel.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica (C18) if your compound is not amenable to separation on standard silica gel.
-
-
Here is a table summarizing the recommended purification techniques:
| Purification Technique | Best For | Key Considerations |
| Anion-Exchange HPLC | High-resolution purification of PMOs, removal of n-1 impurities.[3] | Requires basic conditions to deprotonate G and T bases.[3] |
| Reverse-Phase HPLC | Analysis and purification of PMOs and their conjugates.[6] | Resolution may be lower than AEX-HPLC for certain impurities.[6] |
| Size-Exclusion HPLC | Separation of large PMO conjugates from unreacted oligos.[6] | Dependent on a significant size difference between the product and impurities. |
| Solid-Phase Extraction | Desalting and neutralization post-HPLC.[3] | A crucial step for obtaining the final, pure product. |
| Silica Gel Chromatography | Small molecules containing a morpholine moiety. | Optimize solvent system; consider adding a basic modifier. |
Issue 3: Poor Solubility of Morpholino Oligos
Question: My purified PMO is difficult to dissolve. What is causing this and how can I improve its solubility?
Answer:
Solubility issues with PMOs can be frustrating and impact their use in downstream applications. Here's a guide to understanding and addressing this problem:
-
Causes of Poor Solubility:
-
Sequence Composition: PMOs with a high guanine (G) content are more prone to aggregation and precipitation.[7][8] Stretches of four or more consecutive G bases should be avoided in the design phase.[9]
-
Aggregation: Over time, especially at high concentrations or during freeze-thaw cycles, PMOs can form aggregates, reducing their solubility and activity.[7][8][10]
-
Attached Moieties: Conjugation of hydrophobic molecules, such as certain fluorescent dyes, can decrease the overall solubility of the PMO.[7]
-
Improper Storage: Storing PMOs as a dried pellet for extended periods can make them difficult to resuspend, especially if they have absorbed moisture.[7]
-
-
Solutions for Improving Solubility:
-
Heating and Vortexing: Gently heat the solution to 65°C and vortex thoroughly. This is often sufficient to dissolve the oligo.[10]
-
Autoclaving: For stubborn solubility issues, autoclaving the PMO solution on a liquid cycle can be very effective in breaking up aggregates and restoring activity.[7][10] It is recommended to remove the solution from the autoclave as soon as it returns to room pressure.[7]
-
Optimal Stock Concentration: Prepare stock solutions at a concentration of 1 mM or less to minimize aggregation.[9][10] For Vivo-Morpholinos, which have lower solubility, a stock concentration of ≤0.5 mM is recommended.[10]
-
Proper Storage: Store stock solutions at room temperature in tightly sealed vials.[8][10] This avoids issues related to freeze-thaw cycles and moisture absorption.[8] If long-term storage as a dry pellet is necessary, keep the vial in a desiccator.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key reaction types for synthesizing morpholino-containing compounds?
A1: The synthesis of morpholino-containing compounds can be broadly divided into two areas: the synthesis of the morpholine ring itself and the incorporation of morpholine into larger molecules, such as in the Buchwald-Hartwig amination or the synthesis of PMOs.
-
Synthesis of the Morpholine Ring: There are various methods to construct the morpholine skeleton. A modern and efficient approach involves the reaction of 1,2-amino alcohols with ethylene sulfate.[11] Another strategy is the dehydration of diethanolamine using a strong acid like sulfuric acid at high temperatures.[11] Lewis acid-catalyzed reactions can also be employed for morpholine synthesis.[12]
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[13] It is widely used to couple morpholine with aryl halides or triflates to synthesize aryl-morpholino compounds.[14][15] The choice of palladium precursor, ligand, and base is crucial for optimizing this reaction.[13][15]
-
Solid-Phase Synthesis of PMOs: As discussed in the troubleshooting section, this involves the sequential addition of activated morpholino monomers to a growing chain on a solid support.[4][5] This method allows for the precise synthesis of PMOs with a defined sequence.
Below is a diagram illustrating the general concept of the Buchwald-Hartwig amination for the synthesis of an aryl-morpholine compound.
Caption: Key components of the Buchwald-Hartwig amination reaction.
Q2: What are the critical parameters to consider when optimizing a Buchwald-Hartwig amination with morpholine?
A2: The success of a Buchwald-Hartwig amination heavily relies on the careful optimization of several parameters:
| Parameter | Importance and Considerations |
| Palladium Precursor | The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction rate and yield.[15] Some precursors are more efficient at generating the active Pd(0) catalyst.[15] |
| Ligand | The ligand is arguably the most critical component. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often highly effective.[15] The choice of ligand depends on the specific aryl halide and amine coupling partners.[13] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[15] Other bases like K₃PO₄ or Cs₂CO₃ may be used in certain cases. |
| Solvent | Aprotic, non-polar to polar solvents are typically used. Toluene, dioxane, and THF are common choices.[15] |
| Temperature | The reaction temperature needs to be optimized. While some modern catalyst systems work at room temperature, heating is often required, typically in the range of 80-110°C.[16] Microwave-assisted heating can significantly reduce reaction times.[16] |
Q3: How can I functionalize a PMO for applications like cellular delivery or imaging?
A3: The ends of a PMO are the preferred sites for introducing functional groups, as modifications to the bases or the backbone can interfere with target binding.[17]
-
3'-End Modification: The secondary amine of the terminal morpholino subunit is a reactive site that can be functionalized.[17]
-
5'-End Modification: Functionalization at the 5'-end can be achieved using a tri-functional triazine moiety, which allows for the installation of both a functional group and the site for oligo elongation during solid-phase synthesis.[17]
-
Common Functionalizations:
-
Primary Amines: These are versatile handles for post-synthetic derivatization with molecules like activated esters.[17]
-
Click Chemistry Moieties: Azides and alkynes can be installed for subsequent conjugation via click chemistry.[17]
-
Cell-Penetrating Peptides (CPPs) or Dendrimers: To overcome the poor cellular uptake of PMOs, they can be conjugated to CPPs or dendrimeric octa-guanidine moieties (Vivo-Porter).[17]
-
Fluorophores and Quenchers: For imaging or detection applications, fluorophores and quenchers can be attached to the ends of the PMO.[17]
-
Q4: What is the stability of morpholino-containing compounds?
A4: Morpholino-containing compounds, particularly PMOs, exhibit excellent stability.
-
Nuclease Resistance: The phosphorodiamidate backbone of PMOs is not recognized by nucleases, making them completely resistant to enzymatic degradation in biological systems.[18][19] This is a significant advantage over many other antisense oligonucleotides.
-
Chemical Stability: PMOs are stable under a wide range of conditions. Stock solutions in sterile water are stable at room temperature for extended periods.[7][10] They are also stable in acidic conditions, which is relevant during the removal of acid-labile protecting groups in synthesis.[1]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine
This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Solvent and Reagents: Add anhydrous solvent (e.g., toluene or dioxane). Then, add morpholine (1.2-1.5 equiv) followed by the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Resuspension and Solubilization of a PMO
This protocol is for the proper handling and solubilization of a lyophilized PMO.
-
Initial Resuspension: Centrifuge the vial briefly to collect the lyophilized powder at the bottom. Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 mM).[9]
-
Vortexing: Vortex the vial thoroughly for 30-60 seconds.
-
Heating (if necessary): If the PMO does not readily dissolve, heat the vial to 65°C for 5-10 minutes and vortex again.[10]
-
Autoclaving (for persistent issues): If solubility issues persist, autoclave the solution on a liquid cycle.[7][10] Remove the vial from the autoclave as soon as the pressure has normalized.[7]
-
Storage: Store the PMO stock solution at room temperature in a tightly sealed container.[8][10]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gene-tools.com [gene-tools.com]
- 4. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 5. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 7. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 8. researchgate.net [researchgate.net]
- 9. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-tools.com [gene-tools.com]
- 11. benchchem.com [benchchem.com]
- 12. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]
- 19. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Welcome to the dedicated technical support resource for the purification of 4-(3-Morpholinopropyl)-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with achieving high purity of this versatile synthetic intermediate. My insights are drawn from extensive experience in synthetic chemistry and purification sciences, aiming to provide not just protocols, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
FAQ 1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
Answer:
This is a common issue, often indicating the presence of significant impurities that inhibit lattice formation. Here’s a systematic approach to tackle this:
-
Initial Solvent Trituration: Before attempting a full recrystallization, try triturating the crude oil or sticky solid with a non-polar solvent in which the desired product has minimal solubility, such as diethyl ether, hexane, or ethyl acetate. This will often wash away non-polar impurities, and the product may precipitate as a solid.
-
Solvent System Evaluation for Recrystallization: If trituration fails, a systematic approach to finding a suitable recrystallization solvent is necessary. Given the polarity of this compound, start with polar protic solvents. Recrystallization from 50% ethanol in water is a common starting point for purifying thiosemicarbazides.[1] If that doesn't work, consider other alcohols like isopropanol or solvent mixtures such as ethanol/ethyl acetate or methanol/dichloromethane.
-
"Salting Out" Technique: If the compound is highly water-soluble, consider dissolving the crude material in a minimum amount of water and then adding a miscible organic solvent in which the product is insoluble (like acetone or isopropanol) to induce precipitation.
-
Consider Chromatography: If recrystallization proves ineffective, the impurities may be too similar in polarity to the product. In this case, column chromatography is the next logical step.
Troubleshooting Q2: I'm seeing multiple spots on my TLC plate after initial purification. How do I identify the impurities and select the right purification strategy?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. Identifying these impurities is key to devising an effective purification strategy.
Potential Impurities:
-
Unreacted Starting Materials: This could include 3-morpholinopropan-1-amine and thiosemicarbazide.
-
Byproducts: Side reactions can lead to various impurities. For instance, the reaction of hydrazine with isothiocyanates can sometimes lead to the formation of symmetrical thiocarbohydrazides.
-
Degradation Products: Thiosemicarbazides can be susceptible to hydrolysis or oxidation, especially under harsh reaction or workup conditions.
Purification Strategy Selection:
-
Polarity-Based Separation (Column Chromatography): The morpholino group imparts significant polarity and water solubility, while the thiosemicarbazide moiety also contributes to its polar nature. A normal-phase silica gel column chromatography is often effective. Start with a moderately polar mobile phase, such as dichloromethane with a gradient of methanol (e.g., 0-10% methanol in dichloromethane).
-
Ion-Exchange Chromatography: The morpholino group has a pKa around 7.4, meaning it can be protonated at acidic pH. This allows for the potential use of cation-exchange chromatography to separate it from neutral or less basic impurities.[2]
-
Reverse-Phase HPLC: For achieving very high purity, reverse-phase High-Performance Liquid Chromatography (HPLC) can be employed. A C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point.[3][4]
| Purification Technique | Principle | Best For | Potential Issues |
| Recrystallization | Differential solubility | Removing minor, structurally different impurities | Fails if impurities co-crystallize; not effective for oils |
| Normal-Phase Chromatography | Adsorption based on polarity | Separating compounds with different polarities | Can be slow; may require large solvent volumes |
| Ion-Exchange Chromatography | Separation by charge | Isolating ionizable compounds from neutral ones | Requires pH control; product must be charged |
| Reverse-Phase HPLC | Partitioning based on hydrophobicity | High-purity separation; analytical quantification | Small scale; can be expensive |
Troubleshooting Q3: My yield is very low after recrystallization. How can I improve it?
Answer:
Low yield after recrystallization typically points to one of two issues: either the product is significantly soluble in the cold recrystallization solvent, or the initial crude product had a very low purity.
Improving Recrystallization Yield:
-
Optimize Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with different solvent systems to find this balance.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling, thus reducing the yield.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals still contains dissolved product. Concentrating the mother liquor and cooling again can often yield a second crop of crystals. Be aware that this second crop may be less pure than the first.
Experimental Workflow: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
TLC plates (silica gel 60 F254)
-
Appropriate glassware for column chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase. If it is not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the initial, less polar solvent (100% DCM). Gradually increase the polarity by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10% MeOH in DCM).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Purification Workflow Diagram
Caption: Decision workflow for purifying this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 3. Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Thiosemicarbazide Derivatives in Solution
Welcome to the technical support center for the stability testing of thiosemicarbazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the stability and quality of these promising compounds. This document is structured to anticipate and address the common challenges encountered during the chemical stability assessment of thiosemicarbazide derivatives in solution.
Introduction: The Critical Role of Stability Testing
Thiosemicarbazide derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1] Their therapeutic potential is significant, but like any potential drug candidate, their chemical stability is a critical attribute that must be thoroughly investigated. Stability testing provides essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4] This information is fundamental for determining appropriate storage conditions, re-test periods, and shelf-life.
This guide will walk you through the essential aspects of designing and executing robust stability studies for thiosemicarbazide derivatives, with a focus on practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiosemicarbazide derivatives in solution?
A1: While specific degradation pathways are compound-dependent, the thiosemicarbazide moiety possesses several functional groups susceptible to degradation. The two most common pathways are hydrolysis and oxidation.
-
Hydrolysis: The hydrazide-like bond (-NH-NH-) and the thiocarbonyl group (C=S) can be susceptible to hydrolysis, especially at non-neutral pH. This can lead to the cleavage of the molecule, potentially forming the parent hydrazine and a thiocarbamic acid derivative, which may be unstable. The susceptibility to hydrolysis should be evaluated across a wide range of pH values.[3]
-
Oxidation: The sulfur atom in the thiocarbonyl group is prone to oxidation, which can lead to the formation of various sulfur oxides or disulfide bridges between molecules. The hydrazine moiety can also be oxidized. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[5]
-
Cyclization: Depending on the substituents, intramolecular cyclization reactions can occur, leading to the formation of heterocyclic compounds like 1,3,4-thiadiazoles or 1,2,4-triazoles.[6][7]
Q2: How do I set up a forced degradation study for my thiosemicarbazide derivative?
A2: Forced degradation studies, also known as stress testing, are essential to identify likely degradation products and to establish the intrinsic stability of the molecule.[3][8] These studies involve exposing the compound to conditions more severe than accelerated stability testing. A well-designed forced degradation study will help in developing a stability-indicating analytical method. According to ICH guidelines, stress testing should include the effects of temperature, humidity (where appropriate), oxidation, photolysis, and hydrolysis across a range of pH values.[3]
Here is a summary of typical stress conditions:
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Neutral Hydrolysis | Water at 60°C for 24-48 hours |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal Degradation | Solid-state at 80°C for 48 hours |
| Photostability | Solution and solid-state exposure to UV (254 nm) and visible light |
Q3: What is a "stability-indicating method," and how do I develop one for my compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.
For thiosemicarbazide derivatives, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.[9][10][11][12]
Key steps in developing a stability-indicating HPLC method:
-
Column Selection: A C18 column is a good starting point.[9][13]
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[10][12] Gradient elution is often necessary to resolve the parent compound from all degradation products.[9][13]
-
Detector Wavelength Selection: The UV detector wavelength should be set at the lambda max (λmax) of the thiosemicarbazide derivative to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.[9][13]
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation observed in all solutions, including the control. | 1. Highly unstable compound. 2. Contaminated solvent or glassware. 3. Presence of metal ions catalyzing degradation. | 1. Lower the temperature of the study. 2. Use high-purity solvents and thoroughly clean glassware. 3. Add a chelating agent like EDTA to the solutions. |
| Multiple, poorly resolved peaks in the chromatogram after stress testing. | 1. Inadequate chromatographic separation. 2. Formation of numerous degradation products. | 1. Optimize the HPLC method: adjust the gradient slope, change the mobile phase pH, or try a different column chemistry. 2. Use a shallower gradient to improve resolution. |
| Loss of mass balance in the stability study. | 1. Formation of non-UV active degradation products. 2. Formation of volatile degradation products. 3. Precipitation of the compound or its degradants. | 1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). 2. Analyze the headspace of the sample vial by GC-MS. 3. Visually inspect the samples for precipitation and consider using a different solvent system. |
| Inconsistent results between replicate samples. | 1. Poor sample preparation technique. 2. Inhomogeneous solution. 3. Instrument variability. | 1. Ensure accurate and consistent pipetting and dilutions. 2. Thoroughly vortex or sonicate samples to ensure complete dissolution. 3. Perform system suitability tests before each run to ensure the HPLC system is performing correctly. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of a thiosemicarbazide derivative in solution.
Materials:
-
Thiosemicarbazide derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
pH meter
-
HPLC system with UV/PDA detector
-
Class A volumetric flasks and pipettes
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the thiosemicarbazide derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2.
-
-
Incubation:
-
Incubate the hydrolytic samples at 60°C.
-
Keep the oxidative degradation sample at room temperature.
-
Place a solid sample in an oven at 80°C for thermal stress.
-
Expose both solid and solution samples to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching and Dilution:
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of thiosemicarbazide derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitor at the λmax of the compound and collect spectra from 200-400 nm.
Visualizations
Caption: Experimental workflow for stability testing of thiosemicarbazide derivatives.
Caption: Proposed degradation pathways for thiosemicarbazide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. database.ich.org [database.ich.org]
- 5. Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Investigation on the Stability of New Biologically Active Thiosem...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Navigating and Overcoming Resistance to Thiosemicarbazide-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide-based drugs. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your experiments, particularly when encountering drug resistance. Our goal is to equip you with the knowledge to not only identify the root causes of experimental challenges but also to devise effective strategies to overcome them.
Introduction to Thiosemicarbazide-Based Drugs
Thiosemicarbazones (TSCs) are a class of metal-chelating compounds that have shown significant promise as therapeutic agents, particularly in oncology.[1][2] Their mechanism of action is often linked to their ability to bind with endogenous metal ions like iron and copper, which are crucial for the proliferation of cancer cells.[1][3] One of the primary targets of many TSCs is ribonucleotide reductase (RR), an enzyme essential for DNA synthesis.[4][5][6] By chelating the iron in the R2 subunit of RR, TSCs inhibit its function, leading to cell cycle arrest and apoptosis.[4][7] Some TSCs also exhibit inhibitory activity against topoisomerase IIα.[4][8]
Despite their potential, the development of resistance can limit the efficacy of thiosemicarbazide-based therapies. This guide will provide a structured approach to understanding and addressing these resistance mechanisms.
Troubleshooting Guide: Experimental Challenges with Thiosemicarbazide-Based Drugs
This section addresses common problems encountered during in vitro experiments with thiosemicarbazide-based drugs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments | 1. Cell line heterogeneity: The cell line may not be a homogenous population, leading to variable responses. 2. Inconsistent cell seeding density: Variations in the number of cells plated can affect the drug-to-cell ratio and final viability readings.[9] 3. Drug instability: The thiosemicarbazide compound may be unstable in the culture medium over the course of the experiment.[10] | 1. Perform single-cell cloning to establish a homogenous cell population. Regularly authenticate cell lines and use low-passage numbers.[10] 2. Ensure accurate cell counting and a homogenous cell suspension before plating.[9] 3. Prepare fresh drug dilutions for each experiment and consider performing a stability assay of your compound in the specific culture medium being used.[10] |
| Cell line has developed resistance to the drug | 1. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or MRP1 (ABCC1), can pump the drug out of the cell.[11][12][13] 2. Target alteration: Mutations in the drug's target, such as ribonucleotide reductase, may prevent effective binding.[14] 3. Altered drug metabolism: The cancer cells may have developed mechanisms to metabolize the drug into an inactive form. | 1. Assess ABC transporter expression and function: Use qRT-PCR or Western blotting to check for overexpression of common transporters (e.g., ABCB1, ABCC1, ABCG2).[14] Perform efflux pump activity assays using fluorescent substrates.[14] 2. Sequence the target gene: Isolate genomic DNA or cDNA from both the sensitive and resistant cell lines and sequence the coding region of the target gene (e.g., the R2 subunit of ribonucleotide reductase) to identify potential mutations.[14] 3. Investigate metabolic changes: While more complex, metabolomic studies can help identify if the drug is being inactivated. |
| Newly synthesized thiosemicarbazone derivative shows low potency | 1. Poor metal chelation properties: The structural modifications may have hindered the compound's ability to effectively chelate iron or copper.[1] 2. Sub-optimal lipophilicity: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. 3. Formation of inactive complexes: The drug may be forming complexes with other molecules that render it inactive. | 1. Characterize metal binding: Perform studies to confirm the compound's ability to form stable complexes with iron and copper.[1][15] 2. Determine lipophilicity: Experimentally determine the distribution coefficient (LogD) to assess the compound's lipophilicity.[3] 3. Evaluate interactions with other molecules: Consider if components of the culture medium could be interacting with your drug. |
Experimental Workflow for Investigating Drug Resistance
Caption: A workflow for investigating and addressing resistance to thiosemicarbazide-based drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most anticancer thiosemicarbazones?
A1: The primary mechanism for many anticancer thiosemicarbazones is the inhibition of ribonucleotide reductase (RR).[4][5][6] These compounds act as metal chelators, binding to the iron center in the R2 subunit of RR, which is essential for the enzyme's catalytic activity.[4] This inhibition depletes the cell of deoxyribonucleotides, which are necessary for DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[4][16]
Q2: How does metal chelation contribute to both the activity and resistance of thiosemicarbazones?
A2: Metal chelation is central to the function of thiosemicarbazones. Their ability to bind iron is key to inhibiting ribonucleotide reductase.[4] Additionally, forming complexes with copper can enhance their anticancer activity.[11] However, this same property can contribute to resistance. For instance, the thiosemicarbazone COTI-2 can form a stable ternary complex with copper and glutathione, which is then recognized and effluxed by the ABC transporter ABCC1, a known drug resistance pump.[11][15]
Q3: My cells have become resistant to a thiosemicarbazone. What is the most likely mechanism?
A3: One of the most common mechanisms of acquired resistance to anticancer drugs is the overexpression of ABC transporters, which act as drug efflux pumps.[12][13] For thiosemicarbazones, both ABCB1 (P-glycoprotein) and ABCC1 (MRP1) have been implicated in resistance.[11] It is crucial to experimentally verify this by examining the expression and activity of these transporters in your resistant cell line compared to the sensitive parental line.[14]
Q4: Can I overcome resistance mediated by ABC transporters?
A4: Yes, there are several strategies. One approach is to use combination therapy with an ABC transporter inhibitor. Another strategy is to synthesize new thiosemicarbazone derivatives that are not substrates for these transporters.[1][3] For example, subtle structural modifications can alter a compound's recognition by efflux pumps.[3][11]
Q5: What is a synthetic lethality approach, and how can it be applied to thiosemicarbazone-based drugs?
A5: Synthetic lethality occurs when the combination of two genetic mutations or the inhibition of two proteins leads to cell death, while a defect in only one of these is viable.[17] In the context of thiosemicarbazones, if a cancer cell has a deficiency in a particular DNA repair pathway, inhibiting another pathway with a thiosemicarbazone (for example, by depleting dNTPs and stalling replication forks) could be synthetically lethal.[17] This is a promising area for developing combination therapies.[18]
Signaling Pathway: Ribonucleotide Reductase Inhibition by Thiosemicarbazones
Caption: Mechanism of ribonucleotide reductase inhibition by thiosemicarbazones.
Step-by-Step Experimental Protocols
Protocol 1: Confirmation of Drug Resistance using a Dose-Response Assay
This protocol is essential for confirming a shift in the half-maximal inhibitory concentration (IC50).[14]
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells at the same optimal density in 96-well plates.
-
Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of your thiosemicarbazide-based drug in complete culture medium. Remove the existing medium from the cells and add the drug dilutions. Include an untreated control.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a suitable assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for both the parental and resistant cell lines. A significant increase (typically >3-fold) in the IC50 for the resistant line confirms resistance.[14]
Protocol 2: Assessing ABC Transporter Expression via qRT-PCR
This protocol helps determine if resistance is due to the upregulation of drug efflux pumps.[14]
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a standard RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for your target ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a suitable master mix. Include no-template controls to check for contamination.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in the expression of the target genes in the resistant cells relative to the parental cells.
References
- 1. Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 6. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 17. Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Addressing off-target effects of morpholino compounds in biological assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for addressing off-target effects of morpholino compounds. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to ensure the specificity and validity of your morpholino-based experiments.
Introduction: The Specificity Challenge of Morpholinos
Morpholino oligonucleotides (MOs) are powerful tools for sequence-specific gene knockdown by sterically blocking translation or pre-mRNA splicing.[1][2] Their uncharged backbone minimizes non-specific protein interactions, a common source of off-target effects with other antisense technologies like siRNAs.[3][4][5] However, off-target effects can still arise, primarily through sequence-specific binding to unintended mRNA targets or through mechanisms that are not yet fully understood, such as the activation of the p53 pathway.[6][7] This guide will help you navigate these potential pitfalls and design robust, well-controlled experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with Morpholinos?
The most frequently reported off-target effects include:
-
p53-mediated apoptosis: A significant portion of MOs can induce a p53-dependent apoptotic response, leading to widespread cell death, particularly in the nervous system of developing embryos.[6][7] This effect can mask the true loss-of-function phenotype.[6]
-
Off-target mis-splicing: MOs, especially at higher concentrations, can bind to partially complementary sequences in off-target pre-mRNAs, leading to unintended splicing alterations.[8]
-
Innate immune response: Studies in Xenopus have shown that MOs can trigger a systemic, GC content-dependent innate immune response.[8][9]
-
General toxicity: At high doses, MOs can cause non-specific developmental defects, often referred to as a "monster" phenotype in zebrafish, characterized by a shortened and gnarled tail, and a small head and eyes.[7][10]
Q2: How do I choose the right control Morpholino?
Selecting the appropriate control is critical for interpreting your results. Several options are available, each with its own rationale:
| Control Type | Description | Recommended Use |
| Standard Control MO | A sequence with a history of inactivity in many organisms, designed to not target any known transcript.[11] | A good starting point for any experiment to control for the effects of injection and the chemical nature of MOs. |
| 5-base Mismatch MO | Your experimental MO sequence with five strategic mismatches. | The preferred negative control as it is most similar to the experimental MO and helps to demonstrate sequence specificity.[12] |
| Scrambled or Inverted MO | A scrambled or inverted version of your experimental MO sequence. | Can be used as an alternative to a mismatch control to show sequence dependence.[12] |
| Gene-specific Non-overlapping MO | A second MO targeting a different, non-overlapping sequence in the same mRNA. | Essential for confirming that the observed phenotype is due to knockdown of the target gene and not an off-target effect of a single MO sequence.[1][12][13] |
Q3: What is the p53 response and how can I mitigate it?
The mechanism by which some MOs activate p53 is not fully understood but appears to be sequence-specific and can lead to widespread apoptosis, confounding phenotype interpretation.[6]
Mitigation Strategy:
The most effective way to counteract this is by co-injecting your experimental MO with a validated MO that targets the translation start site of tp53.[6][7] This can rescue non-specific cell death phenotypes.[6]
dot
Caption: Mitigation of p53-mediated apoptosis.
Troubleshooting Guide
Problem 1: My morphant phenotype does not match the known mutant phenotype.
This is a common and critical issue. The discrepancy could arise from several factors:
-
Off-target effects of the MO: The MO could be causing a phenotype unrelated to the target gene.[8][14]
-
Hypomorphic mutant allele: The genetic mutant may not be a complete null, whereas the MO causes a more complete knockdown.[8]
-
Maternal contribution: In mutants, maternally supplied mRNA or protein can mask the early zygotic phenotype. MOs, when injected into the zygote, can block both maternal and zygotic transcripts.[8][14]
-
Genetic compensation in the mutant: The mutant organism may have upregulated other genes to compensate for the loss of the target gene, a response that may not occur with the transient knockdown from a MO.[15]
dot
Caption: Troubleshooting phenotype discrepancies.
Problem 2: I'm observing high toxicity or a general "monster" phenotype.
This is often a sign of either off-target effects or simply too high a dose of the MO.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: This is an essential first step. Titrate the MO concentration down to the lowest effective dose that produces a specific phenotype without causing widespread toxicity.[1][12]
-
Co-inject with p53 MO: As mentioned, this can alleviate non-specific neural toxicity and apoptosis.[7]
-
Check MO Solution Integrity: MOs stored in aqueous solution for extended periods can degrade or aggregate, potentially increasing toxicity.[7] It's recommended to store MOs lyophilized and prepare fresh aqueous solutions.[16]
Problem 3: My splice-blocking MO isn't working or the results are ambiguous.
Confirming the efficacy of a splice-blocking MO is crucial.
Validation Protocol: RT-PCR for Splice-Blocking MO Efficacy
This protocol allows you to visualize the intended splicing alteration.
-
Primer Design: Design PCR primers flanking the targeted exon. One primer should be in the exon upstream of the target and the other in the exon downstream.
-
RNA Extraction: At the desired timepoint, extract total RNA from both control (e.g., injected with standard control MO) and experimental embryos/cells.
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
PCR Amplification: Run a PCR using the designed primers on cDNA from both control and experimental samples.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel.
-
Expected Result (Control): A single band corresponding to the correctly spliced, wild-type transcript.
-
Expected Result (Experimental): A shifted band (larger if an intron is retained, smaller if the exon is skipped) and a decrease in the wild-type band.
-
-
Sequence Verification: For definitive proof, excise the altered band from the gel, purify the DNA, and send it for sequencing to confirm the exact nature of the mis-splicing event.[12]
dot
Caption: Workflow for validating a splice-blocking MO.
Gold Standard Validation: The Rescue Experiment
The most convincing evidence for MO specificity is a rescue experiment.[12][17] The goal is to show that the phenotype induced by the MO can be reversed by reintroducing the target gene's product in a form that is immune to the MO.
Protocol: mRNA Rescue Experiment for a Translation-Blocking MO
-
Design a "Rescue" mRNA: Synthesize an mRNA encoding the wild-type protein but modify the 5' UTR sequence where your MO binds. Introduce silent mutations that disrupt MO binding but do not change the amino acid sequence.[12]
-
Co-injection: Prepare three experimental groups:
-
Group 1: Inject the experimental MO alone.
-
Group 2: Inject the experimental MO and the "rescue" mRNA together.
-
Group 3: Inject a control (e.g., standard control MO or rescue mRNA alone).
-
-
Phenotypic Analysis: Observe the phenotypes at the appropriate developmental stage.
-
Successful Rescue: Group 1 should show the knockdown phenotype. Group 2 should show a wild-type or significantly ameliorated phenotype. Group 3 should appear wild-type.
-
This self-validating system provides strong evidence that the observed phenotype is a direct result of knocking down your gene of interest.[12][13]
Conclusion
While Morpholinos are a powerful tool, their use requires careful experimental design and rigorous validation to avoid misinterpretation due to off-target effects. By employing a multi-faceted approach that includes proper controls, dose-response analysis, and rescue experiments, researchers can generate high-confidence data. The troubleshooting guides and protocols provided here serve as a foundation for addressing common challenges and ensuring the scientific integrity of your findings.
References
- 1. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. gene-tools.com [gene-tools.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons from morpholino-based screening in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. legacyfileshare.elsevier.com [legacyfileshare.elsevier.com]
- 14. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making a Morpholino Experiment Work: Controls, Favoring Specificity, Improving Efficacy, Storage, and Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guidelines for morpholino use in zebrafish | PLOS Genetics [journals.plos.org]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Thiosemicarbazides
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the bioavailability of poorly soluble thiosemicarbazides. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds with significant therapeutic potential, including antimicrobial, antiviral, and anticancer properties.[1] However, their frequent low aqueous solubility presents a major hurdle in formulation development, leading to poor absorption and limited clinical efficacy.[2] This document offers a structured approach to identifying and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with thiosemicarbazides.
Q1: What are the primary reasons for the poor solubility of thiosemicarbazide compounds?
A1: The low solubility of many thiosemicarbazide derivatives is primarily due to their molecular structure. Key factors include:
-
High Crystallinity: The planar nature and potential for strong intermolecular hydrogen bonding in thiosemicarbazide structures can lead to a highly stable, crystalline solid state that is difficult to dissolve.
-
Hydrophobicity: The presence of aromatic or other nonpolar functional groups in derivative compounds significantly contributes to their hydrophobic character, reducing their affinity for aqueous media.[3]
-
pH Sensitivity: The solubility of these compounds can be influenced by the pH of the solution due to the presence of ionizable functional groups.[4]
Q2: What are the first steps I should take to assess the solubility of my thiosemicarbazide compound?
A2: A systematic approach is crucial.
-
Visual Assessment: Attempt to dissolve the compound in your desired aqueous buffer. A clear, transparent solution indicates dissolution, while cloudiness or visible particles suggest poor solubility. For a more rigorous check, the absence of the Tyndall effect (scattering of a laser beam) confirms a true solution.[5]
-
Solvent Screening: Test solubility in a range of pharmaceutically acceptable solvents with varying polarities (e.g., water, ethanol, DMSO, polyethylene glycol).[4]
-
pH-Solubility Profile: If the compound has ionizable groups, determine its solubility across a physiologically relevant pH range (e.g., 1.2 to 7.4). This will indicate if pH modification can be a viable strategy.[5]
-
Equilibrium Solubility Studies: Quantify the maximum amount of compound that can be dissolved in a specific solvent at a given temperature to establish a baseline.
Q3: Which bioavailability enhancement techniques are most promising for thiosemicarbazides?
A3: The choice of technique depends on the specific physicochemical properties of your compound. Promising strategies for poorly soluble drugs, and by extension thiosemicarbazides, include:
-
Particle Size Reduction (Micronization & Nanonization): Decreasing the particle size increases the surface area available for dissolution.[6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance wettability and dissolution.[8][9][10]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within a cyclodextrin can significantly improve its aqueous solubility.[11][12][13]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve the absorption of lipophilic drugs.[14][15][16]
Part 2: Troubleshooting Guides
This section provides a question-and-answer format to address specific experimental issues.
Scenario 1: Particle Size Reduction
Q: I've micronized my thiosemicarbazide, but I'm not seeing the expected increase in dissolution rate. What could be wrong?
A: Several factors could be at play. Let's troubleshoot:
-
Cause: Particle aggregation or agglomeration after milling.
-
Explanation: The high surface energy of freshly milled particles can cause them to clump together, effectively reducing the surface area you worked to increase.[17] This is a common issue with micronization.[18]
-
Solution:
-
Incorporate a Stabilizer: During the milling process (wet milling is often preferred for this reason), include a surfactant or polymer stabilizer to prevent re-aggregation of the nanoparticles.[7]
-
Characterize Post-Milling: Use techniques like dynamic light scattering (DLS) to confirm the particle size distribution in suspension immediately after milling and over time to monitor for aggregation.
-
-
-
Cause: The compound's solubility is not the rate-limiting step for dissolution.
-
Explanation: While particle size reduction increases the dissolution rate, it may not significantly alter the equilibrium solubility. If the drug's intrinsic solubility is extremely low, even a rapid dissolution rate may not lead to a therapeutically relevant concentration.
-
Solution:
-
Combine Techniques: Consider combining micronization with another solubility enhancement method. For example, creating a solid dispersion with a hydrophilic carrier using the micronized drug.
-
Re-evaluate with Biorelevant Media: Test the dissolution of the micronized product in simulated gastric and intestinal fluids, which contain bile salts and lipids that can aid in solubilization.
-
-
Scenario 2: Solid Dispersions
Q: My solid dispersion of a thiosemicarbazide derivative with PVP K30 shows initial rapid dissolution, but then the drug precipitates out of solution. Why is this happening and how can I fix it?
A: This phenomenon, known as the "spring and parachute" effect, is common with amorphous solid dispersions.
-
Cause: Supersaturation and subsequent crystallization.
-
Explanation: The solid dispersion allows the drug to dissolve rapidly, creating a supersaturated solution. However, this state is thermodynamically unstable, and the drug will tend to crystallize back into its less soluble, more stable form over time.
-
Solution:
-
Incorporate a Precipitation Inhibitor: Add a second polymer to the formulation that can help maintain the supersaturated state. Hydroxypropyl methylcellulose (HPMC) or other cellulosic polymers are often effective in preventing crystallization.
-
Optimize Drug Loading: A very high drug-to-carrier ratio can increase the driving force for crystallization. Experiment with lower drug loadings to find a balance between enhanced solubility and physical stability.[8]
-
Characterize the Solid State: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that your drug is in an amorphous state within the dispersion and to check for any signs of crystallinity after storage under stressed conditions (e.g., high humidity).
-
-
Scenario 3: Cyclodextrin Complexation
Q: I'm trying to form an inclusion complex with my thiosemicarbazide and beta-cyclodextrin, but the solubility enhancement is minimal. What should I investigate?
A: Ineffective complexation can be due to several factors related to the drug, the cyclodextrin, and the preparation method.
-
Cause: Mismatch between the drug molecule size and the cyclodextrin cavity.
-
Explanation: For effective inclusion, the hydrophobic portion of the drug molecule must fit snugly within the cyclodextrin's cavity. Beta-cyclodextrin is a common choice, but its cavity size may not be optimal for all molecules.
-
Solution:
-
Screen Different Cyclodextrins: Evaluate other cyclodextrins such as alpha-cyclodextrin (smaller cavity) or gamma-cyclodextrin (larger cavity). Also, consider modified cyclodextrins like hydroxypropyl-beta-cyclodextrin (HP-β-CD), which has improved water solubility and can form more stable complexes.[12]
-
-
-
Cause: Inefficient complexation method.
-
Explanation: The method used to prepare the complex significantly impacts its formation and efficiency.
-
Solution:
-
Experiment with Preparation Techniques: Compare different methods for preparing the inclusion complex:
-
Kneading: A simple method involving mixing the drug and cyclodextrin with a small amount of water or ethanol to form a paste.
-
Co-evaporation: Dissolving both components in a common solvent and then evaporating the solvent.
-
Freeze-drying (Lyophilization): Dissolving the drug and cyclodextrin in water and then freeze-drying the solution. This method often yields a highly porous and rapidly dissolving product.
-
-
Confirm Complex Formation: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or DSC to confirm that an inclusion complex has indeed formed.
-
-
Part 3: Data Presentation and Experimental Protocols
Comparative Solubility Enhancement Strategies
| Enhancement Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Micronization | 2 - 10 | Simple, applicable to many compounds.[19] | Risk of aggregation, may not be sufficient for very poorly soluble drugs.[17][18] |
| Solid Dispersion | 10 - 100+ | Significant solubility enhancement, potential for amorphous stabilization.[8][9][20] | Physical instability (crystallization), potential for hygroscopicity. |
| Cyclodextrin Complexation | 5 - 500+ | High solubility enhancement, can improve stability.[11][12][21] | Dependent on molecular fit, can be expensive. |
| SEDDS | Variable (improves absorption) | Enhances both solubility and permeability, protects drug from degradation.[14][15][16] | Requires careful formulation, potential for GI side effects with high surfactant concentrations. |
Protocol: Preparation of a Thiosemicarbazide Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).[8]
-
Solvent Selection: Identify a common solvent that can dissolve both the thiosemicarbazide derivative and the chosen carrier (e.g., ethanol, methanol, or a mixture).
-
Dissolution: a. Accurately weigh the thiosemicarbazide and the carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). b. Dissolve both components in the selected solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.[9]
-
Solvent Evaporation: a. Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). b. Continue evaporation until a dry, thin film is formed on the flask wall.[9]
-
Drying and Pulverization: a. Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent. b. Scrape the dried solid dispersion from the flask. c. Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder. d. Sieve the powder to ensure a uniform particle size.
-
Characterization: a. Dissolution Testing: Perform in vitro dissolution studies comparing the solid dispersion to the pure drug. b. Solid-State Analysis: Use XRPD and DSC to confirm the amorphous nature of the drug within the dispersion.
Part 4: Visualization of Workflow
Decision-Making Workflow for Bioavailability Enhancement
This diagram outlines a logical progression for selecting an appropriate strategy to enhance the bioavailability of a poorly soluble thiosemicarbazide.
References
- 1. chemiis.com [chemiis.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. mdpi.com [mdpi.com]
- 15. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. ijcrt.org [ijcrt.org]
- 18. ijcrt.org [ijcrt.org]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 4-(3-Morpholinopropyl)-3-thiosemicarbazide and Other Thiosemicarbazone Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, thiosemicarbazones represent a versatile and highly promising class of compounds. Their broad spectrum of biological activities, including potent anticancer and antimicrobial effects, has positioned them as scaffolds of significant interest for novel therapeutic development. This guide provides an in-depth comparison of 4-(3-morpholinopropyl)-3-thiosemicarbazide and its corresponding thiosemicarbazone analogs against other derivatives within this class, supported by experimental data and structural insights.
Introduction to Thiosemicarbazones: A Scaffold of Therapeutic Promise
Thiosemicarbazones are Schiff bases typically formed by the condensation of a thiosemicarbazide with an aldehyde or ketone. The resulting >C=N-NH-C(=S)NH2 core structure is a key pharmacophore responsible for their diverse biological activities. The presence of nitrogen and sulfur atoms allows for the chelation of metal ions, which is often crucial for their mechanism of action.[1][2] The structural versatility of thiosemicarbazones, particularly the ease of modification at the N4 position and the aldehydic/ketonic backbone, allows for the fine-tuning of their pharmacological properties.[3][4]
The primary mechanisms of action for the anticancer effects of thiosemicarbazones are believed to involve the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][5] Their antimicrobial properties are often attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.[6]
The Significance of the Morpholine Moiety
The incorporation of a morpholine ring into a thiosemicarbazone structure can significantly influence its physicochemical and biological properties. Morpholine is a common heterocyclic motif in medicinal chemistry, known to enhance aqueous solubility, improve pharmacokinetic profiles, and in some cases, contribute directly to biological activity. In the context of thiosemicarbazones, the addition of a morpholine group, particularly via a propyl linker to the N4 position as in this compound, is anticipated to modulate the compound's lipophilicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
Recent studies have highlighted the potential of morpholine-derived thiosemicarbazone ligands in developing metal-based anticancer drugs. For instance, Ru(III) complexes of morpholine-derived thiosemicarbazones have been shown to exhibit significant anticancer activity by targeting lysosomes and inducing apoptosis.[7]
Comparative Analysis: this compound Analogs vs. Other Thiosemicarbazones
While specific experimental data for this compound is limited in publicly available literature, we can infer its potential performance by examining structurally similar compounds and general structure-activity relationships (SAR) within the thiosemicarbazone class. The comparison will focus on anticancer and antimicrobial activities.
Anticancer Activity: A Look at Structure-Activity Relationships
The anticancer efficacy of thiosemicarbazones is highly dependent on their substitution pattern. Studies have consistently shown that substitution at the N4 position of the thiosemicarbazide moiety plays a critical role in determining cytotoxic potency.[3][8]
Table 1: Comparative Anticancer Activity (IC50) of Various Thiosemicarbazone Analogs
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| Di-2-pyridylketone Thiosemicarbazones | |||
| Dp44mT | Various | Potent (nM to low µM range) | [5] |
| Quinoline-based Thiosemicarbazones | |||
| Quinoline thiosemicarbazone (QT) | Various | Varies with substitution | [5] |
| Benzoylpyridine Thiosemicarbazones | |||
| N(4)-phenyl-2-benzoylpyridine TSC | HuCCA-1, A549, MOLT-3 | 0.03, 0.04, 0.004 (µg/mL) | [9] |
| N4-Substituted Thiosemicarbazones | |||
| 2-hydroxynaphthalene-1-carboxaldehyde derived | Various | Cytotoxic | [3] |
| Morpholine-Containing Analogs | |||
| Ru(III)-Morpholine-derived TSC Complex 1 | HT-29, HeLa | Highly cytotoxic | [7] |
Note: Direct IC50 values for 4-(3-morpholinopropyl)-3-thiosemicarbazone are not currently available in the cited literature. The data for the Ru(III) complex suggests the potential of the morpholine moiety in enhancing anticancer activity.
The general SAR for anticancer thiosemicarbazones suggests that:
-
Aromatic/Heterocyclic Backbone: The aldehyde or ketone precursor significantly influences activity. α-N-heterocyclic thiosemicarbazones are potent ribonucleotide reductase inhibitors.[1]
-
N4-Substitution: Substitution at the N4 position with alkyl, aryl, or cyclic groups can modulate lipophilicity and steric hindrance, impacting cell permeability and target binding.[3] The presence of a bulky group at the N4 position can enhance anticancer activity.
Based on these principles, it is hypothesized that a thiosemicarbazone derived from this compound would exhibit notable anticancer activity. The morpholinopropyl group at the N4 position would likely enhance solubility and could facilitate interactions with biological targets.
Antimicrobial Activity: Insights from Morpholino-Substituted Analogs
The antimicrobial potential of thiosemicarbazones has been extensively studied. The morpholine moiety has been incorporated into various scaffolds to enhance antibacterial and antifungal properties.
A study on thiosemicarbazides derived from 4-(morpholin-4-yl)-3-nitrobenzhydrazide provides valuable insights into the antimicrobial potential of morpholine-containing structures.[10] Although the linker and core structure differ from our target compound, the data demonstrates the efficacy of this class of compounds against various bacterial strains.
Table 2: Comparative Antimicrobial Activity (MIC) of Morpholino-Thiosemicarbazide Analogs and Other Thiosemicarbazones
| Compound/Analog Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(4-trifluoromethylphenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]thiosemicarbazide | Enterococcus faecalis ATCC 29212 | 31.25 | [10] |
| Staphylococcus epidermidis ATCC 12228 | 62.5 | [10] | |
| Micrococcus luteus ATCC 10240 | 31.25 | [10] | |
| General Thiosemicarbazone Derivatives | |||
| Salicylic acid hydrazide derived TSCs | Gram-positive bacteria | Potent activity | [11] |
| α-N-heterocyclic TSC complexes | Gram-negative bacteria | Potent activity | [12] |
| Thiosemicarbazone Derivative 12 | E. coli, S. aureus, S. epidermidis | 0.29 - 1.11 (µM) | [13] |
Note: The MIC values for the morpholino-thiosemicarbazide analog are from a structurally related but not identical compound to a thiosemicarbazone derived from this compound.
The data suggests that morpholine-containing thiosemicarbazides can exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The propyl linker in this compound would provide more flexibility compared to the direct linkage in the studied analogs, which could influence its binding to bacterial targets.
Experimental Protocols
General Synthesis of Thiosemicarbazones
The synthesis of thiosemicarbazones is a straightforward condensation reaction.
Step-by-step methodology:
-
Dissolution: Dissolve the desired thiosemicarbazide (e.g., this compound) in a suitable solvent, typically ethanol or methanol.
-
Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Catalysis: A catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid) is often added to facilitate the reaction.
-
Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to overnight.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone product is collected by filtration.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent.
Workflow Diagram:
Caption: General workflow for the synthesis of thiosemicarbazones.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-step methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazone compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-step methodology:
-
Serial Dilution: Prepare two-fold serial dilutions of the thiosemicarbazone compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Workflow Diagram:
References
- 1. alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four cytotoxic N4-substituted thiosemicarbazones derived from 2-hydroxynaphthalene-1-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RuIII-Morpholine-Derived Thiosemicarbazone-Based Metallodrugs: Lysosome-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Antitumour Studies of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Morpholinopropyl-Thiosemicarbazide and Semicarbazide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced therapeutic indices remains a paramount objective. Among the myriad of heterocyclic scaffolds, thiosemicarbazide and semicarbazide derivatives have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparative study of morpholinopropyl-thiosemicarbazide and semicarbazide derivatives, offering insights into their synthesis, biological performance, and structure-activity relationships, supported by experimental data.
Introduction: The Chemical and Biological Significance of Thiosemicarbazides and Semicarbazides
Semicarbazides and their sulfur analogues, thiosemicarbazides, are derivatives of urea and thiourea, respectively.--INVALID-LINK--1 Their chemical versatility and ability to act as ligands for metal ions have positioned them as key intermediates in the synthesis of various heterocyclic compounds and as pharmacologically active agents themselves.--INVALID-LINK--1 The incorporation of a morpholine ring, a well-known pharmacophore that can improve aqueous solubility and metabolic stability, and a propyl linker into these scaffolds has led to the development of derivatives with promising therapeutic potential. This guide will delve into a comparative analysis of these two classes of compounds, with a focus on their anticancer and antimicrobial properties.
The fundamental structural difference lies in the replacement of a carbonyl oxygen in semicarbazides with a sulfur atom in thiosemicarbazides. This seemingly subtle change significantly impacts the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule, which in turn influences its pharmacokinetic profile and biological activity.
Synthetic Strategies: A Comparative Overview
The synthesis of both morpholinopropyl-thiosemicarbazide and semicarbazide derivatives generally follows a convergent strategy, starting from a common morpholinopropyl amine precursor. The key differentiation in the synthetic route occurs at the introduction of the (thio)semicarbazide moiety.
Synthesis of Morpholinopropyl-Thiosemicarbazide Derivatives
A common and efficient method for the synthesis of thiosemicarbazide derivatives involves the reaction of a hydrazide with an isothiocyanate. In the context of morpholinopropyl derivatives, the synthesis typically proceeds as follows:
Step 1: Synthesis of the Hydrazide Intermediate. This can be achieved by reacting an appropriate carboxylic acid with hydrazine hydrate.
Step 2: Reaction with Morpholinopropyl Isothiocyanate. The hydrazide intermediate is then reacted with morpholinopropyl isothiocyanate to yield the desired morpholinopropyl-thiosemicarbazide derivative.
Alternatively, thiosemicarbazones can be synthesized through the condensation reaction of a thiosemicarbazide with a suitable aldehyde or ketone.--INVALID-LINK--2
Synthesis of Morpholinopropyl-Semicarbazide Derivatives
The synthesis of semicarbazide derivatives mirrors that of their thio-counterparts, with the primary difference being the use of an isocyanate instead of an isothiocyanate.
Step 1: Synthesis of the Hydrazide Intermediate. This step is identical to the synthesis of the thiosemicarbazide precursor.
Step 2: Reaction with Morpholinopropyl Isocyanate. The hydrazide intermediate is reacted with morpholinopropyl isocyanate to afford the final morpholinopropyl-semicarbazide derivative.
Semicarbazones are similarly formed through the condensation of a semicarbazide with an aldehyde or ketone.--INVALID-LINK--3
Comparative Biological Activity: A Data-Driven Analysis
The biological activities of thiosemicarbazide and semicarbazide derivatives are vast and varied, with significant potential in the fields of oncology and infectious diseases.--INVALID-LINK--1
Anticancer Activity
Both thiosemicarbazide and semicarbazide derivatives have demonstrated promising anticancer properties.[4](AUZIYQH6w19eEkoffdkgLHXlmYqJZg5tt8IXG1ZpYrenu1QYPcV8bCkUaHY3kZuQljmhguaMaf0vWBVsA03uYhtncxabt378bJbbxGgYax19_VWt053CuC6D9J-gjA9fdVUxw-ms3GX9ldFGfpd7EST051hzlSSrai0b4I4qIxg49_CTxsemPgbua04C=, 4) A comparative analysis of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles has suggested that semicarbazides may be better candidates for anticancer drug trials due to their more favorable pharmacokinetic and pharmacodynamic profiles and lower toxicity.--INVALID-LINK--5 Conversely, thiosemicarbazides can induce increased oxidative stress and DNA damage, which is a recognized strategy in cancer treatment.--INVALID-LINK--5
A study on novel 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives showed that thiosemicarbazides exhibited promising activity against the LNCaP prostate cancer cell line with a higher safety profile than their semicarbazide counterparts.--INVALID-LINK--4
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazide Derivatives | LNCaP (Prostate) | 108.14 - 252.14 | --INVALID-LINK--4 |
| Semicarbazide Derivatives | LNCaP (Prostate) | > 100 | --INVALID-LINK--6 |
| Morpholine-Thiosemicarbazone Ru(III) Complexes | HT-29 (Colon) | Potent Activity | --INVALID-LINK--7 |
| Morpholine-Thiosemicarbazone Ru(III) Complexes | HeLa (Cervical) | Potent Activity | --INVALID-LINK--7 |
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (morpholinopropyl-thiosemicarbazide and semicarbazide derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Antimicrobial Activity
Both classes of compounds have been extensively studied for their antimicrobial properties. A direct comparative study on a series of novel semicarbazides and thiosemicarbazides based on a 4-(morpholin-4-yl)-3-nitrobenzohydrazide scaffold revealed that the semicarbazide derivatives exhibited higher activity against Gram-positive bacteria.--INVALID-LINK--2
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Semicarbazide Derivative (4-bromophenyl) | Enterococcus faecalis | 3.91 | --INVALID-LINK--2 |
| Thiosemicarbazide Derivative (4-trifluoromethylphenyl) | Gram-positive strains (excluding S. aureus) | 31.25 - 62.5 | --INVALID-LINK--2 |
| Morpholine-Thiosemicarbazone Derivative | E. coli | 0.29 - 1.11 µM | --INVALID-LINK--3 |
| Morpholine-Thiosemicarbazone Derivative | S. aureus | 0.29 - 1.11 µM | --INVALID-LINK--3 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the core (thio)semicarbazide structure.
-
Role of the Sulfur Atom: The replacement of oxygen with sulfur in thiosemicarbazides increases the molecule's polarizability and acidity of the N-H protons, which can lead to stronger interactions with biological targets. However, this can also increase toxicity.
-
Influence of the Morpholine Moiety: The morpholine ring generally enhances the pharmacokinetic properties of the compounds, such as solubility and metabolic stability, making them more "drug-like."
-
Impact of Aromatic Substituents: The electronic and steric properties of substituents on any aromatic rings within the molecule play a crucial role in modulating the biological activity. Electron-withdrawing groups can enhance the acidity of the N-H protons and potentially increase activity, while bulky groups can influence the binding affinity to the target.
Conclusion and Future Perspectives
This comparative guide highlights the significant potential of both morpholinopropyl-thiosemicarbazide and semicarbazide derivatives as scaffolds for the development of novel therapeutic agents. The choice between a thiosemicarbazide and a semicarbazide core depends on the desired therapeutic target and the acceptable toxicity profile.
Experimental data suggests that for certain antimicrobial applications, particularly against Gram-positive bacteria, semicarbazide derivatives may offer a more potent profile.--INVALID-LINK--2 In the context of anticancer drug discovery, thiosemicarbazides have shown promising activity, although careful consideration of their ADMET properties is crucial.--INVALID-LINK--4
Future research should focus on the synthesis and evaluation of a wider range of these derivatives to establish more comprehensive structure-activity relationships. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most active compounds will be instrumental in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles. The strategic incorporation of the morpholinopropyl moiety has proven to be a valuable approach in drug design, and its continued exploration in combination with diverse (thio)semicarbazide scaffolds holds considerable promise for addressing unmet medical needs.
References
- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Synthesis and Chemotherapeutic Potential of Thiosemicarbazide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 4-(3-Morpholinopropyl)-3-thiosemicarbazide: A Comparative Guide
This guide provides a comprehensive framework for the validation of the anticancer activity of a novel thiosemicarbazide derivative, 4-(3-Morpholinopropyl)-3-thiosemicarbazide. In the absence of published data for this specific compound, we present a hypothetical, yet methodologically rigorous, comparative study. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the evaluation of new chemical entities in oncology. We will explore the synthesis, in vitro evaluation, and in vivo assessment of our target compound, benchmarking its potential efficacy against established chemotherapeutic agents.
Introduction: The Promise of Thiosemicarbazones in Oncology
Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, typically formed through the condensation of a thiosemicarbazide with an aldehyde or ketone.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antiviral, antibacterial, and notably, anticancer properties.[1][3] The anticancer potential of TSCs is often attributed to their ability to chelate metal ions, which is crucial for their biochemical activity.[1][4]
Several mechanisms have been proposed for the anticancer action of thiosemicarbazones. A primary mode of action involves the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[5][6] Prominent examples of thiosemicarbazone-based drugs that function through this mechanism include Triapine and methisazone.[5] Furthermore, some thiosemicarbazones have been shown to inhibit topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[5][6] The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds exert their cytotoxic effects on cancer cells.[7]
The structural backbone of thiosemicarbazones, featuring a conjugated N,N,S-tridentate donor set, is considered essential for their biological activity.[1] Modifications to the heteroaromatic system have led to the development of various series of TSCs with enhanced antineoplastic activity.[2] Our focus, this compound, incorporates a morpholine moiety, a structural feature present in other biologically active compounds, which may influence its solubility, cell permeability, and ultimately, its anticancer efficacy.
Synthesis of this compound
The synthesis of the title compound would likely follow a straightforward and established chemical pathway. A plausible synthetic route involves the reaction of a suitable isothiocyanate with a hydrazide. In this case, 3-morpholinopropan-1-amine would be the starting material to generate the corresponding isothiocyanate, which is then reacted with hydrazine to yield the target thiosemicarbazide.
A general procedure for the synthesis of related thiosemicarbazides involves the condensation of a substituted thiosemicarbazide with an aldehyde or ketone in a suitable solvent like methanol.[8] For our target compound, which is a thiosemicarbazide and not a thiosemicarbazone, the synthesis would be a multi-step process likely starting from 3-morpholinopropan-1-amine.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
In Vitro Evaluation of Anticancer Activity
A crucial first step in validating a new anticancer compound is to assess its cytotoxic effects on cancer cells in a controlled laboratory setting. This is typically achieved through a panel of in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[10] A dose-dependent reduction in cell viability indicates the cytotoxic potential of the test compound.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer, and HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of this compound, along with standard chemotherapeutic drugs such as Doxorubicin and Cisplatin, in the appropriate cell culture medium.[11][12] The cells will be treated with these compounds for 24, 48, and 72 hours.[13]
-
MTT Addition and Incubation: After the treatment period, MTT solution will be added to each well, and the plates will be incubated for 2-4 hours to allow for formazan crystal formation.[14]
-
Formazan Solubilization and Absorbance Measurement: The medium will be removed, and the formazan crystals will be dissolved in a suitable solvent like DMSO.[14] The absorbance will be measured using a microplate reader at 570 nm.[11]
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, will be calculated.[11]
Hypothetical Comparative IC50 Data
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HEK293 (Normal) IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | 0.1 - 2.5[11] | > 20[11] | 1.0 - 2.9[11] | 1.3 - 12.2[11] | > 50 |
| Cisplatin | 7.5 - 20[11] | 5 - 10.9[11] | 6.3 - 12.9[11] | 8.3 - 15[11] | > 30 |
Note: The IC50 values for the novel compound are hypothetical and would be determined experimentally. Lower IC50 values indicate higher potency.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) flow cytometry assay will be performed.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[14]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Cancer cells will be treated with this compound at concentrations around its IC50 value for 24 and 48 hours.
-
Cell Staining: After treatment, cells will be harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[14]
-
Flow Cytometry Analysis: The stained cells will be analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
Apoptosis Induction Pathway:
Caption: Generalized pathway of apoptosis induction by an anticancer agent.
In Vivo Validation in Xenograft Models
Promising results from in vitro studies warrant further investigation in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[15][16] These models allow for the evaluation of a compound's efficacy in a more complex biological system that includes tumor-stroma interactions and physiological drug distribution.[16]
Cell Line-Derived Xenograft (CDX) Model
CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice.[17] They are highly reproducible and valuable for initial in vivo efficacy screening.[17]
Experimental Protocol: CDX Model
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) will be subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[15]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice will be randomized into treatment and control groups. The treatment group will receive intraperitoneal or oral administration of this compound at various doses. A control group will receive the vehicle, and another group will be treated with a standard-of-care drug like Doxorubicin.[18]
-
Efficacy Assessment: Tumor volume will be measured regularly throughout the study. At the end of the study, tumors will be excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[16]
In Vivo Efficacy Evaluation Workflow:
Caption: Workflow for an in vivo xenograft study.
Comparative Analysis and Future Directions
The data obtained from the proposed experiments will allow for a direct comparison of the anticancer activity of this compound with standard chemotherapeutic agents. A favorable therapeutic index, indicated by high potency against cancer cells and low toxicity towards normal cells, would be a promising outcome.
Should this novel thiosemicarbazide demonstrate significant and selective anticancer activity, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion of the compound in vivo.
-
Patient-Derived Xenograft (PDX) Models: Evaluating the efficacy of the compound in models that more closely recapitulate the heterogeneity and clinical features of human tumors.[19]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validate the anticancer activity of the novel compound this compound. By employing a combination of in vitro and in vivo experimental models and comparing its performance against established anticancer drugs, a clear assessment of its therapeutic potential can be achieved. While the data presented for the title compound is hypothetical, the described methodologies provide a robust framework for the preclinical evaluation of new chemical entities in the ongoing search for more effective and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenograft.org [xenograft.org]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. startresearch.com [startresearch.com]
A Comparative Guide to Morpholino-Thiosemicarbazides: Unraveling the Structure-Activity Relationship for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Among the myriad of scaffolds explored, thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antitumor effects.[1] This guide delves into the nuanced world of morpholino-thiosemicarbazides, a subset that has garnered significant attention for its compelling anticancer properties. We will dissect the critical structure-activity relationships (SAR), provide a comparative analysis of their performance against other N4-substituted analogs, and furnish detailed experimental protocols to empower further research and development in this domain.
The Thiosemicarbazide Scaffold: A Versatile Pharmacophore
Thiosemicarbazides are characterized by a core structure of H₂N-NH-C(=S)-NH₂. Their biological activity is intricately linked to their ability to chelate metal ions, a property crucial for the function of several enzymes vital for cell proliferation, such as ribonucleotide reductase (RR).[2][3] The RR enzyme is a key player in the synthesis of DNA precursors, making it a prime target for cancer chemotherapy.[4] By sequestering essential metal cofactors, thiosemicarbazones can effectively inhibit RR activity, leading to the disruption of DNA replication and ultimately, cancer cell death.
The versatility of the thiosemicarbazide scaffold lies in the ease with which substitutions can be made at various positions, particularly at the N1 and N4 nitrogens. These modifications profoundly influence the compound's lipophilicity, steric profile, and electronic properties, thereby modulating its biological activity, selectivity, and pharmacokinetic profile.
The Morpholino Moiety: A Key to Enhanced Anticancer Potency
Recent investigations into the SAR of N4-substituted thiosemicarbazones have consistently highlighted the significance of incorporating a heterocyclic ring at this position. Among various heterocyclic substituents, the morpholine ring has been identified as a particularly advantageous feature for enhancing anticancer activity.[5]
Comparative Analysis: Morpholino vs. Other N4-Substituents
The superiority of the morpholino group over other N4-substituents, such as piperidine and pyrrolidine, is a recurring theme in the literature. This can be attributed to a combination of factors:
-
Optimal Lipophilicity: The morpholine ring imparts a balanced lipophilicity to the molecule, facilitating its transport across cellular membranes to reach its intracellular target.
-
Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially enabling stronger interactions with the target enzyme's active site.
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines, leading to improved pharmacokinetic properties.
The following table summarizes the comparative anticancer activity (IC₅₀ values) of a series of N4-substituted thiosemicarbazones against various cancer cell lines, illustrating the potentiation of activity by the morpholino group.
| Compound ID | N4-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Morpholino | A431 (Skin) | 0.9 | [6] |
| 1b | Piperidino | A431 (Skin) | >10 | [6] |
| 1c | Hexamethyleneimino | A431 (Skin) | >10 | [6] |
| 2a | Morpholino | U937 (Leukemia), HL60 (Leukemia), SK-N-MC (Neuroepithelioma), HT29 (Colon) | Varies (sensitive) | [7] |
| 2b | Ethylmorpholino | U937, HL60, SK-N-MC, HT29 | Varies (sensitive) | [7] |
| 3a | Morpholino | MCF-7 (Breast), MDA-MB-231 (Breast), A431 (Skin) | Varies (effective) | [8] |
| 3b | Dimethyl | MCF-7, MDA-MB-231, A431 | Varies | [8] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Deciphering the Structure-Activity Relationship (SAR) of Morpholino-Thiosemicarbazones
The anticancer activity of morpholino-thiosemicarbazones is not solely dictated by the morpholine ring. The nature of the substituent at the N1 position, which is typically derived from an aldehyde or ketone, also plays a crucial role.
A general SAR trend can be summarized as follows:
-
Aromatic/Heteroaromatic Substituents at N1: The presence of an aromatic or heteroaromatic ring at the N1 position is generally essential for potent activity. The electronic properties and substitution pattern of this ring can fine-tune the compound's efficacy.
-
Electron-withdrawing vs. Electron-donating Groups: The influence of substituents on the aromatic ring is complex and can vary depending on the specific scaffold and cancer cell line. However, some studies suggest that electron-withdrawing groups can enhance activity.
-
Steric Hindrance: Bulky substituents near the chelating pharmacophore can negatively impact the compound's ability to bind to the target enzyme.
The following diagram illustrates the key structural features of a morpholino-thiosemicarbazone and their influence on anticancer activity.
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ni(ii) and Cu(ii) N4-ethylmorpholine citronellalthiosemicarbazonate: a comparative analysis of cytotoxic effects in malignant human cancer cell lines - Metallomics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 4-(3-Morpholinopropyl)-3-thiosemicarbazide versus Established Anticancer Agents
Executive Summary
The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern oncological research. Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds, demonstrating significant antitumor activities across various cancer types.[1][2][3][4] This guide provides a comprehensive framework for benchmarking a novel thiosemicarbazide derivative, 4-(3-Morpholinopropyl)-3-thiosemicarbazide, against well-established anticancer drugs. We will delve into the mechanistic underpinnings of these compounds, provide detailed, field-proven protocols for comparative in vitro evaluation, and present a logical structure for data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical application for the rigorous preclinical assessment of new chemical entities.
Introduction: The Therapeutic Promise of Thiosemicarbazides
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, are potent metal-chelating agents that have garnered significant attention for their broad spectrum of pharmacological activities, including antibacterial, antiviral, and notably, anticancer properties.[1][2][3][4][5]
Postulated Mechanism of Action
The primary anticancer mechanism of many thiosemicarbazones is attributed to their ability to inhibit ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and repair.[2] By chelating iron, a necessary cofactor for the R2 subunit of RR, these compounds effectively starve the enzyme of a critical component, leading to the depletion of the deoxynucleoside triphosphate (dNTP) pool, cell cycle arrest, and subsequent apoptosis.[2][3] Additionally, their interaction with metal ions can generate reactive oxygen species (ROS), inducing oxidative stress and further contributing to cancer cell death.[3]
Introducing this compound
This compound is a novel derivative designed to leverage the core therapeutic properties of the thiosemicarbazide scaffold. The inclusion of a morpholinopropyl group may enhance its pharmacokinetic properties, such as solubility and cell permeability, potentially leading to improved efficacy. This guide outlines the essential in vitro assays required to validate its anticancer potential and compare its performance against current standards of care.
Selection of Benchmark Anticancer Drugs
For a robust comparative analysis, it is crucial to select benchmark drugs with well-characterized mechanisms of action that represent different classes of cytotoxic agents. This allows for a comprehensive evaluation of the novel compound's relative potency and unique mechanistic attributes.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin acts primarily as a DNA intercalator and an inhibitor of topoisomerase II.[6][][8][9] This dual action disrupts DNA replication and transcription, leading to cell death.[6][][8][9] It is also known to generate free radicals, contributing to its cytotoxicity.[][8]
-
Cisplatin: A platinum-based drug, Cisplatin forms covalent bonds with the purine bases in DNA, creating intra- and inter-strand crosslinks.[10][11][12] These adducts distort the DNA structure, interfering with DNA repair and replication, ultimately triggering apoptosis.[10][11]
-
Paclitaxel: A member of the taxane family, Paclitaxel's mechanism is unique in that it stabilizes microtubules, preventing their disassembly.[13][14][15][] This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[13][15]
Comparative Analysis of Mechanisms of Action
The selected benchmark drugs and the novel thiosemicarbazide target different, yet fundamental, cellular processes required for cancer cell proliferation and survival. A visual representation of these distinct mechanisms provides clarity on their points of intervention.
Caption: Comparative Mechanisms of Action of Selected Anticancer Agents.
Experimental Protocols for Comparative Benchmarking
The following protocols are foundational for the in vitro assessment of anticancer compounds. Adherence to these standardized methods ensures data reliability and reproducibility.
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[17] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[18]
Protocol:
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium.[19] Harvest cells in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.[19] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various drug concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.[20]
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.[19][21]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[22][23] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where membrane integrity is compromised.[22][24]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer.[25] Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[24]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[24]
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[26] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using flow cytometry. This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any drug-induced cell cycle arrest.[26]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[27][28] Incubate for at least 2 hours at 4°C.[28]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[27][29]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[27][28]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the generation of a histogram to quantify the cell cycle phases.
Caption: A streamlined workflow for the in vitro benchmarking of anticancer compounds.
Data Interpretation and Presentation
Quantitative data from the described assays should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Data | Data | Data |
| Doxorubicin | Data | Data | Data |
| Cisplatin | Data | Data | Data |
| Paclitaxel | Data | Data | Data |
| (Data to be populated from experimental results) |
Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells)
This table quantifies the percentage of cells undergoing apoptosis (early + late) after treatment.
| Compound (at IC50) | MCF-7 | A549 | HCT116 |
| Vehicle Control | Data | Data | Data |
| This compound | Data | Data | Data |
| Doxorubicin | Data | Data | Data |
| Cisplatin | Data | Data | Data |
| Paclitaxel | Data | Data | Data |
| (Data to be populated from experimental results) |
Table 3: Comparative Cell Cycle Arrest (% of Cells in Each Phase)
This table illustrates the effect of each compound on cell cycle progression.
| Compound (at IC50) | Phase | MCF-7 | A549 |
| Vehicle Control | G0/G1SG2/M | DataDataData | DataDataData |
| This compound | G0/G1SG2/M | DataDataData | DataDataData |
| Paclitaxel | G0/G1SG2/M | DataDataData | DataDataData |
| (Data to be populated from experimental results) |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro benchmarking of this compound against established anticancer drugs. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and effects on the cell cycle, researchers can gain a comprehensive understanding of its therapeutic potential. Favorable results from these assays would warrant further investigation into its specific molecular targets (e.g., direct measurement of ribonucleotide reductase activity) and progression to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies. The ultimate goal is to build a comprehensive data package that clearly defines the compound's efficacy and mechanism of action, paving the way for its potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 12. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Paclitaxel - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. noblelifesci.com [noblelifesci.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. kumc.edu [kumc.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. corefacilities.iss.it [corefacilities.iss.it]
- 29. ucl.ac.uk [ucl.ac.uk]
A Strategic Guide to Profiling the Cross-Reactivity of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic discovery, this guide offers a comprehensive framework for investigating the cross-reactivity profile of the novel compound, 4-(3-Morpholinopropyl)-3-thiosemicarbazide. In the quest for potent and selective therapeutics, a thorough understanding of a candidate molecule's interactions with off-target proteins is paramount for mitigating potential toxicity and ensuring clinical success. This document provides a strategic, multi-tiered approach to elucidating the specificity of this promising thiosemicarbazide derivative.
Introduction: The Therapeutic Potential and Cross-Reactivity Imperative of Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds recognized for a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and antitumor effects[1][2][3][4]. Their therapeutic efficacy often stems from their ability to chelate metal ions and inhibit key enzymes involved in cellular proliferation and survival, such as ribonucleoside diphosphate reductase[1][3]. The structural motif of this compound suggests a potential for targeted biological activity. However, the inherent reactivity of the thiosemicarbazide pharmacophore necessitates a rigorous evaluation of its cross-reactivity profile to identify any potential off-target interactions that could lead to unforeseen side effects.
This guide outlines a systematic approach to de-risking the development of this compound by proposing a series of comparative in vitro and cell-based assays. We will explore its selectivity against a panel of structurally related and functionally relevant targets.
Strategic Selection of Comparator Compounds
To provide a meaningful assessment of cross-reactivity, a carefully selected panel of comparator compounds is essential. The following compounds are proposed based on their structural similarity and known biological activities:
-
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A well-characterized thiosemicarbazone that has undergone clinical trials as an inhibitor of ribonucleoside diphosphate reductase[1]. Its inclusion provides a benchmark for activity against a known target in this class.
-
4-Phenyl-3-thiosemicarbazide: A simpler structural analog to probe the contribution of the morpholinopropyl substituent to target engagement and specificity[5][6].
-
Structurally diverse thiosemicarbazides: A selection of derivatives with varying substituents to establish a structure-activity relationship (SAR) for both on-target and off-target effects[7][8][9].
Tiered Experimental Approach to Cross-Reactivity Profiling
A tiered approach, moving from broad screening to more focused mechanistic studies, provides an efficient and cost-effective strategy for evaluating cross-reactivity.
Tier 1: Broad Panel Off-Target Screening
The initial step involves screening this compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target liabilities. Commercial services offer comprehensive screening panels that can provide a rapid assessment of a compound's promiscuity.[10]
Experimental Workflow: Broad Panel Screening
Caption: Workflow for broad panel off-target screening.
Tier 2: Focused Enzymatic and Binding Assays
Based on the results of the broad panel screen and the known targets of thiosemicarbazides, a series of focused assays should be conducted.
A. Ribonucleoside Diphosphate Reductase (RDR) Inhibition Assay
Given that RDR is a primary target for many anticancer thiosemicarbazones, assessing the inhibitory activity of this compound against this enzyme is critical[1][3].
Experimental Protocol: RDR Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human RDR and its substrate, cytidine 5'-diphosphate (CDP), are prepared in an appropriate assay buffer.
-
Compound Incubation: A dilution series of this compound and comparator compounds are pre-incubated with the RDR enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (CDP) and a reducing agent (e.g., dithiothreitol).
-
Detection: The conversion of CDP to deoxycytidine 5'-diphosphate (dCDP) is measured using a suitable method, such as HPLC or a coupled enzymatic assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
B. Topoisomerase II Inhibition Assay
Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair[3].
Experimental Protocol: Topoisomerase II DNA Decatenation Assay
-
Substrate Preparation: Kinetoplast DNA (kDNA), a network of catenated DNA minicircles, is used as the substrate.
-
Compound Incubation: A dilution series of the test compounds is incubated with human topoisomerase IIα.
-
Reaction Initiation: The decatenation reaction is initiated by the addition of kDNA and ATP.
-
Product Separation: The reaction products (decatenated minicircles) are separated from the kDNA substrate by agarose gel electrophoresis.
-
Data Analysis: The inhibition of topoisomerase II activity is quantified by densitometry of the gel bands, and IC50 values are determined.
Data Presentation: Comparative IC50 Values
| Compound | RDR Inhibition IC50 (µM) | Topoisomerase II Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Triapine | Experimental Value | Experimental Value |
| 4-Phenyl-3-thiosemicarbazide | Experimental Value | Experimental Value |
| Comparator Compound X | Experimental Value | Experimental Value |
Tier 3: Cell-Based Assays for Functional Cross-Reactivity
Cell-based assays provide a more physiologically relevant context to assess the functional consequences of on- and off-target engagement.
A. Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of this compound should be evaluated in a panel of cancer cell lines with varying genetic backgrounds.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) are seeded in 96-well plates and allowed to adhere overnight[2].
-
Compound Treatment: Cells are treated with a dilution series of the test compounds for 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) values are determined from the dose-response curves.
B. Cytotoxicity in Normal Human Cells
To assess the selectivity of the compound, its cytotoxicity should be evaluated in non-cancerous human cell lines (e.g., normal human fibroblasts).
Data Presentation: Comparative GI50 Values and Selectivity Index
| Compound | A549 GI50 (µM) | HeLa GI50 (µM) | Normal Fibroblast GI50 (µM) | Selectivity Index (Normal/Cancer) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Triapine | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| 4-Phenyl-3-thiosemicarbazide | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
C. Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to directly observe the engagement of the compound with its target(s) in a cellular context. This label-free method measures changes in the thermal stability of proteins upon ligand binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the systematic evaluation of the cross-reactivity of this compound. By employing a tiered approach that integrates broad panel screening, focused biochemical assays, and physiologically relevant cell-based models, researchers can build a comprehensive selectivity profile of this promising compound. The data generated from these studies will be instrumental in guiding lead optimization efforts, predicting potential toxicities, and ultimately, accelerating the translation of this molecule into a safe and effective therapeutic. Further investigations could involve in vivo studies in relevant animal models to confirm the in vitro findings and assess the overall safety and efficacy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the In Vivo Efficacy of Thiosemicarbazide Derivatives
For researchers, scientists, and drug development professionals navigating the vast chemical space of therapeutic candidates, thiosemicarbazide derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and antiviral agents has been extensively explored, with numerous derivatives demonstrating promising efficacy in preclinical in vivo models. This guide provides a comparative analysis of the in vivo performance of various thiosemicarbazide derivatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to Thiosemicarbazide Derivatives
Thiosemicarbazides are a class of organic compounds characterized by a core structure of N-NH-CS-NH2. The synthetic tractability of this scaffold allows for the introduction of diverse substituents at various positions, leading to a vast library of derivatives with fine-tuned biological activities. The mechanism of action of these compounds is often attributed to their ability to chelate metal ions, which can disrupt essential enzymatic processes within cancer cells, bacteria, or viruses. Notably, inhibition of ribonucleotide reductase and topoisomerase II are key mechanisms in their anticancer effects.
This guide will delve into the in vivo efficacy of different classes of thiosemicarbazide derivatives, focusing on head-to-head comparisons where available and providing the necessary experimental context to understand the significance of the findings.
Anticancer Efficacy: A Comparative Overview
The anticancer potential of thiosemicarbazide derivatives has been a major focus of research. In vivo studies in various tumor models have demonstrated their ability to inhibit tumor growth and increase survival. Here, we compare the efficacy of several key derivatives.
Thiophene-Thiosemicarbazone Derivatives in Ehrlich Solid Tumor Model
A study by de Oliveira et al. investigated a series of thiophene-thiosemicarbazone derivatives for their antitumor activity. In an Ehrlich solid tumor model in mice, one of the lead compounds demonstrated significant tumor growth inhibition.[1] The study highlights the potential of this particular heterocyclic substitution.
Di-2-pyridylketone Thiosemicarbazones (DpT) in Neuroblastoma Xenograft Model
The DpT class of thiosemicarbazones, including Dp44mT and DpC, has shown potent and selective anticancer activity. A study utilizing an orthotopic neuroblastoma xenograft model in nude mice demonstrated that DpC significantly reduced tumor growth.[2] This effect was attributed to the induction of apoptosis and modulation of key signaling pathways.[2]
Comparative Efficacy in Ehrlich Ascites Carcinoma (EAC) Model
Several studies have utilized the EAC model in Swiss albino mice to directly compare the anticancer activity of different thiosemicarbazide derivatives against the standard chemotherapeutic drug, bleomycin.
One study compared benzoin thiosemicarbazone (BTSC) and para-anisaldehyde semicarbazone (a related compound).[1][3] Both compounds significantly reduced tumor cell growth, decreased tumor weight, and increased the life span of EAC-bearing mice.[1][3] Another study evaluated acetone thiosemicarbazone in the same model and found similar significant reductions in tumor growth and an increase in survival time.[4]
Table 1: Comparative In Vivo Anticancer Efficacy of Thiosemicarbazide Derivatives in Ehrlich Ascites Carcinoma (EAC) Model
| Compound | Dose (mg/kg, i.p.) | Tumor Cell Growth Inhibition (%) | Increase in Lifespan (%) | Reference |
| Benzoin Thiosemicarbazone (BTSC) | 16 | 87.24 | Not explicitly stated | [3] |
| Acetone Thiosemicarbazone | 2.0 | 83.18 | 86.63 | [4] |
| Bleomycin (Standard) | 0.3 | 88.20 | Not explicitly stated | [3][4] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: Evaluation of Anticancer Efficacy in a Murine Solid Tumor Model
This protocol outlines a general procedure for assessing the in vivo anticancer efficacy of thiosemicarbazide derivatives using a xenograft model, a widely accepted standard in preclinical cancer research.
Workflow for In Vivo Anticancer Efficacy Testing
Caption: Workflow for in vivo anticancer efficacy testing of thiosemicarbazide derivatives.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired human cancer cell line (e.g., neuroblastoma SK-N-LP) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old. Allow for a one-week acclimatization period.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse. For orthotopic models, inject cells into the target organ (e.g., adrenal gland fat pad for neuroblastoma).[2]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = 0.5 x length x width^2) every 2-3 days.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound groups with different doses, positive control group like a standard chemotherapeutic).
-
Drug Administration: Administer the thiosemicarbazide derivatives and control treatments via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dosing schedule (e.g., daily for 21 days).
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
-
Survival Analysis: Monitor the survival of the mice in each group and plot Kaplan-Meier survival curves.
-
-
Toxicity Assessment: Monitor the body weight of the mice and observe for any clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Antimicrobial Efficacy: Emerging In Vivo Evidence
While a vast body of literature exists on the in vitro antimicrobial activity of thiosemicarbazide derivatives, in vivo studies are less common but are crucial for demonstrating therapeutic potential.
Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)
A recent study investigated the in vivo efficacy of a novel thiosemicarbazone, R91, in a murine subcutaneous skin infection model using a USA300 LAC strain of MRSA. The study found that co-injection of R91 with the bacteria resulted in a significant reduction in both lesion size and bacterial burden in the infected tissue, demonstrating the potential of this compound for treating skin and soft tissue infections.[5]
Table 2: In Vivo Antimicrobial Efficacy of a Thiosemicarbazone Derivative against MRSA
| Compound | Animal Model | Infection Model | Key Efficacy Endpoint | Outcome | Reference |
| R91 | BALB/c Mice | Subcutaneous Skin Infection | Lesion size and bacterial burden | Significant reduction in both parameters | [5] |
Experimental Protocol: Evaluation of Antimicrobial Efficacy in a Murine Sepsis Model
This protocol provides a framework for assessing the in vivo efficacy of thiosemicarbazide derivatives against systemic bacterial infections using a mouse sepsis model.
Workflow for In Vivo Antimicrobial Sepsis Model
Caption: Workflow for in vivo antimicrobial efficacy testing in a mouse sepsis model.
Step-by-Step Methodology:
-
Bacterial Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase and prepare an inoculum of the desired concentration in sterile saline or PBS.
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c), 6-8 weeks old.
-
Infection: Induce sepsis by intraperitoneal or intravenous injection of the bacterial suspension. The inoculum size should be optimized to cause a non-lethal or lethal infection depending on the study endpoints.
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer the thiosemicarbazide derivatives or control treatments via an appropriate route (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation:
-
Survival: Monitor the survival of the mice for a defined period (e.g., 7-14 days) and plot Kaplan-Meier survival curves.
-
Bacterial Burden: At specific time points or at the end of the study, euthanize a subset of mice and collect blood, spleen, and liver to determine the bacterial load (CFU/g of tissue or mL of blood).
-
Inflammatory Response: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates.
-
Antiviral Efficacy: A Field with Untapped Potential for In Vivo Comparison
The antiviral activity of thiosemicarbazide derivatives has been demonstrated against a range of viruses in vitro. However, there is a notable scarcity of direct comparative in vivo studies.
In Vitro Activity against Coxsackie B4 Virus
A study on novel indole-based thiosemicarbazides showed significant in vitro antiviral activity against Coxsackie B4 virus.[6] While this is a promising starting point, in vivo studies are necessary to validate these findings and assess the therapeutic potential of these compounds.
Experimental Protocol: Evaluation of Antiviral Efficacy in a Murine Influenza Model
This protocol provides a general framework for assessing the in vivo antiviral efficacy of thiosemicarbazide derivatives using a mouse model of influenza virus infection.
Workflow for In Vivo Antiviral Influenza Model
Caption: Workflow for in vivo antiviral efficacy testing in a mouse influenza model.
Step-by-Step Methodology:
-
Virus and Animal Model: Use a mouse-adapted influenza virus strain and a susceptible mouse strain (e.g., BALB/c).
-
Infection: Lightly anesthetize the mice and intranasally inoculate them with a specific dose of the virus.
-
Treatment Regimen:
-
Prophylactic: Start treatment with the thiosemicarbazide derivative before viral infection.
-
Therapeutic: Initiate treatment at a specific time point after infection.
-
-
Efficacy Parameters:
-
Mortality and Morbidity: Monitor the mice daily for survival and body weight changes.
-
Viral Load: At various days post-infection, euthanize a subset of mice and determine the viral titer in the lungs using methods like plaque assays or qRT-PCR.
-
Lung Pathology: At the end of the study, collect lung tissues for histopathological examination to assess the extent of inflammation and tissue damage.
-
Conclusion and Future Directions
Thiosemicarbazide derivatives represent a highly promising class of compounds with demonstrated in vivo efficacy against cancer and bacterial infections. The comparative data presented in this guide, particularly from the Ehrlich Ascites Carcinoma model, provide a valuable starting point for researchers selecting candidates for further development. However, the field would greatly benefit from more head-to-head in vivo comparative studies across a wider range of tumor models, as well as for various bacterial and viral pathogens. The detailed protocols provided herein offer a standardized framework for conducting such studies, which will be instrumental in advancing the most potent thiosemicarbazide derivatives towards clinical applications. As our understanding of the structure-activity relationships and mechanisms of action of these compounds deepens, we can anticipate the rational design of next-generation derivatives with enhanced efficacy and safety profiles.
References
- 1. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives | MDPI [mdpi.com]
- 4. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thiosemicarbazones Sensitize Pediatric Solid Tumor Cell-Types to Conventional Chemotherapeutics through Multiple Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Actions of Thiosemicarbazide Analogs in Drug Discovery
This guide provides an in-depth comparative analysis of the mechanisms of action of thiosemicarbazide analogs, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. We will dissect their primary molecular targets, explore the critical role of metal chelation, and provide detailed experimental protocols for researchers in drug development. This analysis is grounded in peer-reviewed experimental data to ensure scientific integrity and to empower researchers to design and interpret their own investigations into this promising class of molecules.
Introduction: The Versatile Thiosemicarbazone Scaffold
Thiosemicarbazones (TSCs) are a class of Schiff bases, typically formed from the condensation of a thiosemicarbazide with an aldehyde or ketone.[1] Their versatile chemical structure, characterized by a key N-N-S donor atom set, allows for extensive structural modifications, leading to a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] A crucial feature of their activity is their ability to form stable coordination complexes with transition metal ions, such as iron (Fe) and copper (Cu), which are intimately linked to their primary mechanisms of action.[3][4]
This guide will focus on the two most prominent and interconnected mechanisms of anticancer activity: the inhibition of Ribonucleotide Reductase (RNR) and the inhibition of Topoisomerase IIα. We will use key analogs, such as the clinically trialed Triapine (3-AP) and the highly potent Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) , to illustrate these mechanisms and highlight critical structure-activity relationships (SAR).[5][6]
Core Mechanism I: Ribonucleotide Reductase (RNR) Inhibition
Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[7] This process is the rate-limiting step in DNA biosynthesis, making RNR a prime target for anticancer therapy, as rapidly proliferating cancer cells have a high demand for deoxyribonucleotides.[7][8]
The Pathway of RNR Inhibition
The mammalian RNR enzyme consists of two subunits: R1 (hRRM1) and R2 (hRRM2). The R2 subunit contains a di-iron center that generates a stable tyrosyl free radical, which is essential for the catalytic activity of the enzyme.[7] Thiosemicarbazones, most notably Triapine, exert their inhibitory effect by targeting this R2 subunit.[8]
The mechanism proceeds as follows:
-
Metal Chelation: The thiosemicarbazone chelates intracellular iron, primarily Fe(II).[4]
-
Redox Cycling: The resulting iron-TSC complex is redox-active. The Fe(II)-TSC complex can react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[3]
-
Radical Quenching: These ROS quench the essential tyrosyl free radical on the R2 subunit of RNR, inactivating the enzyme.[8][9]
-
DNA Synthesis Arrest: The inactivation of RNR leads to the depletion of the cellular deoxyribonucleotide pool, which in turn arrests DNA synthesis and induces cell cycle arrest, ultimately leading to apoptosis.[5][10]
Caption: Mechanism of Ribonucleotide Reductase (RNR) inhibition by thiosemicarbazones.
Experimental Protocol: RNR Activity Assay ([³H]-CDP Reduction)
This protocol is adapted from methods used to assess the inhibition of purified recombinant human RNR.[11] It measures the conversion of a radiolabeled ribonucleotide ([³H]Cytidine Diphosphate) to its deoxy-form.
Principle: The activity of RNR is quantified by measuring the amount of radiolabeled deoxycytidine diphosphate (dCDP) formed from [³H]CDP. The product is separated from the substrate using an affinity column and quantified by scintillation counting.
Materials:
-
Purified recombinant human RNR subunits (hRRM1 and hRRM2)
-
[³H]CDP (Cytidine 5'-diphosphate, [5-³H])
-
Thiosemicarbazone analog stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM Magnesium Acetate, 1.5 mM CHAPS, 15 mM DTT
-
ATP solution (as an allosteric activator)
-
Ferric chloride (FeCl₃) solution
-
Crotalus atrox venom (for phosphodiesterase activity)
-
Dowex-1-borate affinity columns
-
Scintillation cocktail and vials
-
Microcentrifuge tubes, incubator, scintillation counter
Procedure:
-
Enzyme Preparation: Pre-incubate hRRM1 and hRRM2 subunits in appropriate concentrations (e.g., 0.1 µM and 0.4 µM, respectively) with FeCl₃ in the assay buffer to ensure proper iron loading into the R2 subunit.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume, e.g., 50 µL) containing:
-
Assay Buffer
-
ATP (e.g., 3 mM final concentration)
-
The pre-incubated RNR enzyme complex
-
Varying concentrations of the thiosemicarbazone inhibitor (or DMSO for control).
-
-
Pre-incubation with Inhibitor: Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for enzyme inhibition to occur.
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]CDP (e.g., 100 µM final concentration).
-
Incubation: Incubate the reaction at 37°C for a specific duration where the reaction is linear (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by boiling the mixture for 3 minutes. Centrifuge to pellet the denatured protein.
-
Product Conversion: To the supernatant, add Crotalus atrox venom (which contains phosphodiesterase) to convert the [³H]dCDP product to [³H]deoxycytidine. Incubate for 30 minutes at 37°C.
-
Separation: Apply the sample to a Dowex-1-borate column. This column retains the negatively charged, unreacted [³H]CDP substrate while the uncharged [³H]deoxycytidine product flows through.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the thiosemicarbazone analog compared to the control (DMSO). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Core Mechanism II: Topoisomerase IIα Inhibition
Topoisomerase IIα (Topo IIα) is another vital enzyme in proliferating cells. It resolves topological problems in DNA, such as supercoils and knots, that arise during replication and transcription by creating transient double-strand breaks.[12] The inhibition of Topo IIα leads to the accumulation of DNA damage and is a validated anticancer strategy.[13]
The Pathway of Topo IIα Inhibition
While RNR inhibition is a hallmark of free thiosemicarbazone ligands, their metal complexes, particularly with copper, have been shown to be potent inhibitors of Topo IIα.[13][14] This highlights a key concept: the biological activity of a thiosemicarbazone can be significantly altered and enhanced upon metalation.
The mechanism is distinct from classic Topo IIα "poisons" like etoposide, which stabilize the enzyme-DNA cleavage complex. Instead, thiosemicarbazone complexes act as catalytic inhibitors .[13]
-
Complex Formation: The thiosemicarbazone ligand chelates a metal ion (e.g., Cu(II)) either extracellularly or intracellularly.
-
Enzyme Binding: The resulting metal-TSC complex binds to Topo IIα, often at or near the ATP-binding site.[15]
-
Inhibition of ATP Hydrolysis: This binding event interferes with the enzyme's ability to hydrolyze ATP, a critical step for its catalytic cycle and the re-ligation of the DNA double-strand break.[15]
-
Enzyme Inactivation: By preventing ATP hydrolysis, the enzyme is locked in an inactive state, unable to perform its function of DNA relaxation. This leads to stalled replication forks, accumulation of DNA damage, and subsequent apoptosis.
Caption: Mechanism of Topoisomerase IIα inhibition by copper-thiosemicarbazone complexes.
Experimental Protocol: Topo IIα DNA Relaxation Assay
This protocol uses gel electrophoresis to visualize the inhibition of Topo IIα-mediated relaxation of supercoiled plasmid DNA.[12][13]
Principle: Active Topo IIα relaxes supercoiled plasmid DNA. On an agarose gel, the compact supercoiled form migrates faster than the relaxed circular form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the supercoiled DNA.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pUC19)
-
Thiosemicarbazone analog stock solution (and its pre-formed metal complexes, if desired)
-
Topo IIα Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP
-
Stop Solution/Loading Dye: e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol
-
Agarose, TAE buffer, Ethidium bromide (or a safer alternative like SYBR Safe)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In microcentrifuge tubes on ice, set up the following reactions (e.g., 20 µL final volume):
-
Negative Control (DNA only): Plasmid DNA in assay buffer (without enzyme or ATP).
-
Positive Control (Relaxed DNA): Plasmid DNA, Topo IIα, and ATP in assay buffer.
-
Inhibitor Wells: Plasmid DNA, Topo IIα, ATP, and varying concentrations of the test compound in assay buffer.
-
-
Component Addition: Add assay buffer, plasmid DNA (e.g., 250 ng), and the test compound to the tubes.
-
Enzyme Addition: Add the Topo IIα enzyme (e.g., 2 units) to all wells except the negative control. Mix gently.
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of the Stop Solution/Loading Dye to each tube and vortexing briefly.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization: Visualize the DNA bands under UV light and capture an image.
-
Data Analysis: Compare the inhibitor lanes to the controls. The supercoiled DNA (unrelaxed) will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled band in each lane to determine the concentration at which the inhibitor prevents DNA relaxation, allowing for the calculation of an IC₅₀ value.
Comparative Analysis of Key Thiosemicarbazone Analogs
The potency of thiosemicarbazone analogs can vary dramatically based on subtle structural modifications. This is clearly illustrated by comparing Triapine with Dp44mT. Dp44mT is consistently 50- to 100-fold more potent than Triapine in cytotoxicity assays against various cancer cell lines.[5]
Table 1: Comparative Cytotoxicity (IC₅₀) of Thiosemicarbazone Analogs in Cancer Cell Lines
| Compound | K562 (Leukemia) IC₅₀ [nM] | HL-60 (Leukemia) IC₅₀ [µM] | HCT116 p53+/+ (Colon) IC₅₀ [µM] | SK-N-MC (Neuroepithelioma) IC₅₀ [µM] |
| Triapine (3-AP) | 476 ± 39[6] | ~0.34[5] | 0.017 ± 0.001[16] | 0.03 ± 0.002[16] |
| Dp44mT | 48 ± 9[6] | ~0.005[5] | 0.003 ± 0.0004[16] | 0.004 ± 0.0002[16] |
| Hydroxyurea | >100,000 | >100 | >100 | >100 |
| Note: Data compiled from multiple sources for illustrative purposes. Experimental conditions may vary between studies. |
Dissecting the Structure-Activity Relationship (SAR)
The vast difference in potency between Triapine and Dp44mT can be attributed to key structural features that influence their physicochemical properties and biological interactions.
-
Terminal N-Substitution: The most significant difference is the substitution at the terminal N4 nitrogen. Triapine has an unsubstituted -NH₂ group, whereas Dp44mT has two methyl groups (-N(CH₃)₂). This N-terminal dimethylation dramatically increases cytotoxic activity.[2] This is thought to increase the lipophilicity of the molecule, enhancing its ability to cross cellular membranes and potentially altering the redox potential of its metal complexes.[2]
-
Iron Chelation and Redox Potential: While both compounds are potent iron chelators, the stability and redox potential of the resulting iron complexes differ. The iron(II)-binding ability strongly correlates with anticancer activity.[2] The structural changes in Dp44mT likely lead to a more stable and redox-active iron complex, more efficiently generating ROS and inactivating RNR.
-
Interaction with Copper: The interaction with copper reveals a fascinating divergence in mechanism. The addition of Cu(II) inactivates Triapine's cytotoxic effects, whereas it potentiates the activity of Dp44mT.[10] This suggests that while the primary mechanism for Triapine is RNR inhibition via its iron complex, the potent and rapid cell-kill induced by Dp44mT may be more dependent on its copper complex, possibly through mechanisms like Topo IIα inhibition or enhanced ROS generation.[3][10]
The Role of Metal Chelation: A Unifying Principle
Metal chelation is not merely a prerequisite for the mechanisms described above; it is a central, unifying principle of thiosemicarbazone activity. The ability to bind essential transition metals like iron and copper disrupts cellular homeostasis and creates the active species that inhibit key enzymes.
Experimental Protocol: UV-Visible Spectrophotometric Titration for Metal Binding
This protocol allows for the characterization of the formation and stoichiometry of metal-ligand complexes by monitoring changes in the absorbance spectrum.
Principle: When a thiosemicarbazone ligand binds to a metal ion, the electronic structure of the molecule changes, resulting in a shift in its UV-Visible absorbance spectrum. By systematically titrating the ligand with a metal salt solution, one can observe the formation of the complex and determine the binding stoichiometry (e.g., 1:1 or 2:1 ligand-to-metal ratio).
Materials:
-
Thiosemicarbazone analog
-
Metal salt solution (e.g., FeCl₂ or CuSO₄) of known concentration
-
Spectrophotometric grade solvent (e.g., Methanol, DMSO, or buffered aqueous solution)
-
Dual-beam UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Solutions: Prepare a stock solution of the thiosemicarbazone ligand and a stock solution of the metal salt in the chosen solvent.
-
Ligand Spectrum: Record the UV-Vis spectrum of the ligand solution alone (e.g., 10-50 µM) from approximately 200 to 800 nm to identify its characteristic absorption maxima (λ_max).
-
Titration:
-
Place a fixed volume and concentration of the ligand solution in a cuvette.
-
Add small, precise aliquots of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate (e.g., 1-2 minutes).
-
Record the full UV-Vis spectrum.
-
-
Data Collection: Continue the titration until no further significant changes in the spectrum are observed, indicating that the binding is saturated.
-
Data Analysis:
-
Spectral Shifts: Observe the decrease in the ligand's λ_max and the appearance of new absorbance bands corresponding to the metal-ligand complex.
-
Isosbestic Points: The presence of one or more isosbestic points (wavelengths where the absorbance remains constant) suggests a clean conversion from one species (free ligand) to another (complex).
-
Stoichiometry (Job's Plot): To determine the binding ratio, perform a Job's plot experiment where the total molar concentration of ligand and metal is kept constant, but their mole fractions are varied. Plot the change in absorbance at the complex's λ_max against the mole fraction of the ligand. The peak of the resulting curve will indicate the stoichiometry of the complex.
-
Conclusion
The mechanism of action of thiosemicarbazide analogs is multifaceted and deeply rooted in their coordination chemistry. While the inhibition of ribonucleotide reductase through the formation of redox-active iron complexes is a well-established paradigm, particularly for analogs like Triapine, it is not the sole mechanism. The inhibition of other key enzymes, such as Topoisomerase IIα, especially by metal-complexed forms, contributes significantly to their potent anticancer activity.
The dramatic difference in potency between Triapine and its N-terminally dimethylated analog, Dp44mT, underscores the critical importance of structure-activity relationship studies. Minor chemical modifications can profoundly impact lipophilicity, metal complex stability, redox potential, and even the primary molecular target. This guide provides the foundational understanding and experimental frameworks for researchers to further explore this versatile scaffold, optimize lead compounds, and develop novel, more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer thiosemicarbazones Dp44mT and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships | PLOS One [journals.plos.org]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(3-Morpholinopropyl)-3-thiosemicarbazide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(3-Morpholinopropyl)-3-thiosemicarbazide. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile: A Synthesis of Two Moieties
Understanding the "why" behind a safety protocol is critical for its effective implementation. The hazard profile of this compound is a composite of its two primary functional groups.
-
Thiosemicarbazide Group: This functional group is associated with high acute toxicity. Compounds in the thiosemicarbazide class are often classified as "Fatal if swallowed" (H300).[2][3] They are also recognized as environmental hazards, being harmful to aquatic life with long-lasting effects.[2] In the event of a fire, thiosemicarbazides can decompose to produce highly toxic gases, including nitrogen oxides and sulfur oxides.[4]
-
Morpholine Group: The morpholine substructure introduces hazards of corrosivity and flammability.[5][6] Morpholine and its derivatives can cause severe chemical burns to the eyes and skin.[5] Vapors may be irritating and can form flammable mixtures with air.[6]
Therefore, this compound must be treated as a highly toxic, corrosive, and environmentally hazardous chemical waste .
Core Principles of Disposal
Before detailing the step-by-step process, three core principles must govern all actions:
-
Never Drain Dispose: Due to its toxicity and environmental hazards, this compound must never be disposed of down the sink or in regular solid waste.[7]
-
Always Segregate: This waste must be kept separate from all other chemical waste streams to prevent dangerous reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
-
Professional Disposal is Mandatory: Final disposal must be carried out by a licensed and certified hazardous waste management company.[7][8] Your institution's EHS department will coordinate this.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including as a waste product.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile rubber gloves. Inspect for integrity before each use.[7] | To prevent skin contact, as the compound is likely harmful and corrosive.[5][7] |
| Eye Protection | Tightly fitting safety goggles with side shields or a full-face shield.[7][9] | To protect against splashes and potential dust, preventing severe eye damage.[5] |
| Body Protection | A lab coat or chemically resistant apron.[7][9] | To prevent contamination of personal clothing and minimize skin contact. |
| Respiratory | All handling of waste should occur in a certified chemical fume hood to control vapor and potential dust exposure.[1][7] | To prevent inhalation of the compound, which is presumed to be toxic. |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe containment and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Classify: Immediately classify all unused this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) as Hazardous Waste .[4][10]
-
Segregate: Collect this waste in a dedicated container, separate from other laboratory waste streams like solvents, acids, or bases.
Step 2: Containerization
-
Select Container: Use a leak-proof, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[1] The container must be in good condition with a secure, screw-top lid.
-
Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[7]
Step 3: Labeling
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Complete Information: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Primary Hazards: "Toxic", "Corrosive"[7]
-
Accumulation Start Date
-
The name of the principal investigator and laboratory location.
-
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.
-
Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[4]
Step 5: Request for Disposal
-
Follow Institutional Policy: Once the container is full or the accumulation time limit set by your institution has been reached, contact your EHS department to schedule a waste pickup.
-
Do Not Accumulate: Do not allow large quantities of waste to accumulate. Regular disposal requests are a key component of a safe laboratory environment.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[7]
-
Isolate and Ventilate: Restrict access to the area. If not already running, ensure the chemical fume hood is operational to ventilate the space.
-
Assess and Report: Don appropriate PPE as listed in the table above. Report the spill to your laboratory supervisor and your institution's EHS department immediately.[7]
-
Clean-up (Small Spills Only):
-
If the spill is small and you are trained and equipped to handle it, proceed with caution.
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[5] Do not create dust.
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[9]
-
Decontaminate the spill surface with a suitable cleaning agent, and collect all cleaning materials (wipes, etc.) as hazardous waste.
-
-
Large Spills: For any large spill, do not attempt to clean it up yourself. Evacuate the area and contact your EHS emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Guide to Handling 4-(3-Morpholinopropyl)-3-thiosemicarbazide
Hazard Analysis: A Compound of Two Moieties
4-(3-Morpholinopropyl)-3-thiosemicarbazide combines the structural features of morpholine, a cyclic ether and amine, with thiosemicarbazide, a derivative of thiourea. This unique structure suggests a dual-hazard profile. The operational and safety protocols must therefore account for the risks associated with both parent compounds.
The morpholine moiety suggests potential concerns for severe skin and eye irritation or burns, as well as possible flammability and toxicity upon inhalation or skin contact.[1][2][3] The thiosemicarbazide group presents a significant risk of high acute oral toxicity; related compounds are classified as "Fatal if swallowed".[4][5]
Table 1: Summary of Anticipated Hazards
| Hazard Category | Associated Moiety | Primary Concerns & Authoritative Guidance |
| Acute Toxicity (Oral) | Thiosemicarbazide | Fatal if swallowed . Animal experiments indicate that ingestion of very small quantities can be lethal or cause serious health damage.[4][6] Immediate medical attention is critical following ingestion.[7] |
| Skin Corrosion/Irritation | Morpholine | Causes severe skin burns and eye damage.[3] Contact can lead to corrosive injuries that are difficult to heal if not treated immediately.[2] |
| Inhalation Toxicity | Morpholine | Toxic if inhaled, causing irritation to the nose and respiratory system.[2][8] |
| Flammability | Morpholine | Morpholine is a flammable liquid.[2][9] While the target compound is a solid, this property is relevant for solvent choice and reaction conditions. |
| Chronic Health Effects | Both | Suspected of damaging fertility or the unborn child (associated with morpholine).[3] Substance accumulation in the body may occur after repeated exposure (thiosemicarbazides).[6] |
| Environmental Hazards | Thiosemicarbazide | Harmful to aquatic life with long-lasting effects. The product must not be allowed to enter drains.[10] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the severe potential hazards, a comprehensive PPE strategy is mandatory. The selection of PPE must create a complete barrier, preventing any contact with the solid material or its solutions.
Step-by-Step PPE Protocol:
-
Hand Protection : Wear double-layered chemical-resistant gloves. The inner glove should be a standard nitrile glove. The outer glove should be a thicker, chemical-resistant glove (e.g., butyl rubber or laminate) that is regularly checked for integrity. Always consult the glove manufacturer's resistance chart for the specific solvents being used.
-
Body Protection : A flame-resistant laboratory coat is required. For operations with a higher risk of splashes, such as large-scale solution transfers or reaction work-ups, a chemical-resistant apron over the lab coat is essential.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times. When handling the solid compound outside of a glovebox or during procedures with a splash risk, a full-face shield must be worn in addition to the goggles.[1][9]
-
Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood or a glovebox to control exposure.[9] If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][9]
Diagram: PPE Selection Workflow
Caption: PPE selection flow for handling the target compound.
Operational Plan: From Weighing to Reaction
Adherence to a strict operational workflow is crucial to minimize exposure risk.
Experimental Workflow:
-
Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the work and line it with absorbent, disposable bench paper. Ensure an emergency eyewash and safety shower are directly accessible.[8][9]
-
Weighing the Solid :
-
Perform all weighing operations on a tared weigh paper or in a disposable container within the fume hood.
-
Use anti-static tools to prevent dispersal of the fine powder.
-
Handle the material gently to avoid creating airborne dust.[10]
-
Close the primary container immediately after removing the required amount.
-
-
Preparing Solutions :
-
Add the weighed solid to the solvent in a flask or beaker within the fume hood. Never add solvent to the solid in a way that could cause splashing.
-
If the dissolution process is exothermic, add the solid slowly and consider using an ice bath for cooling.
-
-
Running the Reaction :
-
Keep the reaction vessel closed and within the fume hood for the entire duration of the experiment.
-
Use appropriate clamps and supports to secure all apparatus.
-
-
Post-Reaction Work-up and Cleanup :
-
Quench the reaction carefully, anticipating potential gas evolution or exotherms.
-
All contaminated glassware must be decontaminated before being removed from the fume hood. Rinse with a suitable solvent, and collect the rinsate as hazardous waste.
-
Diagram: Safe Handling Workflow```dot
Caption: Segregation and disposal pathway for hazardous waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. astechireland.ie [astechireland.ie]
- 4. fishersci.com [fishersci.com]
- 5. 4-Methyl-3-thiosemicarbazide 95 6610-29-3 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
